Dibromsalan
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81947. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFFKFYWSOSIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041500 | |
| Record name | 4',5-Dibromosalicylanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-12-7 | |
| Record name | 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibromsalan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIBROMSALAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DIBROMSALAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 5-bromo-N-(4-bromophenyl)-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4',5-Dibromosalicylanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromsalan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBROMSALAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9900K2RBT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Dibromsalan: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromsalan, a halogenated salicylanilide, is a synthetic compound with notable antimicrobial and photosensitizing properties. Historically, it has been utilized in topical antiseptic and disinfectant formulations. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental methodologies.
Chemical Structure and Properties
This compound, with the IUPAC name 5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide, is characterized by a salicylanilide core structure substituted with two bromine atoms.[1] This substitution pattern significantly influences its chemical and biological properties.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide | [1] |
| CAS Number | 87-12-7 | [2] |
| Molecular Formula | C₁₃H₉Br₂NO₂ | [3] |
| Molecular Weight | 371.02 g/mol | [3] |
| Appearance | Pale yellow solid | [3] |
| Melting Point | 241.5 °C | |
| Boiling Point | Decomposes before boiling | |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as ethanol, acetonitrile, and dimethyl sulfoxide (DMSO). | [3] |
| XLogP3 | 4.7 | [1] |
Synthesis
General Synthetic Scheme:
Caption: General synthetic route for this compound.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, primarily as an antimicrobial and a photosensitizing agent.
Antimicrobial Activity: Uncoupling of Oxidative Phosphorylation
This compound functions as a potent uncoupler of oxidative phosphorylation in bacteria and fungi.[4] This mechanism involves the dissipation of the proton motive force across the inner mitochondrial or bacterial cell membrane, which is essential for ATP synthesis.[5][6] As a lipophilic weak acid, this compound can shuttle protons across the membrane, disrupting the electrochemical gradient.[7]
The downstream consequences of this uncoupling are a cascade of events leading to microbial cell death.
Caption: Uncoupling of oxidative phosphorylation by this compound.
Photosensitizing Activity
Upon exposure to light, particularly in the UVA spectrum, this compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals.[8] These highly reactive species can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to cell death.[9]
The generation of ROS initiates a cascade of cellular stress responses and can activate apoptotic pathways.
Caption: Photosensitization mechanism of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the biological activities of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against a specific microorganism can be determined using the broth microdilution method.[1][10][11][12][13]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare serial twofold dilutions of the this compound stock solution in the broth medium across the wells of a 96-well plate. The final concentrations may range, for example, from 64 µg/mL to 0.125 µg/mL.
-
Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (microorganism in broth without this compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Measurement of Bacterial Membrane Potential
The effect of this compound on bacterial membrane potential can be assessed using the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).[3][14][15][16][17]
Materials:
-
Bacterial cell suspension in logarithmic growth phase
-
DiSC₃(5) stock solution (in DMSO)
-
This compound solution
-
Fluorometer or fluorescence microscope
Procedure:
-
Wash and resuspend the bacterial cells in a suitable buffer (e.g., HEPES buffer with KCl to equilibrate cytoplasmic and external K⁺ concentrations).
-
Incubate the cell suspension with DiSC₃(5) (final concentration typically 0.4-2 µM) in the dark to allow the dye to accumulate in polarized cells, which quenches its fluorescence.
-
Monitor the baseline fluorescence until a stable signal is achieved.
-
Add the this compound solution to the cell suspension and continue to monitor the fluorescence.
-
An increase in fluorescence indicates depolarization of the cell membrane as the dye is released from the cells.
Assessment of Photosensitizing Potential
The generation of singlet oxygen by this compound upon photo-irradiation can be quantified using 1,3-diphenylisobenzofuran (DPBF) as a chemical probe.[6][18][19][20][21]
Materials:
-
This compound solution in a suitable solvent (e.g., DMSO or ethanol)
-
DPBF stock solution in the same solvent
-
UVA light source with a defined wavelength and intensity
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution containing both this compound and DPBF in a quartz cuvette.
-
Measure the initial absorbance of DPBF at its maximum absorption wavelength (around 410 nm).
-
Irradiate the solution with the UVA light source for specific time intervals.
-
After each irradiation interval, measure the absorbance of DPBF.
-
A decrease in the absorbance of DPBF indicates its photo-oxidation by singlet oxygen, and the rate of decrease is proportional to the photosensitizing potential of this compound.
Logical Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a topical antimicrobial agent like this compound.
Caption: Preclinical evaluation workflow for a topical antimicrobial.
References
- 1. protocols.io [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Salsalate (Salicylate) Uncouples Mitochondria, Improves Glucose Homeostasis, and Reduces Liver Lipids Independent of AMPK-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Roles of PRR-Mediated Signaling Pathways in the Regulation of Oxidative Stress and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A model for evaluating topical antimicrobial efficacy against methicillin-resistant Staphylococcus aureus biofilms in superficial murine wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 12. protocols.io [protocols.io]
- 13. idexx.dk [idexx.dk]
- 14. frontiersin.org [frontiersin.org]
- 15. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An effective method to generate controllable levels of ROS for the enhancement of HUVEC proliferation using a chlorin e6-immobilized PET film as a photo-functional biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
The Core Mechanism of Dibromsalan as an Antimicrobial Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibromsalan (4',5-dibromosalicylanilide) is a halogenated salicylanilide with established antimicrobial properties. This technical guide delineates the primary and secondary mechanisms through which this compound exerts its antimicrobial effects against a range of pathogens. The core mechanism of action is the uncoupling of oxidative phosphorylation via its activity as a protonophore, leading to the dissipation of the proton motive force and subsequent inhibition of ATP synthesis. Secondary mechanisms include direct damage to the cell membrane and potential inhibition of bacterial two-component signaling systems. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for elucidating these mechanisms, and visual representations of the key pathways involved.
Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The principal mechanism by which this compound and other salicylanilides exhibit their potent antimicrobial activity is through the uncoupling of oxidative phosphorylation.[1][2] This process is fundamental to energy production in most bacteria and fungi.
Protonophore Activity: Weakly acidic uncouplers, such as salicylanilides, act as protonophores.[1][3] They are lipid-soluble molecules that can transport protons across the otherwise impermeable inner bacterial or mitochondrial membrane. This action dissipates the crucial proton gradient (proton motive force) that is established by the electron transport chain.[1][4] The energy stored in this gradient is normally used by ATP synthase to produce ATP.[5][6] By providing an alternative route for protons to re-enter the cytoplasm or mitochondrial matrix, this compound effectively short-circuits the ATP synthesis machinery.[4] The energy from the electron transport chain is consequently released as heat instead of being converted into chemical energy in the form of ATP.[4]
The key structural features of salicylanilides that enable this activity are an acidic dissociable group (the phenolic hydroxyl group), a bulky hydrophobic moiety that allows for membrane insertion, and strong electron-withdrawing groups (in this case, the bromine atoms) that delocalize the negative charge of the anion, enhancing its stability within the lipid bilayer.[2]
Signaling Pathway Diagram: Uncoupling of Oxidative Phosphorylation
Caption: this compound acts as a protonophore, dissipating the proton gradient and uncoupling ATP synthesis.
Secondary Mechanisms of Action
While the uncoupling of oxidative phosphorylation is the primary mode of action, this compound and other salicylanilides can also exert their antimicrobial effects through other mechanisms.
Membrane Disruption
Salicylanilides can directly interact with and disrupt the bacterial cytoplasmic membrane, leading to increased permeability and leakage of intracellular components. This membrane-damaging activity contributes to their bactericidal effect.
Inhibition of Two-Component Systems (TCS)
Salicylanilides have been identified as inhibitors of bacterial two-component regulatory systems (TCS).[7][8] These systems are crucial for bacteria to sense and respond to environmental changes, and they regulate a wide range of processes including virulence, antibiotic resistance, and biofilm formation. The inhibition of TCS, specifically the autophosphorylation of the histidine kinase sensor protein, represents a significant secondary mechanism of action.[7]
Experimental Workflow: Screening for TCS Inhibitors
References
- 1. course.cutm.ac.in [course.cutm.ac.in]
- 2. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Inhibitors of ATP Synthase as New Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry of ATP Synthase: A Potential Drug Target of Dietary Polyphenols and Amphibian Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Dibromsalan: A Technical Overview for Researchers
CAS Number: 87-12-7[1][2][3][4]
Molecular Formula: C₁₃H₉Br₂NO₂[1][2][3][4]
This technical guide provides an in-depth overview of Dibromsalan, a halogenated salicylanilide, for researchers, scientists, and drug development professionals. It covers its chemical and physical properties, synthesis, and biological activities, including its historical use as an antimicrobial agent and its potential modulation of key signaling pathways.
Chemical and Physical Properties
This compound, also known as 4',5-dibromosalicylanilide, is a synthetic compound belonging to the class of salicylanilides.[1][5] Its structure consists of a salicylamide backbone with two bromine substituents. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 371.02 g/mol | [1][3][4] |
| IUPAC Name | 5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide | [1][3] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 241.5 °C | [1] |
| Solubility | Low solubility in water | [1] |
| InChI | InChI=1S/C13H9Br2NO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18) | [1][3] |
| InChI Key | CTFFKFYWSOSIAA-UHFFFAOYSA-N | [1][3] |
| SMILES | C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Br | [1][3] |
Synthesis
The primary method for synthesizing this compound is through the electrophilic bromination of salicylanilide.[1] This process involves the reaction of salicylanilide with a brominating agent, such as elemental bromine, under controlled conditions. The reaction proceeds via electrophilic aromatic substitution on the activated aromatic rings of the salicylanilide molecule.
Experimental Protocol: General Procedure for the Synthesis of this compound
This is a generalized protocol and may require optimization.
-
Dissolution: Dissolve salicylanilide in a suitable inert solvent (e.g., glacial acetic acid) in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Bromination: Slowly add a stoichiometric amount of the brominating agent (e.g., bromine dissolved in the same solvent) to the salicylanilide solution at a controlled temperature (typically room temperature or slightly below).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium bisulfite solution) to remove any excess brominating agent.
-
Precipitation and Filtration: Precipitate the crude this compound by adding the reaction mixture to water. Collect the solid product by filtration and wash it with water to remove any water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
-
Characterization: Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.
Biological Activity and Potential Mechanisms of Action
This compound has been historically investigated for its antimicrobial properties against a range of bacteria and fungi.[1] While its use in consumer products has been restricted due to concerns about photosensitization, its biological activity remains a subject of research interest.
Antimicrobial Activity
The exact mechanism of this compound's antimicrobial action is not fully elucidated, but it is hypothesized to involve the disruption of microbial cell membranes or interference with essential enzymatic functions.
Experimental Protocol: General Procedure for Antimicrobial Susceptibility Testing (Disk Diffusion Method)
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism in a sterile broth.
-
Inoculate Agar Plate: Evenly swab the surface of a Mueller-Hinton agar plate with the microbial suspension.
-
Apply Disks: Aseptically place sterile paper disks impregnated with known concentrations of this compound onto the surface of the agar.
-
Incubate: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure Inhibition Zones: Measure the diameter of the clear zones of no microbial growth around the disks. The size of the zone is indicative of the antimicrobial activity.
-
Determine MIC (optional): To determine the Minimum Inhibitory Concentration (MIC), a broth dilution or agar dilution method can be employed, where the lowest concentration of this compound that inhibits visible growth of the microorganism is determined.[4]
Potential Modulation of Signaling Pathways
Recent research on salicylanilides, the class of compounds to which this compound belongs, has suggested their potential to modulate various intracellular signaling pathways implicated in cancer. While specific studies on this compound are limited, related compounds have been shown to affect pathways such as Wnt/β-catenin and STAT3.[6] It is important to note that the direct effect of this compound on these pathways requires further investigation.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Salicylanilides have been reported to inhibit this pathway, potentially by promoting the degradation of β-catenin.
References
- 1. Establishment of a protocol for testing antimicrobial activity in southern African macroalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Wnt/b-catenin pathway using PNU-74654 reduces tumor growth in in vitro and in vivo models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Dibromsalan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Dibromsalan (5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide), a compound known for its antimicrobial properties. This document outlines the expected spectroscopic characteristics based on its chemical structure and provides generalized experimental protocols for obtaining Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra.
Chemical Structure and Properties
This compound is a brominated salicylanilide. Its structure is fundamental to interpreting its spectroscopic data.
-
IUPAC Name: 5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide[1]
-
Molecular Formula: C₁₃H₉Br₂NO₂[1]
-
Molecular Weight: 371.02 g/mol [1]
-
Structure:
Spectroscopic Data Summary
While a complete set of experimentally-derived spectra for this compound was not available in the cited literature, this section outlines the expected data based on its functional groups and provides a template for data presentation.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of aromatic rings and conjugated systems in this compound would lead to characteristic absorptions in the UV region.
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| Data Not Available | Data Not Available | Data Not Available |
Note: Aromatic compounds like this compound typically exhibit strong absorptions in the 200-400 nm range.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | O-H stretch (phenolic) |
| ~3200 | Medium | N-H stretch (amide) |
| ~1650 | Strong | C=O stretch (amide I) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1540 | Medium | N-H bend (amide II) |
| ~1250 | Strong | C-O stretch (phenolic) |
| ~820 | Strong | C-H bend (para-disubstituted ring) |
| ~600-500 | Medium-Strong | C-Br stretch |
Note: The values presented are typical ranges for the respective functional groups and may vary in the actual spectrum of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectrum
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Expected signals would include those for the aromatic protons on both rings, the phenolic -OH proton, and the amide -NH proton.
¹³C NMR Spectrum
PubChem indicates the availability of a ¹³C NMR spectrum for this compound, though the specific data is not provided in the search results.[1]
| Chemical Shift (δ, ppm) | Assignment |
| Data Not Available | Data Not Available |
Expected signals would include those for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), and carbons bonded to bromine and oxygen.
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.
UV-Visible Spectroscopy Protocol
This protocol outlines the steps for determining the UV-Vis absorption spectrum of a compound.
-
Solution Preparation:
-
Accurately weigh a small amount of the sample (e.g., 1-5 mg).
-
Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask to create a stock solution of known concentration.[2]
-
Perform serial dilutions to obtain a series of solutions with concentrations appropriate for measurement (typically resulting in an absorbance between 0.1 and 1.0).[3][4]
-
-
Instrumentation and Measurement:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for the recommended time (e.g., 1 hour for deuterium lamps).[2]
-
Select the desired wavelength range for the scan (e.g., 200-400 nm).[2]
-
Fill a quartz cuvette with the solvent to be used as a blank.[3]
-
Calibrate the instrument by recording a baseline with the blank cuvette.[3][4]
-
Rinse the sample cuvette with the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.[3]
-
Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
This protocol is suitable for obtaining the IR spectrum of a solid sample.
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
-
Pellet Formation:
-
Measurement:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol describes the preparation of a sample for ¹H and ¹³C NMR analysis.
-
Sample Preparation:
-
Weigh an appropriate amount of the sample (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) into a clean, dry vial.[7]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[7]
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.[7]
-
Using a Pasteur pipette, transfer the solution into a clean NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay) for the desired experiment (¹H, ¹³C, DEPT, etc.).[8][9]
-
Acquire the spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[10]
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide | C13H9Br2NO2 | CID 14839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. science.valenciacollege.edu [science.valenciacollege.edu]
- 4. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. docbrown.info [docbrown.info]
The Unseen Arsenal: A Technical Guide to the Biological Activities of Halogenated Salicylanilides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated salicylanilides, a class of aromatic compounds, have long been recognized for their potent biological activities. Initially introduced as anthelmintic agents in veterinary medicine, these compounds are experiencing a renaissance in drug discovery, with burgeoning evidence supporting their potential as anticancer, antimicrobial, and antifungal agents.[1][2][3] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the multifaceted biological activities of halogenated salicylanilides. We delve into their mechanisms of action, present quantitative data for comparative analysis, and provide detailed experimental protocols for key assays.
Core Biological Activities and Mechanisms of Action
The biological effects of halogenated salicylanilides are diverse, stemming from their ability to interfere with fundamental cellular processes. The primary mechanism of action for many of their therapeutic effects is the uncoupling of oxidative phosphorylation in mitochondria.[1][4] This disruption of the proton gradient across the inner mitochondrial membrane leads to a depletion of cellular ATP, ultimately triggering cell death in target organisms.
Beyond mitochondrial uncoupling, halogenated salicylanilides have been shown to modulate a variety of critical signaling pathways implicated in cancer and other diseases. These include:
-
Wnt/β-catenin Signaling: Inhibition of this pathway, crucial for cell proliferation and differentiation, has been demonstrated for compounds like niclosamide.[5][6]
-
mTOR Signaling: Several salicylanilides can downregulate the mTOR pathway, a central regulator of cell growth and metabolism.[1]
-
STAT3 Signaling: Niclosamide has been identified as a direct inhibitor of STAT3, a key transcription factor involved in tumor progression.[7]
-
NF-κB Signaling: This pathway, involved in inflammation and cell survival, is another target of certain salicylanilides.[2]
-
Notch Signaling: Dysregulation of the Notch pathway is implicated in various cancers, and some salicylanilides have been shown to interfere with this signaling cascade.[2]
These multifaceted mechanisms of action underscore the therapeutic potential of this class of compounds across a range of diseases.
Quantitative Data on Biological Activities
To facilitate a comparative analysis of the potency of various halogenated salicylanilides, the following tables summarize key quantitative data from preclinical studies.
Table 1: Anticancer Activity of Halogenated Salicylanilides (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Niclosamide | CE48T (Esophageal Cancer) | 2.8 | [7] |
| Niclosamide | CE81T (Esophageal Cancer) | 11.3 | [7] |
| Niclosamide | BE3 (Esophageal Cancer) | 5.1 | [7] |
| Niclosamide | PC-3 (Prostate Cancer) | < 1.0 | [5][6] |
| Niclosamide | DU145 (Prostate Cancer) | < 1.0 | [5][6] |
| Niclosamide | MDA-MB-231 (Breast Cancer) | < 1.0 | [5][6] |
| Niclosamide | T-47D (Breast Cancer) | < 1.0 | [5][6] |
| Niclosamide | Du145 (Prostate Cancer) | 0.7 | [8] |
| Niclosamide | PC3 (Prostate Cancer) | 11.7 ± 2.3 | [8] |
| Niclosamide | HT29 (Colorectal Cancer) | 7.2 ± 1.2 | [8] |
| Niclosamide | HCT116 (Colorectal Cancer) | 2.2 | [8] |
| Niclosamide | HeLa (Cervical Carcinoma) | 0.25 ± 0.07 | [8] |
| Niclosamide | A549 (Lung Adenocarcinoma) | 3.0 ± 0.2 | [8] |
| Niclosamide | A431 (Epithelial Carcinoma) | 8.8 ± 0.9 | [8] |
Table 2: Antimicrobial Activity of Halogenated Salicylanilides (MIC Values)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Oxyclozanide | Meticillin-sensitive S. pseudintermedius | 0.5 - 1 | [9][10] |
| Oxyclozanide | Meticillin-resistant S. pseudintermedius | 0.5 - 2 | [9][10] |
| Oxyclozanide | Methicillin-resistant S. aureus (MRSA) | 1 | [9][10] |
Table 3: Anthelmintic Efficacy of Halogenated Salicylanilides
| Compound | Parasite | Host | Efficacy | Dosage | Reference |
| Rafoxanide | Fasciola hepatica (adult) | Cattle | 92.6% | 5.0 mg/kg | [11] |
| Rafoxanide | Fasciola hepatica (42 days old) | Cattle | 55.7% | 10.0 mg/kg | [11] |
| Rafoxanide | Haemonchus placei (fourth stage) | Cattle | 87.4% | 7.5 mg/kg | [11] |
| Rafoxanide | Bunostomum phlebotomum (adult) | Cattle | 94.6% | 7.5 mg/kg | [11] |
| Rafoxanide | Rumen fluke eggs | Cattle | LD50: 500 - 1713 µg/ml | In vitro | [12] |
| Clioxanide | Fasciola hepatica (6 weeks old) | Sheep | 85% (oral) | 40 mg/kg | [13] |
| Clioxanide | Fasciola hepatica (12 weeks old) | Sheep | 96% (oral) | 20 mg/kg | [13] |
| Closantel | Rumen fluke eggs | Cattle | LD50: 17 - 122 µg/ml | In vitro | [12] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate assessment of the biological activities of halogenated salicylanilides. This section provides methodologies for key assays.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of halogenated salicylanilides on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][14][15][16]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Halogenated salicylanilide compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the halogenated salicylanilide in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of halogenated salicylanilides against bacterial strains.[17][18][19][20][21]
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Halogenated salicylanilide compound
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the halogenated salicylanilide and perform serial two-fold dilutions in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Further dilute this suspension to achieve the final desired inoculum concentration.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, including a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity or measure the optical density using a plate reader. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Western Blotting for Protein Expression Analysis
This protocol details the Western blotting technique to analyze the effect of halogenated salicylanilides on the expression levels of specific proteins within signaling pathways.[3][22][23][24]
Materials:
-
Cells or tissue lysates treated with the halogenated salicylanilide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse the treated cells or tissues in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target protein, often normalizing to a loading control like β-actin or GAPDH.
Visualizing Molecular Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the complex molecular interactions influenced by halogenated salicylanilides, the following diagrams illustrate key signaling pathways and experimental workflows using the DOT language for Graphviz.
Caption: Experimental workflow for assessing mitochondrial uncoupling.
Caption: Inhibition of the Wnt/β-catenin signaling pathway.
Caption: Inhibition of the STAT3 signaling pathway.
Caption: Inhibition of the mTOR signaling pathway.
Conclusion
Halogenated salicylanilides represent a versatile and potent class of bioactive molecules with a well-established history and a promising future. Their ability to target fundamental cellular processes, including mitochondrial function and key signaling pathways, provides a strong rationale for their continued investigation and development as therapeutic agents for a wide range of diseases, from parasitic infections to cancer. This technical guide provides a foundational resource for researchers to explore and harness the full potential of these remarkable compounds. The provided quantitative data, detailed protocols, and pathway diagrams are intended to facilitate further research and accelerate the translation of these findings into novel clinical applications.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 6. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Niclosamide inhibits the cell proliferation and enhances the responsiveness of esophageal cancer cells to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The in vitro antibacterial activity of the anthelmintic drug oxyclozanide against common small animal bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trials with rafoxanide. 7. Efficacy against Fasciola hepatica, Haemonchus placei and Bunostomum phlebotomum in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of anthelmintic drugs against egg development of rumen flukes recovered from cattle raised in the humid tropics of Mexico | Journal of Helminthology | Cambridge Core [cambridge.org]
- 13. The efficiency of clioxanide and rafoxanide against Fasciola hepatica in sheep by different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. 5.6. MTT Cell Viability Assay [bio-protocol.org]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 21. m.youtube.com [m.youtube.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
- 23. Video: Quantitative Western Blotting to Estimate Protein Expression Levels - Experiment [app.jove.com]
- 24. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Dibromsalan: A Technical Deep Dive into its Anti-Infective Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibromsalan, a halogenated salicylanilide, has demonstrated a spectrum of anti-infective properties, primarily attributed to its function as a protonophore, disrupting cellular membrane potential. This technical guide provides a comprehensive overview of the existing data on this compound's efficacy against bacterial and fungal pathogens, its mechanism of action, and its cytotoxic profile. While historical data suggests promise, particularly against Gram-positive bacteria, a notable scarcity of recent, comprehensive quantitative data exists. This document aims to consolidate available information, present detailed experimental protocols for key assays, and utilize visualizations to elucidate underlying mechanisms, thereby providing a foundational resource for future research and drug development efforts centered on this compound and its analogs.
Introduction
This compound (5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide) is a synthetic compound belonging to the salicylanilide class of molecules. Historically, salicylanilides have been investigated for a range of biological activities, including as anthelmintics and antimicrobial agents.[1] this compound, in particular, has been recognized for its antibacterial and antifungal properties, primarily seeing use in topical antiseptic applications.[2] However, with the ever-present challenge of antimicrobial resistance, there is a renewed interest in re-evaluating and repurposing existing compounds with known antimicrobial activity. This guide delves into the technical details of this compound's potential as a systemic or topical anti-infective agent.
Anti-Infective Spectrum
The available data, largely from older studies, indicates that this compound is most effective against Gram-positive bacteria. Its efficacy against Gram-negative bacteria and fungi is generally considered to be lower.[2]
Antibacterial Activity
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not abundantly available in recent literature, related salicylanilides have shown potent activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a derivative, ethyl 3,5-dibromoorsellinate, exhibited an MIC of 4 µg/mL against MRSA.[2] It is plausible that this compound possesses a similar range of activity.
Table 1: Antibacterial Activity of this compound and Related Compounds (Hypothetical Data for Illustrative Purposes)
| Organism | Compound | MIC (µg/mL) | Reference |
| Staphylococcus aureus | This compound | Data not available | |
| MRSA | Ethyl 3,5-dibromoorsellinate | 4 | [2] |
| Escherichia coli | This compound | Data not available | |
| Pseudomonas aeruginosa | This compound | Data not available |
Antifungal Activity
The antifungal activity of this compound is less well-documented than its antibacterial properties. Some studies on related N-phenacyldibromobenzimidazoles have shown inhibitory concentrations (IC50) against Candida albicans at 4–16 µg/mL.[3]
Table 2: Antifungal Activity of this compound and Related Compounds (Hypothetical Data for Illustrative Purposes)
| Organism | Compound | MIC (µg/mL) | Reference |
| Candida albicans | This compound | Data not available | |
| Candida albicans | N-phenacyldibromobenzimidazole | 4-16 (IC50) | [3] |
Antiviral and Antiparasitic Activity
There is currently a significant lack of specific data on the antiviral and antiparasitic activities of this compound. While some salicylanilides have been investigated for broad-spectrum antiviral activity, particularly against enveloped viruses, and for activity against protozoan parasites like Trypanosoma, Leishmania, and Plasmodium, no definitive studies focusing on this compound have been identified.[4][5]
Mechanism of Action
The primary mechanism of action attributed to this compound and other salicylanilides is their function as protonophores.[1] This activity disrupts the proton motive force across cellular membranes, leading to a cascade of detrimental effects on cellular function.
Disruption of Membrane Potential
As protonophores, salicylanilides are lipophilic weak acids that can shuttle protons across lipid bilayers, effectively dissipating the electrochemical proton gradient that is crucial for ATP synthesis, nutrient transport, and maintenance of cellular pH homeostasis.
Figure 1: Protonophore Mechanism of this compound.
Interference with Bacterial Signaling Pathways
The disruption of the proton motive force can have downstream effects on various cellular signaling pathways. While direct evidence for this compound is limited, salicylanilides are known to interfere with bacterial two-component systems (TCS) and quorum sensing (QS).[6][7]
-
Two-Component Systems (TCS): These systems are crucial for bacteria to sense and respond to environmental changes. Salicylanilides may indirectly inhibit the autophosphorylation of sensor kinases by altering the membrane environment, thereby disrupting signal transduction.[7]
Figure 2: Potential Interference with a Bacterial Two-Component System.
-
Quorum Sensing (QS): This cell-to-cell communication mechanism regulates virulence factor production and biofilm formation. By disrupting membrane potential, this compound could interfere with the function of membrane-associated QS components.
Figure 3: Potential Disruption of a Quorum Sensing Pathway.
Cytotoxicity Profile
A critical aspect of drug development is the assessment of a compound's toxicity to host cells. Limited specific data is available for this compound's cytotoxicity.
Table 3: Cytotoxicity of this compound (Hypothetical Data for Illustrative Purposes)
| Cell Line | Assay | IC50 (µM) | Reference |
| HeLa (Cervical Cancer) | MTT | Data not available | |
| HepG2 (Liver Cancer) | MTT | Data not available | |
| Vero (Kidney Epithelial) | MTT | Data not available |
Experimental Protocols
The following are detailed, standardized protocols for key in vitro assays relevant to the evaluation of this compound's anti-infective potential.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Figure 4: Workflow for MIC Determination by Broth Microdilution.
Methodology:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth and inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Figure 5: Workflow for Cytotoxicity Determination by MTT Assay.
Methodology:
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HepG2, Vero) into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Future Directions and Conclusion
This compound presents an intriguing scaffold for the development of novel anti-infective agents, particularly in an era of growing antimicrobial resistance. Its established, albeit dated, activity against Gram-positive bacteria and its mechanism of action as a membrane-disrupting agent suggest that it may be less prone to the development of resistance compared to antibiotics that target specific enzymes.
However, a significant research gap exists. To fully realize the potential of this compound, a systematic and comprehensive re-evaluation is necessary. This should include:
-
Broad-spectrum MIC and MBC testing against a contemporary panel of clinically relevant bacteria and fungi, including multidrug-resistant strains.
-
In-depth cytotoxicity profiling against a variety of human cell lines to establish a therapeutic index.
-
Detailed mechanistic studies to confirm its effect on bacterial two-component systems and quorum sensing pathways.
-
Screening for antiviral and antiparasitic activity to explore the full anti-infective potential of the molecule.
-
Structure-activity relationship (SAR) studies of this compound analogs to optimize efficacy and minimize toxicity.
References
- 1. Promoting antihepatocellular carcinoma activity against human HepG2 cells via pyridine substituted palladium complexes: in vitro evaluation and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Potential of Ethyl 3,5-Dibromoorsellinate, a Derivative of Diphenyl Ethers from Graphis handelii, against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antifungal Action Mode of N-Phenacyldibromobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel broad spectrum virucidal molecules against enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Photosensitizing Properties of Dibromsalan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibromsalan, a halogenated salicylanilide, is a potent photosensitizing agent formerly used as an antimicrobial in topical preparations. Its use was largely discontinued due to a high incidence of photoallergic and phototoxic reactions. This technical guide provides an in-depth analysis of the photosensitizing properties of this compound, detailing its chemical characteristics, the mechanisms of photosensitization, and the experimental protocols used to evaluate its effects. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating photosensitization phenomena.
Introduction
Photosensitivity reactions induced by chemical agents are a significant concern in drug and cosmetic development. These reactions are broadly classified into two categories: phototoxicity and photoallergy. Phototoxicity is a non-immunological reaction caused by the direct absorption of light by a chemical, leading to cellular damage. In contrast, photoallergy is a cell-mediated immune response to a photohapten, a molecule formed upon the irradiation of the photosensitizing chemical. This compound (5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide) is a classic example of a compound that can elicit both types of reactions.[1]
Chemical Properties of this compound
The chemical structure of this compound is crucial to its photosensitizing potential. The presence of bromine atoms and the salicylanilide core are key features.
| Property | Value |
| IUPAC Name | 5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide |
| Molecular Formula | C13H9Br2NO2 |
| Molecular Weight | 371.02 g/mol |
| CAS Number | 87-12-7 |
Mechanism of Photosensitization
Upon exposure to ultraviolet A (UVA) radiation, this compound absorbs photons and transitions to an excited state. This excited molecule can then initiate photochemical reactions that lead to cellular damage.
Photochemical Reactions and Reactive Oxygen Species (ROS) Generation
-
Type I Reaction: The excited photosensitizer reacts directly with a substrate, such as a biological molecule, through electron or hydrogen transfer, forming free radicals. These radicals can then react with oxygen to produce superoxide anions (O₂•⁻) and other ROS.
-
Type II Reaction: The excited photosensitizer in its triplet state transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
These ROS, particularly singlet oxygen and free radicals, can cause significant damage to cellular components, including lipids, proteins, and nucleic acids.
Phototoxicity
The generation of ROS by photoactivated this compound can lead to direct cellular damage, manifesting as a phototoxic reaction. This can involve:
-
Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation. This disrupts membrane integrity and function.
-
Protein Damage: Amino acid residues in proteins are susceptible to oxidation by ROS, which can lead to protein cross-linking, denaturation, and loss of function.
-
DNA Damage: ROS can induce single- and double-strand breaks in DNA, as well as oxidative modifications to DNA bases, which can be mutagenic.
Photoallergy
This compound is a well-documented photoallergen. The mechanism of photoallergy involves the formation of a "photohapten."
-
Photo-hapten Formation: Upon irradiation, this compound is thought to undergo photochemical modification, such as dehalogenation, forming reactive intermediates.
-
Protein Binding: These reactive intermediates can then covalently bind to skin proteins, forming a photohapten-protein conjugate.
-
Immune Response: This conjugate is recognized as a foreign antigen by Langerhans cells in the skin. These antigen-presenting cells process the antigen and present it to T-lymphocytes, leading to sensitization. Upon subsequent exposure to both this compound and UVA light, a delayed-type hypersensitivity reaction is elicited, manifesting as photoallergic contact dermatitis.
Experimental Protocols
The evaluation of the photosensitizing potential of a compound like this compound involves specific in vitro and in vivo assays.
In Vitro Phototoxicity Testing: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test
This is a validated in vitro method for assessing phototoxicity.
Principle: The assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light.
Methodology:
-
Cell Culture: Balb/c 3T3 fibroblasts are cultured in 96-well plates.
-
Treatment: Two plates are prepared for each test substance. Cells are treated with a range of concentrations of the substance.
-
Irradiation: One plate is irradiated with a standardized dose of UVA light, while the other is kept in the dark.
-
Incubation: Both plates are incubated for 24 hours.
-
Neutral Red Uptake: The viability of the cells is assessed by their ability to take up the vital dye, Neutral Red.
-
Data Analysis: The concentration at which the substance reduces cell viability by 50% (IC50) is determined for both the irradiated and non-irradiated conditions. The Photo-Irritation Factor (PIF) is calculated by comparing the IC50 values. A PIF greater than 5 is indicative of phototoxic potential.
References
Dibromsalan: A Technical Guide to its Potential as a Bacterial Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibromsalan, a halogenated salicylanilide, has demonstrated notable antibacterial properties. This technical guide explores its potential as an inhibitor of bacterial enzymes, a mechanism central to its antimicrobial activity. While direct enzymatic inhibition data for this compound is limited, this document synthesizes available information on its bioactivity and that of structurally related salicylanilides. The primary focus is on the inhibition of bacterial two-component systems (TCS), particularly histidine kinases, which are crucial for bacterial signal transduction and adaptation. This guide provides a compilation of relevant quantitative data, detailed experimental methodologies for assessing inhibitory activity, and visual representations of key pathways and workflows to support further research and drug development efforts in this area.
Introduction
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Salicylanilides, a class of compounds known for their broad-spectrum antimicrobial activity, represent a promising area of investigation. This compound (4',5-dibromosalicylanilide) is a member of this class and has been recognized for its antibacterial and antifungal effects. While early research suggested that salicylanilides may act by disrupting bacterial cell membranes, more recent evidence points towards a more specific mode of action involving the inhibition of essential bacterial enzymes.
A key target for salicylanilides appears to be the bacterial two-component systems (TCS).[1] TCS are fundamental signaling pathways in bacteria that enable them to sense and respond to environmental changes.[2] These systems typically consist of a sensor histidine kinase (HK) and a cognate response regulator. The inhibition of these kinases can disrupt vital bacterial processes, making them attractive targets for new antibacterial drugs.[3][4] This guide will delve into the available data and methodologies relevant to understanding and evaluating this compound's potential as a bacterial enzyme inhibitor.
Quantitative Data on Inhibitory Activity
Table 1: Minimum Inhibitory Concentration (MIC) and IC90 of Tribromsalan against Mycobacterial Species
| Compound | Bacterial Strain | MIC (µM) | IC90 (µM) | Reference |
| Tribromsalan | Mycobacterium tuberculosis H37Rv | - | 76.92 | [5] |
| Tribromsalan | Mycobacterium abscessus ATCC 19977 | - | 147.4 | [5] |
Table 2: Inhibitory Activity of Salicylanilide Derivatives against KinA Kinase Autophosphorylation
| Compound | Structure | IC50 (µM) | Reference |
| Derivative 8 | 2,3-dihydroxybenzanilide motif | 2.8 | [1] |
| Derivative 16 | 2,3-dihydroxybenzanilide motif | 6.3 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the potential of this compound as a bacterial enzyme inhibitor.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[6]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a serial two-fold dilution of the this compound stock solution in the 96-well plate using the appropriate growth medium. The final volume in each well should be 100 µL.
-
Inoculate each well with 100 µL of the bacterial suspension, adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Include a positive control well (no this compound) and a negative control well (no bacteria).
-
Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration at which there is no significant increase in OD600 compared to the negative control.
In Vitro Histidine Kinase Inhibition Assay
This protocol is designed to assess the direct inhibitory effect of this compound on the autophosphorylation activity of a purified bacterial histidine kinase.[1][7]
Materials:
-
Purified bacterial histidine kinase (e.g., KinA)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer, the purified histidine kinase at a final concentration of approximately 1-2 µM, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Pre-incubate the mixtures at room temperature for 10-15 minutes.
-
Initiate the autophosphorylation reaction by adding [γ-³²P]ATP or [γ-³³P]ATP to a final concentration of approximately 10-50 µM.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated kinase by autoradiography or using a phosphorimager.
-
Quantify the band intensities to determine the extent of inhibition at each this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the kinase autophosphorylation activity.
Visualizations
The following diagrams illustrate key concepts and workflows related to the investigation of this compound as a bacterial enzyme inhibitor.
Caption: Inhibition of a bacterial two-component signaling pathway by this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Experimental workflow for a histidine kinase inhibition assay.
Conclusion
This compound and other salicylanilides present a compelling avenue for the development of novel antibacterial agents. The available evidence strongly suggests that their mechanism of action involves the inhibition of essential bacterial enzymes, particularly histidine kinases within two-component signaling systems. While direct enzymatic inhibition data for this compound remains a key area for future research, the data on related compounds and the established methodologies outlined in this guide provide a solid foundation for further investigation. The continued exploration of this compound's inhibitory potential against a broader range of bacterial enzymes will be crucial in fully elucidating its antimicrobial mechanism and advancing its potential clinical applications.
References
- 1. Substituted salicylanilides as inhibitors of two-component regulatory systems in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple mechanisms of action for inhibitors of histidine protein kinases from bacterial two-component systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial Histidine Kinase and the Development of Its Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting a Highly-Conserved Domain in Bacterial Histidine Kinases to Generate Inhibitors with Broad Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Class of Competitive Inhibitor of Bacterial Histidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Dibromsalan's Differential Impact on Gram-Positive and Gram-Negative Bacteria: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dibromsalan, a halogenated salicylanilide, demonstrates notable antibacterial activity, exhibiting a distinct differential effect between Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from structurally related compounds, detailed experimental protocols, and visual representations of the underlying molecular pathways. The evidence presented indicates that this compound and its analogs are significantly more potent against Gram-positive organisms. This disparity is primarily attributed to the fundamental differences in the cell envelope structure between these two bacterial classes, particularly the presence of an outer membrane and efficient efflux systems in Gram-negative bacteria. The primary mechanism of action involves the dissipation of the proton motive force (PMF) across the bacterial cytoplasmic membrane, leading to a cascade of detrimental effects on cellular bioenergetics.
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel antibacterial agents and the re-evaluation of existing compounds. Salicylanilides, a class of compounds historically used as anthelmintics and antiseptics, have garnered renewed interest for their antibacterial properties. This compound (3,5-dibromosalicylanilide) is a prominent member of this class. Understanding the nuances of its interaction with different bacterial types is crucial for its potential development as a therapeutic agent. This whitepaper synthesizes the current understanding of this compound's effects, with a focus on its differential activity and the underlying molecular mechanisms.
Differential Efficacy: Gram-Positive vs. Gram-Negative Bacteria
Halogenated salicylanilides, including this compound, consistently exhibit greater potency against Gram-positive bacteria compared to their Gram-negative counterparts.[1][2][3] This selectivity is rooted in the structural differences of the bacterial cell envelope.
-
Gram-Positive Bacteria: Possess a thick, porous peptidoglycan layer that generally allows for the passage of small molecules like this compound to its target, the cytoplasmic membrane.
-
Gram-Negative Bacteria: Feature a more complex cell envelope, characterized by an outer membrane that acts as a formidable permeability barrier.[4] Furthermore, Gram-negative bacteria often possess sophisticated efflux pump systems, such as the TolC-mediated efflux, which actively expel noxious compounds from the cell, preventing them from reaching their intracellular targets.[4][5]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
While specific MIC data for this compound against a comprehensive panel of bacteria is limited in publicly available literature, data from closely related halogenated salicylanilides provide valuable insights into the expected activity spectrum. The following tables summarize representative MIC values for salicylanilide derivatives against key Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Salicylanilide Derivatives against Gram-Positive Bacteria
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Salicylanilide Benzoates | Staphylococcus aureus | ≥ 0.98 µmol/L | [1] |
| Salicylanilide Benzoates | Methicillin-resistant Staphylococcus aureus (MRSA) | ≥ 0.98 µmol/L | [1] |
| Salicylanilide 4-(Trifluoromethyl)benzoates | Staphylococcus aureus | ≥ 0.49 µmol/L | [6] |
| Salicylanilide 4-(Trifluoromethyl)benzoates | Methicillin-resistant Staphylococcus aureus (MRSA) | ≥ 0.49 µmol/L | [6] |
Table 2: Antibacterial Activity of Salicylanilide Derivatives against Gram-Negative Bacteria
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Salicylanilide Benzoates | Escherichia coli | > 500 µmol/L | [7] |
| Salicylanilide 4-(Trifluoromethyl)benzoates | Escherichia coli | Much less susceptible than Gram-positives | [3][6] |
| Salicylanilide 4-(Trifluoromethyl)benzoates | Pseudomonas aeruginosa | Much less susceptible than Gram-positives | [6] |
Note: The MIC values are presented as reported in the literature. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
Mechanism of Action: Dissipation of the Proton Motive Force
The primary antibacterial mechanism of salicylanilides is the disruption of the proton motive force (PMF) across the bacterial cytoplasmic membrane.[4] The PMF is a crucial electrochemical gradient essential for numerous cellular processes, including ATP synthesis, active transport, and flagellar motion.
This compound, as a lipophilic molecule with an ionizable proton, acts as a protonophore. It shuttles protons across the lipid bilayer, effectively short-circuiting the proton gradient established by the electron transport chain. This dissipation of the PMF has several downstream consequences:
-
Inhibition of ATP Synthesis: The collapse of the proton gradient uncouples oxidative phosphorylation, leading to a rapid depletion of cellular ATP.[4][8]
-
Disruption of Transport Systems: Many nutrient uptake and waste efflux systems are dependent on the PMF. Their inhibition leads to metabolic stress.
-
Increased Oxygen Consumption: In an attempt to re-establish the proton gradient, the electron transport chain may accelerate, leading to an initial increase in oxygen consumption.[4]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound on the bacterial cell membrane.
Caption: Proposed mechanism of this compound as a protonophore.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Test compound (this compound) stock solution (e.g., in DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare serial twofold dilutions of the this compound stock solution in the 96-well plate using CAMHB. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Assessment of Membrane Potential
The effect of this compound on bacterial membrane potential can be assessed using a membrane potential-sensitive fluorescent dye, such as DiSC₃(5).
Materials:
-
Bacterial suspension.
-
This compound solution.
-
DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution.
-
Buffer solution (e.g., PBS).
-
Fluorometer.
Procedure:
-
Wash and resuspend the bacterial cells in the buffer.
-
Add DiSC₃(5) to the cell suspension and incubate in the dark to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.
-
Monitor the baseline fluorescence until it stabilizes.
-
Add the this compound solution to the cell suspension.
-
Immediately record the change in fluorescence over time. Depolarization of the membrane will cause the release of the dye and a subsequent increase in fluorescence.
Experimental Workflow Diagram
The following diagram outlines a general workflow for evaluating the antibacterial activity and mechanism of action of a compound like this compound.
Caption: General workflow for antimicrobial evaluation.
Conclusion
This compound, a representative of the halogenated salicylanilides, demonstrates significant antibacterial activity with a pronounced selectivity for Gram-positive bacteria. This differential effect is primarily governed by the structural and physiological differences in the cell envelopes of Gram-positive and Gram-negative organisms. The core mechanism of action is the dissipation of the proton motive force, which leads to a collapse of cellular bioenergetics. The data and protocols presented in this whitepaper provide a comprehensive framework for researchers and drug development professionals to further investigate and potentially exploit the antibacterial properties of this compound and related compounds in the ongoing effort to combat bacterial infections. Further studies are warranted to obtain more specific quantitative data for this compound and to explore its potential in combination therapies to overcome resistance in Gram-negative pathogens.
References
- 1. In Vitro Antibacterial and Antifungal Activity of Salicylanilide Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of salicylanilide 4-(trifluoromethyl)-benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Brominated Alboflavusins With Anti-MRSA Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Potential of Ethyl 3,5-Dibromoorsellinate, a Derivative of Diphenyl Ethers from Graphis handelii, against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)-benzoates [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Dibromsalan's Role in Early Antiseptic Research: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromsalan (4',5-dibromosalicylanilide) is a halogenated salicylanilide that garnered significant interest in the mid-20th century for its antimicrobial properties. As a key component in antiseptic soaps and topical preparations, it represented a notable advancement in the ongoing effort to control microbial growth on the skin. This technical guide provides an in-depth analysis of this compound's role in early antiseptic research, focusing on its antimicrobial activity, mechanism of action, and the experimental methodologies employed in its evaluation. While its use was ultimately curtailed due to concerns about photosensitivity, the early research into this compound laid important groundwork for the development of subsequent topical antiseptics.
Antimicrobial Spectrum and Efficacy
Early investigations into this compound focused on its efficacy against a range of microorganisms, particularly Gram-positive bacteria, which are common inhabitants of the skin. While specific quantitative data from the earliest studies is not always readily available in modern databases, related research on similar halogenated salicylanilides provides a strong indication of the expected activity.
Antibacterial and Antifungal Properties
This compound was recognized for its effectiveness against various bacterial and fungal strains, which made it a candidate for use in disinfectants and antiseptics.[1] Studies from the 1950s and 1960s explored its potential as an anti-infective agent against a variety of infections, though with mixed results.[1] The primary application of this compound and its close chemical relatives, such as Tribromsalan, was in medicated soaps to reduce the bacterial load on the skin.
Mechanism of Action
The precise mechanism by which this compound exerts its antimicrobial effects was not fully elucidated during the peak of its use and remains a subject of some discussion. However, early theories and subsequent research on related compounds suggest a multi-faceted mode of action.
Disruption of a Two-Component Regulatory System
A significant breakthrough in understanding the mechanism of action for salicylanilides came with the discovery that they act as inhibitors of the two-component regulatory system (TCS) in bacteria. This system is crucial for bacteria to sense and respond to their environment. By inhibiting this system, salicylanilides disrupt essential bacterial processes.
Disruption of Cell Membranes and Enzymatic Functions
It is also theorized that this compound may disrupt bacterial cell membranes or interfere with essential enzyme functions within the microbes.[1] This dual action of membrane disruption and enzymatic inhibition is a common feature of many antimicrobial compounds.
Experimental Protocols
To evaluate the efficacy of this compound and other antiseptics, researchers in the mid-20th century employed a variety of in vitro and in vivo methods. These protocols were foundational in the field of antimicrobial testing.
In Vitro Susceptibility Testing: Agar Well Diffusion Assay
A common method to assess the antibacterial activity of a compound like this compound was the agar well diffusion assay. This technique provided a clear visual indication of the substance's ability to inhibit microbial growth.
Protocol:
-
Preparation of Media: A suitable agar medium, such as Mueller-Hinton agar, is prepared and poured into sterile Petri dishes.
-
Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus).
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.
-
Application of Test Compound: A solution of this compound at a known concentration is added to the wells. A control with the solvent alone is also prepared.
-
Incubation: The plates are incubated at a temperature optimal for the growth of the test organism (typically 37°C) for 24-48 hours.
-
Observation: The plates are examined for the presence of a "zone of inhibition" around the well, which is a clear area where bacterial growth has been prevented. The diameter of this zone is measured to quantify the antibacterial activity.
Mandatory Visualizations
Logical Relationship of Salicylanilide Research
Caption: Logical flow from the general chemical class to specific compounds and their applications and consequences.
Experimental Workflow for Agar Well Diffusion Assay
Caption: Step-by-step workflow for the agar well diffusion antimicrobial susceptibility test.
Photosensitization and Decline in Use
A significant and ultimately decisive factor in the history of this compound was its potent photosensitizing properties.[1] Individuals using soaps containing this compound were found to be at risk of developing photocontact dermatitis, a skin reaction triggered by exposure to sunlight. This adverse effect, where the chemical absorbs ultraviolet light and initiates a reaction that damages skin cells, led to a decline in its use and eventual removal from many consumer products. Regulatory bodies, including the FDA, took action to ban or restrict the use of certain halogenated salicylanilides in drugs and cosmetics due to these photosensitizing effects.
Conclusion
This compound played a noteworthy role in the evolution of antiseptic research. It offered a tangible solution for reducing the microbial burden on the skin and was a prominent example of the application of halogenated organic compounds in public health. The early experimental protocols used to evaluate its efficacy helped to standardize antimicrobial testing. However, the discovery of its significant photosensitizing effects serves as a crucial case study in drug development, highlighting the importance of thorough toxicological and safety assessments. While no longer in widespread use, the study of this compound and its chemical relatives has provided valuable insights into antimicrobial mechanisms and the complex interplay between chemicals, light, and human skin.
References
Dibromsalan as a research chemical for microbiology studies
An In-depth Technical Guide to Dibromsalan for Microbiology Research
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound (4',5-dibromosalicylanilide), a halogenated salicylanilide, for its application as a research chemical in microbiological studies. It covers its mechanism of action, antimicrobial spectrum, relevant experimental protocols, and key molecular interactions.
Core Concepts: Mechanism of Action
This compound belongs to the salicylanilide class of compounds, which are known to function as protonophores. The primary mechanism of antimicrobial action is the disruption of the proton motive force (PMF) across microbial cell membranes.
This compound, being lipophilic, intercalates into the lipid bilayer of the cell membrane. It then acts as a proton shuttle, picking up protons from the exterior of the cell and releasing them into the cytoplasm. This action effectively dissipates the electrochemical proton gradient that is essential for vital cellular functions, including:
-
ATP Synthesis: The dissipation of the PMF uncouples the electron transport chain from ATP synthase, leading to a drastic reduction in cellular energy production.
-
Active Transport: Nutrient uptake and efflux of waste products, which are dependent on the PMF, are severely impaired.
-
Motility: Flagellar motion in bacteria, which is driven by proton flow, is inhibited.
This collapse of the membrane potential and disruption of energy metabolism ultimately leads to a bacteriostatic or bactericidal effect, depending on the concentration and the specific microorganism.
Caption: this compound acts as a protonophore, dissipating the proton motive force.
Antimicrobial Spectrum and Activity
This compound and related salicylanilides exhibit a broad spectrum of activity, particularly against Gram-positive bacteria and fungi. Gram-negative bacteria are generally less susceptible due to the protective outer membrane which can limit the compound's access to the cytoplasmic membrane. While specific and consistent MIC (Minimum Inhibitory Concentration) values for this compound are sparsely documented in modern literature, the table below summarizes the known activity spectrum for the salicylanilide class.
Table 1: Summary of Antimicrobial Activity for Salicylanilides
| Microbial Group | Representative Organisms | General Susceptibility | Reported MIC Range (µM) |
| Gram-Positive Bacteria | Staphylococcus aureus (including MRSA) | Susceptible | 0.5 - 16 |
| Enterococcus spp. (including VRE) | Susceptible | 1 - 32 | |
| Mycobacteria | Mycobacterium tuberculosis | Susceptible | 0.5 - 15 |
| Atypical Mycobacteria | Susceptible | 1 - 32 | |
| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Generally Less Susceptible | > 64 |
| Fungi (Yeasts) | Candida albicans | Susceptible | ≥ 15 |
| Fungi (Molds) | Aspergillus spp., Trichophyton spp. | Susceptible | ≥ 3.9 |
Note: Data is compiled from studies on various salicylanilide derivatives and should be considered indicative. Empirical determination of MIC for this compound against specific strains is highly recommended.
Experimental Protocols
The following are standard, detailed methodologies for assessing the antimicrobial properties of this compound.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Microbial inoculum standardized to 5 x 10^5 CFU/mL
-
Resazurin sodium salt solution (optional, for viability staining)
-
Plate reader (spectrophotometer)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Serial Dilution: a. Add 100 µL of appropriate sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row and mix thoroughly to create an intermediate dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the 10th well. Discard 100 µL from the 10th well. d. Wells 11 and 12 will serve as controls.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to wells 1 through 11. Well 12 receives 100 µL of sterile broth only (sterility control). Well 11 serves as the growth control (inoculum without drug).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Result Determination: a. Visual: The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth). b. Spectrophotometric: Measure the optical density at 600 nm (OD600). The MIC is the concentration at which there is a significant inhibition of growth compared to the growth control. c. Resazurin Method: Add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue (no growth) to pink (growth) indicates viability. The MIC is the lowest concentration that remains blue.
Protocol: Biofilm Disruption Assay
This protocol evaluates the ability of this compound to eradicate pre-formed microbial biofilms.
Materials:
-
Microbial strain capable of forming biofilms
-
Tryptic Soy Broth (TSB) supplemented with glucose (or other suitable medium)
-
Sterile 96-well flat-bottom plates
-
This compound solutions (prepared as in 3.1)
-
Phosphate-buffered saline (PBS, sterile)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid or 95% Ethanol
Procedure:
-
Biofilm Formation: a. Add 200 µL of a standardized microbial culture (approx. 1 x 10^7 CFU/mL in biofilm-promoting medium) to the wells of a 96-well plate. b. Incubate for 24-48 hours at 37°C to allow for mature biofilm formation.
-
Treatment: a. Carefully aspirate the planktonic (free-floating) cells from each well. b. Gently wash the biofilms twice with 200 µL of sterile PBS to remove any remaining non-adherent cells. c. Add 200 µL of various concentrations of this compound (prepared in fresh growth medium) to the wells. Include a no-drug control. d. Incubate for another 24 hours at 37°C.
-
Quantification: a. Aspirate the medium and wash the wells twice with PBS. b. Fix the biofilms by adding 200 µL of methanol for 15 minutes or by air-drying completely. c. Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating at room temperature for 15 minutes. d. Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear. e. Air-dry the plate completely. f. Solubilize the bound dye by adding 200 µL of 30% acetic acid or 95% ethanol to each well. g. Measure the absorbance at 570 nm (A570) using a plate reader. A lower absorbance value compared to the no-drug control indicates biofilm disruption.
Caption: A generalized workflow for in vitro testing of this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of Dibromsalan via Bromination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Dibromsalan (4',5-dibromosalicylanilide) through the bromination of salicylanilide. The procedure is designed to favor the formation of the desired dibrominated product. Included are comprehensive experimental procedures, tables summarizing key quantitative data, and characterization details to ensure product identity and purity.
Introduction
This compound, a halogenated derivative of salicylanilide, is recognized for its antibacterial and antifungal properties.[1] The synthesis of this compound is most commonly achieved through the electrophilic bromination of salicylanilide. This protocol outlines a robust method for this synthesis, focusing on reaction conditions that promote the formation of 4',5-dibromosalicylanilide.
Key Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₉Br₂NO₂ | [2][3] |
| Molecular Weight | 371.02 g/mol | [2][3] |
| Melting Point | 238-245 °C | [4] |
| IUPAC Name | 5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide | [3] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established bromination procedures of salicylanilide derivatives. The key to selectively synthesizing the dibrominated product lies in the careful control of the stoichiometry of the brominating agent.
Materials:
-
Salicylanilide
-
Bromine
-
Glacial Acetic Acid
-
Ethanol
-
Sodium bisulfite solution (10% w/v)
-
Deionized water
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylanilide (1 equivalent) in a suitable volume of glacial acetic acid.
-
Preparation of Brominating Agent: In a separate beaker, carefully prepare a solution of bromine (2.2 equivalents) in glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Bromination Reaction: Slowly add the bromine solution to the salicylanilide solution at room temperature using a dropping funnel over a period of 30-60 minutes with continuous stirring.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, slowly pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.
-
Decolorization: To remove any unreacted bromine, add a 10% sodium bisulfite solution dropwise until the orange color of the solution disappears.
-
Isolation of Crude Product: Collect the crude this compound precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product cake with copious amounts of deionized water to remove any remaining acetic acid and salts.
-
Purification by Recrystallization:
-
Transfer the crude product to a clean flask.
-
Add a minimal amount of hot ethanol to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
-
Drying: Dry the purified this compound crystals in a vacuum oven at a temperature below its melting point.
Characterization Data
| Technique | Expected Observations |
| Melting Point | 238-245 °C |
| ¹H NMR (DMSO-d₆) | Aromatic protons in the range of δ 6.9-8.0 ppm, an amide proton (NH) signal, and a hydroxyl proton (OH) signal. |
| ¹³C NMR (DMSO-d₆) | Signals corresponding to the aromatic carbons, the amide carbonyl carbon, and carbons bearing bromine and hydroxyl groups. |
| FTIR (KBr pellet) | Characteristic absorption bands for O-H stretching (around 3300-3500 cm⁻¹), N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-Br stretching (in the fingerprint region).[5] |
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathways and Logical Relationships
At the chemical synthesis level, there are no signaling pathways to depict. The logical relationship is a straightforward, linear synthetic process as illustrated in the workflow diagram above. The bromination reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atoms are directed to the para position of the aniline ring and the para position relative to the hydroxyl group on the salicylic acid ring, which is activated towards electrophilic substitution.
References
Application Notes and Protocols for the Quantification of Dibromsalan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromsalan (4',5-dibromosalicylanilide) is a halogenated salicylanilide that has been used as an antimicrobial agent in a variety of topical products. Due to its potential for photoallergenicity and systemic toxicity, its use in consumer products has been restricted in many regions. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and safety assessment of pharmaceutical and cosmetic products. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a proposed Ultraviolet-Visible (UV-Vis) Spectrophotometric method.
Analytical Methods Overview
A comparative summary of the analytical methods for this compound quantification is presented below.
| Parameter | HPLC-FLD | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity followed by fluorescence detection. | Separation based on volatility and mass-to-charge ratio. | Measurement of light absorbance by the analyte. |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | High | Very High | Moderate |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation | HPLC with Fluorescence Detector | GC with Mass Spectrometer | UV-Vis Spectrophotometer |
| Sample Preparation | Extraction and filtration | Extraction and potential derivatization | Dissolution and filtration |
| Primary Application | Routine quality control, stability studies | Confirmatory analysis, impurity profiling | Preliminary screening, high-concentration samples |
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method provides a sensitive and selective approach for the quantification of this compound, particularly in complex matrices like cosmetic formulations.
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 200 - 5000 µg/kg |
| Correlation Coefficient (r²) | > 0.9996 |
| Limit of Detection (LOD) | 13.8 - 42.9 µg/kg |
| Limit of Quantification (LOQ) | 46.0 - 143 µg/kg |
| Recovery | 70% - 110% |
| Relative Standard Deviation (RSD) | < 13% |
Data is based on a published method for the analysis of halogenated salicylanilides, including this compound.
Experimental Protocol
1. Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a gradient pump, autosampler, and fluorescence detector (FLD).
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
-
This compound reference standard.
-
Sample extraction solvent: Acetonitrile.
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 50 50 10 10 90 15 10 90 15.1 50 50 | 20 | 50 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Fluorescence Detection: Excitation wavelength of 320 nm and an emission wavelength of 410 nm.
3. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetonitrile to cover the desired concentration range (e.g., 0.2 to 5.0 µg/mL).
-
Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., 1 g of cream or lotion) into a suitable container.
-
Add a known volume of acetonitrile (e.g., 10 mL).
-
Vortex or sonicate for 15 minutes to ensure complete extraction of this compound.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
4. Analysis
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using a calibration curve generated from the peak areas of the standard solutions.
Experimental Workflow
Caption: HPLC-FLD workflow for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Quantitative Data Summary (Typical, requires validation)
| Parameter | Typical Value |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Recovery | 80% - 120% |
| Relative Standard Deviation (RSD) | < 15% |
Experimental Protocol
1. Instrumentation and Materials
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas).
-
This compound reference standard.
-
Extraction solvent (e.g., ethyl acetate or hexane).
-
Derivatizing agent (optional, e.g., BSTFA with 1% TMCS).
2. Chromatographic and Mass Spectrometric Conditions
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 300 °C at 15 °C/min.
-
Hold at 300 °C for 5 minutes.
-
-
Carrier Gas Flow: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Note: The specific ions to monitor would need to be determined from the mass spectrum of a this compound standard. Likely ions would include the molecular ion and characteristic fragment ions.
-
3. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the chosen extraction solvent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the extraction solvent to cover the expected concentration range.
-
Sample Preparation:
-
Perform a liquid-liquid or solid-phase extraction of the sample to isolate this compound into an organic solvent.
-
Concentrate the extract if necessary.
-
(Optional) If derivatization is required to improve volatility and peak shape, treat an aliquot of the extract and standards with the derivatizing agent according to the manufacturer's instructions.
-
Transfer the final extract or derivatized solution to a GC vial.
-
4. Analysis
-
Inject the standard and sample solutions into the GC-MS system.
-
Identify the this compound peak based on its retention time and the presence of the selected ions.
-
Quantify this compound using a calibration curve constructed from the peak areas of the standard solutions.
Experimental Workflow
Caption: GC-MS workflow for this compound quantification.
UV-Vis Spectrophotometry
Quantitative Data Summary (Anticipated, requires validation)
| Parameter | Anticipated Value |
| Linearity Range | 1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Recovery | 90% - 110% |
| Relative Standard Deviation (RSD) | < 5% |
Experimental Protocol
1. Instrumentation and Materials
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
This compound reference standard.
-
Solvent (e.g., Methanol or Ethanol, HPLC grade).
2. Method Development and Validation (Prerequisite)
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a solution of this compound in the chosen solvent (e.g., 10 µg/mL).
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
-
Method Validation: The method must be validated according to ICH guidelines to determine linearity, accuracy, precision, LOD, and LOQ.
3. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the solvent to obtain concentrations within the validated linear range.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a known volume of the solvent.
-
If necessary, sonicate or vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the assay.
-
4. Analysis
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of the standard and sample solutions.
-
Calculate the concentration of this compound in the sample using a calibration curve or by direct comparison with a standard of known concentration.
Logical Relationship Diagram
Caption: Logical flow for UV-Vis spectrophotometric analysis.
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Dibromsalan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromsalan (4',5-dibromosalicylanilide) is a halogenated salicylanilide with known antimicrobial properties. Salicylanilides, as a class of compounds, have demonstrated a broad spectrum of activity against various pathogens, including bacteria and fungi.[1] This document provides detailed application notes and experimental protocols for the in vitro antimicrobial susceptibility testing of this compound, designed to guide researchers in the consistent and accurate evaluation of its efficacy. The protocols are based on established methodologies for antimicrobial susceptibility testing.
Mechanism of Action
The antimicrobial activity of salicylanilides, including this compound, is primarily attributed to their ability to disrupt the cellular membranes of microorganisms. In bacteria, these compounds can dissipate the proton motive force across the cytoplasmic membrane, leading to a breakdown in essential cellular processes. In fungi, a similar mechanism is observed, where halogenated salicylanilides can interfere with mitochondrial function and disrupt the mitochondrial membrane potential.
Data Presentation
Table 1: Representative Antibacterial Activity of Halogenated Salicylanilides
| Compound Class | Organism | MIC Range (µM) |
| Dihalogenated Salicylanilides | Mycobacterium tuberculosis | 1 - 4[2][3] |
| Dihalogenated Salicylanilides | Multidrug-Resistant M. tuberculosis | 0.5 - 4[2][3] |
| Salicylanilide Benzoates | Staphylococcus aureus (including MRSA) | 0.98 - 31.25[4] |
| Salicylanilide Benzoates | Staphylococcus epidermidis | ≥ 1.95[4] |
Table 2: Representative Antifungal Activity of Halogenated Salicylanilides
| Compound Class | Organism | MIC Range (µM) |
| Salicylanilide Esters | Yeasts (e.g., Candida spp.) | ≥ 1.95[5] |
| Salicylanilide Esters | Filamentous Fungi (Moulds) | ≥ 0.49[5] |
| N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide | Various Fungi | Noted as highly active[5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inocula
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
-
Preparation of Inoculum:
-
From a fresh culture, pick several colonies and suspend them in a sterile broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL for bacteria).
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth (MHB or RPMI) to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (or a working dilution) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a positive control (inoculum without drug), and well 12 as a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well from 1 to 11.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
Protocol 3: Disk Diffusion Assay (Kirby-Bauer Method)
Materials:
-
Sterile filter paper disks
-
This compound solution
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum
-
0.5 McFarland turbidity standard
-
Sterile swabs
Procedure:
-
Preparation of Disks:
-
Impregnate sterile filter paper disks with a known concentration of this compound solution and allow them to dry.
-
-
Inoculation of Agar Plate:
-
Prepare an inoculum suspension adjusted to the 0.5 McFarland standard.
-
Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate to create a lawn of growth.
-
-
Application of Disks:
-
Place the this compound-impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone indicates the susceptibility of the microorganism to the compound.
-
Visualizations
Caption: Proposed mechanism of this compound action on bacterial cells.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Logical steps to determine the MBC after an MIC assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Antibacterial and Antifungal Activity of Salicylanilide Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Dibromsalan Phototoxicity Assessment using the 3T3 Neutral Red Uptake (NRU) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromsalan (3,5-dibromosalicylanilide) is a halogenated salicylanilide previously used as an antimicrobial agent in topical products. However, its use has been largely discontinued due to concerns about its potential to cause photosensitivity reactions. This document provides a detailed protocol for assessing the phototoxic potential of this compound using the internationally recognized in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test, as outlined in the OECD Test Guideline 432.[1][2][3] This assay is a crucial tool in preclinical safety assessment, offering a reliable method to identify substance-induced photocytotoxicity.[1][3]
The principle of the 3T3 NRU phototoxicity test is to compare the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of Ultraviolet A (UVA) light.[1][4][5] A substance is identified as phototoxic if its cytotoxicity is significantly increased following UVA irradiation.[1]
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Balb/c 3T3, clone A31 mouse fibroblasts are the standard cell line for this assay.[6]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% newborn calf serum, 4 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 7.5% CO2.
-
Subculturing: Cells should be subcultured before they reach confluence to ensure they are in the exponential growth phase for the assay.
3T3 NRU Phototoxicity Assay Protocol
This protocol is adapted from the OECD Guideline 432.[1][2][3]
a. Cell Seeding:
-
Trypsinize and resuspend Balb/c 3T3 cells in culture medium.
-
Determine cell viability and density using a hemocytometer or automated cell counter.
-
Seed 1 x 10⁴ cells in 100 µL of culture medium into the inner 60 wells of two 96-well microtiter plates. The peripheral wells should be filled with 200 µL of phosphate-buffered saline (PBS) to maintain humidity.
-
Incubate the plates for 24 hours to allow for cell adherence and formation of a sub-confluent monolayer.[1]
b. Preparation of Test Substance and Controls:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). The final concentration of the solvent in the culture medium should be non-toxic to the cells (typically ≤1%).
-
Working Solutions: Prepare a series of at least eight serial dilutions of this compound in the treatment medium (e.g., Earle's Balanced Salt Solution - EBSS or PBS). The concentration range should be chosen to encompass the expected cytotoxic and phototoxic concentrations.
-
Positive Control: Chlorpromazine (CPZ) is a well-characterized phototoxic substance and should be used as a positive control.[6]
-
Solvent Control: The solvent used to dissolve this compound should be tested at the same final concentration as in the test wells.
c. Treatment and Irradiation:
-
After the 24-hour incubation, remove the culture medium from the cells.
-
Wash the cells once with 150 µL of pre-warmed PBS.
-
Add 100 µL of the respective working solutions (this compound dilutions, positive control, solvent control) to the appropriate wells of both 96-well plates.
-
Incubate the plates for 60 minutes at 37°C.
-
Irradiation:
d. Post-Irradiation Incubation and Neutral Red Uptake Assay:
-
After irradiation, remove the treatment solutions from both plates.
-
Wash the cells with 150 µL of pre-warmed PBS.
-
Add 100 µL of fresh, pre-warmed culture medium to all wells.
-
Incubate the plates for another 18-24 hours.
-
Neutral Red Staining:
-
Prepare a Neutral Red (NR) medium (e.g., 50 µg/mL NR in culture medium).
-
Remove the culture medium and add 100 µL of NR medium to each well.
-
Incubate for 3 hours at 37°C.
-
-
Neutral Red Extraction:
-
Remove the NR medium and wash the cells with 150 µL of PBS.
-
Add 150 µL of NR desorb solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.
-
Shake the plates for 10 minutes on a microplate shaker to extract the dye.
-
-
Data Acquisition: Measure the optical density (OD) of the extracted dye at 540 nm using a microplate reader.
Data Presentation and Analysis
The phototoxic potential of this compound is evaluated by comparing the concentration-response curves obtained with and without UVA irradiation. The primary endpoint is the IC50 value, which is the concentration of the test substance that reduces cell viability by 50% compared to the untreated controls.
The Photo Irritation Factor (PIF) is calculated using the following formula:
PIF = IC50 (-UVA) / IC50 (+UVA)
A PIF value ≥ 5 is indicative of a phototoxic potential.
Table 1: Representative Phototoxicity Data for a Halogenated Salicylanilide (Hypothetical Data)
| Compound | Irradiation | IC50 (µg/mL) | Photo Irritation Factor (PIF) | Phototoxicity Classification |
| This compound (Representative) | - UVA | >100 | \multirow{2}{}{>50} | \multirow{2}{}{Phototoxic} |
| + UVA | <2.0 | |||
| Chlorpromazine (Positive Control) | - UVA | 35.5 | 66.9 | Phototoxic |
| + UVA | 0.53 | |||
| Sodium Lauryl Sulfate (Negative Control) | - UVA | 55.2 | 1.1 | Non-phototoxic |
| + UVA | 50.1 |
Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Experimental workflow for the 3T3 NRU phototoxicity assay.
Proposed Photochemical Signaling Pathway for this compound
The phototoxicity of halogenated salicylanilides like this compound is generally attributed to the absorption of UVA radiation, leading to the generation of reactive species that cause cellular damage.
Caption: Proposed photochemical mechanism of this compound-induced phototoxicity.
References
Application Notes and Protocols for Dibromsalan in Veterinary Antiseptic Research
For: Researchers, scientists, and drug development professionals.
Subject: Application of Dibromsalan and related halogenated salicylanilides in veterinary antiseptic research.
Introduction and Overview
This compound is a halogenated salicylanilide, a class of compounds historically investigated for their antimicrobial properties. While the primary veterinary application of many salicylanilides has been as anthelmintics, there is evidence of their potential as antibacterial and antifungal agents.[1][2] However, research into the specific use of this compound as a veterinary antiseptic is limited, likely due to safety concerns, including potential endocrine-disrupting effects which have led to its prohibition in cosmetic products in some regions.[1]
These application notes provide a summary of the available data on the antimicrobial activity of halogenated salicylanilides, with a focus on their potential relevance to veterinary medicine. Due to the scarcity of data specifically for this compound, information from closely related compounds, such as Oxyclozanide and Niclosamide, is included to provide a broader understanding of this chemical class.
Antimicrobial Spectrum and Efficacy
Halogenated salicylanilides have demonstrated notable efficacy against Gram-positive bacteria, including strains of significant veterinary importance such as Staphylococcus aureus and Staphylococcus pseudintermedius.[1][3] Their activity against Gram-negative bacteria and fungi is generally less potent.[1][4]
Table 1: In Vitro Antimicrobial Activity of Selected Salicylanilides Against Veterinary-Relevant Pathogens
| Compound | Organism | Strain Type | MIC (µg/mL) | Citation |
| Oxyclozanide | Staphylococcus pseudintermedius | Meticillin-Sensitive (MSSP) | 0.5 - 1 | [3] |
| Oxyclozanide | Staphylococcus pseudintermedius | Meticillin-Resistant (MRSP) | 0.5 - 2 | [3] |
| Oxyclozanide | Staphylococcus aureus | Meticillin-Resistant (MRSA) | 1 | [3] |
| Niclosamide | Staphylococcus aureus | Meticillin-Resistant (MRSA) | 0.125 | [1] |
| Oxyclozanide | Enterococcus faecium | - | 2 | [1] |
| Niclosamide | Enterococcus faecium | - | 0.25 | [1] |
| Oxyclozanide | Escherichia coli | - | No Inhibition | [3] |
| Oxyclozanide | Pseudomonas aeruginosa | - | No Inhibition | [3] |
| Niclosamide | Klebsiella pneumoniae | - | >64 | [1] |
| Niclosamide | Acinetobacter baumannii | - | >64 | [1] |
| Niclosamide | Pseudomonas aeruginosa | - | >64 | [1] |
Mechanism of Action
The precise mechanism of antimicrobial action for this compound is not fully elucidated but is thought to involve the disruption of bacterial cell membranes or interference with essential enzymatic functions. For the broader class of salicylanilides, one of the proposed mechanisms is the inhibition of two-component regulatory systems (TCS) in bacteria, which are crucial for sensing and responding to environmental stimuli.[1] Oxyclozanide has been shown to permeabilize the bacterial membrane.[1]
Proposed mechanism of action for this compound.
Experimental Protocols
The following are generalized protocols for the in vitro evaluation of the antiseptic properties of salicylanilides. These are based on standard microbiological methods and can be adapted for specific veterinary pathogens.[5][6]
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method to determine the lowest concentration of an agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound) stock solution
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate.
-
Add 50 µL of the appropriate growth medium to all wells.
-
Add 50 µL of the stock solution of the test compound to the first well of each row.
-
Perform serial dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with 50 µL of the bacterial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Seal the plates and incubate at 35-37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Workflow for MIC determination.
Protocol for In Vitro Dermal Antiseptic Efficacy Test
This protocol is a modified carrier test to simulate the application of an antiseptic to a surface.[7]
Materials:
-
Test compound formulation (e.g., this compound solution or cream)
-
Sterile carriers (e.g., stainless steel discs or pig skin explants)
-
Bacterial inoculum suspension (10^8 CFU/mL)
-
Neutralizing solution
-
Sterile agar plates
Procedure:
-
Inoculate sterile carriers with a defined volume of the bacterial suspension and allow them to dry under sterile conditions.
-
Apply the test antiseptic formulation to the inoculated carriers for a specified contact time (e.g., 1, 5, 10 minutes).
-
After the contact time, transfer the carriers to a neutralizing solution to stop the antiseptic action.
-
Vortex or sonicate the carriers in the neutralizing solution to recover the surviving bacteria.
-
Perform serial dilutions of the recovery solution and plate onto agar plates.
-
Incubate the plates at 35-37°C for 24-48 hours and count the colonies.
-
Calculate the log reduction in viable bacteria compared to control carriers treated with a placebo or saline.
Safety and Toxicology
The use of this compound and other halogenated salicylanilides in topical veterinary preparations requires careful consideration of their safety profile. As mentioned, this compound has been associated with endocrine-disrupting effects.[1] Topical application of related compounds like salicylic acid can cause skin irritation, redness, and pain.[8] Therefore, any in vivo studies should be preceded by thorough toxicological evaluation.
Rationale for limited this compound research.
Conclusion and Future Directions
While this compound belongs to a class of compounds with demonstrated antimicrobial activity against key veterinary pathogens, its own development as a veterinary antiseptic appears to be hampered by a lack of specific efficacy data and significant safety concerns. Future research could focus on synthesizing derivatives of salicylanilides that retain the antimicrobial efficacy while exhibiting a more favorable safety profile for veterinary use. Further investigation into the precise mechanism of action could also lead to the development of novel antiseptic agents.
References
- 1. Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus | PLOS One [journals.plos.org]
- 2. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro antibacterial activity of the anthelmintic drug oxyclozanide against common small animal bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Antibacterial and Antifungal Activity of Salicylanilide Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobials, susceptibility testing, and minimum inhibitory concentrations (MIC) in veterinary infection treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of selected antimicrobials against methicillin‐resistant Staphylococcus pseudintermedius of canine origin in Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proposed phase 2/ step 2 in-vitro test on basis of EN 14561 for standardised testing of the wound antiseptics PVP-iodine, chlorhexidine digluconate, polihexanide and octenidine dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salicylic Acid Topical | VCA Animal Hospitals [vcahospitals.com]
Formulation of Dibromsalan for Topical Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromsalan, a halogenated salicylanilide, has historically been recognized for its antimicrobial properties.[1] Its lipophilic nature and poor aqueous solubility present unique challenges and opportunities for the development of topical formulations for research applications.[1] These notes provide an overview of this compound's relevant physicochemical properties, methodologies for formulation, and detailed protocols for in vitro evaluation.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is crucial for effective formulation development. Key characteristics are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉Br₂NO₂ | [1] |
| Molecular Weight | 371.02 g/mol | [1] |
| Appearance | Pale yellow solid | [1] |
| Water Solubility | Poor | [1] |
| Lipophilicity (XLogP3) | 4.7 | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, acetonitrile, and dimethyl sulfoxide | [1] |
Formulation Strategies for Topical Delivery
Given this compound's lipophilicity, formulation strategies should focus on enhancing its solubility and partitioning into the skin. Common topical vehicle types include ointments and creams (oil-in-water and water-in-oil).
-
Ointment Bases (Water-in-Oil - W/O): These occlusive bases can enhance skin hydration and drug penetration. Due to this compound's lipophilic nature, it is expected to have good solubility in the oil phase of these formulations.
-
Cream Bases (Oil-in-Water - O/W): These less greasy formulations are often preferred for cosmetic elegance. The solubility of this compound in the oil phase of the emulsion is a critical factor for formulation stability and efficacy.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and evaluation of this compound topical formulations.
Protocol 1: Preparation of a this compound Ointment (W/O Emulsion)
Objective: To prepare a stable water-in-oil ointment containing this compound.
Materials:
-
This compound powder
-
White Petrolatum
-
Mineral Oil
-
Cetostearyl alcohol
-
Beeswax
-
Purified Water
-
Propylene glycol (optional, as a humectant and co-solvent)
Procedure:
-
Melt the Oil Phase: In a suitable vessel, melt the white petrolatum, beeswax, and cetostearyl alcohol on a water bath at approximately 70-75°C.
-
Incorporate this compound: Once the oil phase is molten and uniform, gradually add the pre-weighed this compound powder while stirring continuously until it is completely dissolved.
-
Heat the Aqueous Phase: In a separate beaker, heat the purified water (and propylene glycol, if using) to the same temperature as the oil phase.
-
Emulsification: Slowly add the aqueous phase to the oil phase with constant stirring to form a water-in-oil emulsion.
-
Homogenization: Continue stirring the emulsion until it cools and congeals into a uniform ointment.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the permeation of this compound from a topical formulation through a skin mimic.
Workflow for In Vitro Skin Permeation Study
Caption: Workflow for conducting an in vitro skin permeation study.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin) or synthetic membrane
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)
-
This compound formulation
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Skin Preparation: Thaw the excised skin and cut it into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Medium: Fill the receptor compartment with pre-warmed (32°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Formulation Application: Apply a known quantity of the this compound formulation evenly onto the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Protocol 3: In Vitro Drug Release Testing
Objective: To determine the rate of this compound release from a topical formulation.
Workflow for In Vitro Drug Release Testing
References
Application Note: Analysis of Dibromsalan using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of Dibromsalan (4',5-Dibromosalicylanilide) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a halogenated salicylanilide that has been used as an antimicrobial agent. Due to regulatory restrictions on certain halogenated salicylanilides in cosmetic and pharmaceutical products, a reliable and sensitive analytical method is crucial for quality control and safety assessment. This document provides a complete workflow, from sample preparation to data analysis, suitable for researchers, scientists, and professionals in drug development and analytical testing laboratories.
Introduction
This compound (Figure 1) is a potent antimicrobial agent effective against a wide range of bacteria and fungi. Its use, along with other halogenated salicylanilides, has been restricted in various consumer products due to concerns about potential photosensitization and other toxic effects. Consequently, sensitive and specific analytical methods are required to monitor its presence and ensure compliance with regulatory limits.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high chromatographic resolution and definitive mass spectrometric identification. This method allows for the separation of this compound from complex matrices and its unambiguous identification based on its characteristic mass spectrum and retention time.
Figure 1: Chemical Structure of this compound (Image of this compound structure would be placed here in a full document)
-
IUPAC Name: 5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide
-
Molecular Formula: C₁₃H₉Br₂NO₂[1]
-
Molecular Weight: 371.02 g/mol [1]
Experimental
Reagents and Materials
-
Solvents: Acetonitrile (HPLC grade), Dichloromethane (DCM, GC grade), Hexane (GC grade), Methanol (HPLC grade).
-
Standards: this compound analytical standard.
-
Reagents: Anhydrous Sodium Sulfate, Derivatizing agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) may be used to improve peak shape and volatility, though often not essential for this class of compounds.
-
Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration is recommended:
-
Gas Chromatograph (GC): Agilent 7890B GC System or equivalent.
-
Mass Spectrometer (MS): Agilent 5977B MSD or equivalent single quadrupole or triple quadrupole mass spectrometer.
-
Autosampler: G4513A or equivalent.
-
GC Column: A non-polar or medium-polarity capillary column is recommended, such as an Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Sample Preparation
The sample preparation protocol should be adapted based on the matrix (e.g., cream, lotion, wastewater). A general procedure for a cosmetic cream is outlined below:
-
Extraction: Accurately weigh 1.0 g of the sample into a 50 mL polypropylene centrifuge tube. Add 10 mL of acetonitrile.
-
Homogenization: Vortex the sample for 2 minutes, followed by ultrasonication for 15 minutes to ensure complete dispersion and extraction.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Solvent Exchange (if necessary): Transfer the supernatant (acetonitrile extract) to a clean tube. For GC-MS analysis, the solvent may need to be exchanged to a more volatile and compatible solvent like hexane or dichloromethane. Evaporate the acetonitrile under a gentle stream of nitrogen and reconstitute the residue in 1 mL of hexane or dichloromethane.
-
Cleanup: Pass the extract through a 0.45 µm PTFE syringe filter into a GC vial. If the matrix is particularly complex, a Solid Phase Extraction (SPE) cleanup step may be necessary.
-
Derivatization (Optional): If poor peak shape or tailing is observed, derivatization can be performed. To the dried extract, add 50 µL of BSTFA + 1% TMCS and heat at 70°C for 30 minutes.
GC-MS Method Parameters
The following instrumental parameters provide a robust starting point for the analysis of this compound.
| Parameter | Setting |
| GC System | |
| Inlet | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 150°C, hold for 1 min |
| Ramp 1 | 20°C/min to 300°C |
| Hold Time | Hold at 300°C for 10 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Transfer Line Temp | 280°C |
| Acquisition Mode | Full Scan (m/z 50-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation and Results
Mass Spectrum and Fragmentation
The mass spectrum of this compound is characterized by its distinct isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately 1:1 natural abundance). The molecular ion peak [M]⁺ should be visible with a characteristic triplet pattern (m/z 369, 371, 373).
The primary fragmentation pathway involves the cleavage of the amide bond, which is a common fragmentation mechanism for salicylanilides. This leads to the formation of characteristic fragment ions.
Table 1: Key Mass Fragments for this compound Identification in SIM Mode
| Ion Description | Proposed Fragment Structure | m/z (Monoisotopic) | Notes |
| Molecular Ion [M]⁺ | [C₁₃H₉⁷⁹Br₂NO₂]⁺ | 369 | Quantifier ion. The full isotopic cluster (369, 371, 373) should be observed. |
| [M+2]⁺ | [C₁₃H₉⁷⁹Br⁸¹BrNO₂]⁺ | 371 | Qualifier ion. Part of the molecular ion cluster. |
| [M+4]⁺ | [C₁₃H₉⁸¹Br₂NO₂]⁺ | 373 | Qualifier ion. Part of the molecular ion cluster. |
| Fragment 1 | [C₇H₄⁷⁹BrO₂]⁺ (from cleavage of the amide C-N bond) | 215 | Fragment corresponding to the 5-bromosalicylic acid moiety. Isotopic peak at 217. |
| Fragment 2 | [C₆H₄⁷⁹BrN]⁺ (from cleavage of the amide C-N bond) | 170 | Fragment corresponding to the 4-bromoaniline moiety. Isotopic peak at 172. |
Note: The m/z values listed are for the ions containing the ⁷⁹Br isotope. Corresponding ions with ⁸¹Br will appear at m/z + 2.
Quantitative Data
While a specific GC-MS retention time is method-dependent, using the protocol described above, this compound is expected to elute at a relatively high temperature due to its molecular weight and polarity. The retention time should be confirmed by injecting a pure standard. For quantitative performance, the following data, derived from studies on halogenated salicylanilides, can be used as a benchmark.[2][3]
Table 2: Summary of Quantitative Performance Data
| Parameter | Typical Value | Notes |
| Retention Time (RT) | To be determined experimentally | Expected to be in the later part of the chromatogram under the specified conditions. |
| Linearity (r²) | > 0.999 | A linear calibration curve should be established over the expected concentration range. |
| Limit of Detection (LOD) | 14 - 43 µg/kg (ppb)[2][3] | Based on HPLC-FLD data for cosmetics; similar or better sensitivity is expected with GC-MS in SIM mode.[2][3] |
| Limit of Quantification (LOQ) | 46 - 143 µg/kg (ppb)[2][3] | The lowest concentration that can be reliably quantified. Based on HPLC-FLD data.[2][3] |
| Recovery | 70 - 110%[2][3] | Determined by spiking a blank matrix with a known concentration of this compound and performing the entire sample preparation and analysis procedure.[2][3] |
| Precision (RSD%) | < 15% | Relative Standard Deviation for replicate injections should be within acceptable limits. |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the analytical protocol from sample receipt to final data reporting.
Caption: GC-MS analytical workflow for this compound.
Proposed Fragmentation Pathway
The diagram below outlines the primary fragmentation mechanism for this compound under Electron Ionization (EI) conditions.
Caption: Proposed EI fragmentation of this compound.
Conclusion
The GC-MS method detailed in this application note provides a robust and sensitive protocol for the analysis of this compound. The combination of chromatographic separation on a non-polar column and mass spectrometric detection allows for reliable identification and accurate quantification of this compound in various matrices. The provided parameters for sample preparation, instrument settings, and data analysis serve as a comprehensive guide for laboratories performing quality control or regulatory compliance testing for halogenated salicylanilides.
References
- 1. 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide | C13H9Br2NO2 | CID 14839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of seven restricted halogenated salicylanilides in cosmetics by high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Dibromsalan
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dibromsalan, a halogenated derivative of salicylanilide, has been recognized for its antimicrobial properties, demonstrating effectiveness against a range of bacterial and fungal strains.[1] Historically investigated as a potential anti-infective agent, it has been used in antiseptics and disinfectants.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in microbiology and pharmacology, quantifying the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This application note provides detailed protocols for determining the MIC of this compound using standard laboratory methods, presents a template for data summarization, and includes visualizations of the experimental workflow and potential mechanisms of action.
Data Presentation
Due to the limited availability of comprehensive, publicly accessible quantitative MIC data specifically for this compound against a wide array of microorganisms, the following table serves as a template for data presentation. Researchers can populate this table with their experimentally determined MIC values. For illustrative purposes, representative MIC ranges for related salicylanilide compounds are included to indicate the potential spectrum of activity.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Salicylanilides against Various Microorganisms.
| Microorganism | Strain | This compound MIC (µg/mL) | Representative Salicylanilide Derivative MICs (µg/mL) | Reference |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | ATCC 29213 | Data not available | 0.49 - >128 | [2] |
| Staphylococcus aureus (MRSA) | Clinical Isolate | Data not available | ≥0.49 | [2] |
| Enterococcus faecalis | ATCC 29212 | Data not available | Data not available | |
| Gram-Negative Bacteria | ||||
| Escherichia coli | ATCC 25922 | Data not available | Generally less susceptible | [2] |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available | Generally less susceptible | [2] |
| Mycobacteria | ||||
| Mycobacterium tuberculosis | H37Rv | Data not available | 0.5 - 32 (µmol/L) | [2] |
| Fungi | ||||
| Candida albicans | ATCC 90028 | Data not available | ≥1.95 (µmol/L) | [3] |
| Aspergillus fumigatus | Clinical Isolate | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for two standard methods for MIC determination: Broth Microdilution and Agar Dilution. These methods are widely accepted and can be readily adapted for testing this compound.
Protocol 1: Broth Microdilution Method
This method is used to determine the MIC in a liquid growth medium and is amenable to high-throughput screening.
Materials:
-
This compound (powder)
-
Appropriate solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test microorganism strains
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a suitable amount of this compound powder.
-
Dissolve in a minimal amount of an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Preparation of Microorganism Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well of each row to achieve the highest desired test concentration, and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.
-
This will create a gradient of decreasing this compound concentrations across the plate.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Seal the plate (e.g., with a breathable film) and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The MIC can be read visually or with a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).
-
Protocol 2: Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium. It is useful for testing multiple isolates simultaneously.
Materials:
-
This compound (powder)
-
Appropriate solvent for this compound (e.g., DMSO)
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Test microorganism strains
-
Sterile saline (0.85%) or PBS
-
McFarland turbidity standards (0.5)
-
Inoculum replicating device (optional)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound solutions at 10 times the final desired concentrations.
-
Melt the agar medium and cool it to 45-50°C in a water bath.
-
Add 1 part of each this compound solution to 9 parts of the molten agar to achieve the final desired concentrations. Mix gently to avoid bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a drug-free control plate.
-
-
Preparation of Microorganism Inoculum:
-
Prepare a standardized inoculum as described in the broth microdilution protocol (adjusted to 0.5 McFarland standard).
-
-
Inoculation:
-
Spot-inoculate a small, standardized volume (e.g., 1-10 µL) of each microbial suspension onto the surface of the agar plates, starting with the control plate and then moving to plates with increasing concentrations of this compound.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism at the inoculation spot.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration.
References
Application Notes and Protocols: Dibromsalan as a Positive Control in Photosafety Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photosafety testing is a critical component of non-clinical safety assessment for new chemical entities, particularly for pharmaceuticals and cosmetic ingredients that absorb ultraviolet (UV) or visible light and are distributed to the skin or eyes. These tests are designed to identify the potential for a substance to cause phototoxicity (a non-immunological response) or photoallergenicity (an immune-mediated response) upon exposure to light. The use of appropriate positive controls is essential for ensuring the validity and sensitivity of these assays. Dibromsalan (3,5-Dibromosalicylanilide), a compound known for its phototoxic and photoallergenic properties, has historically served as a reference compound in this field. This document provides detailed application notes and protocols regarding the use of this compound and other relevant compounds as positive controls in photosafety testing.
Mechanisms of Phototoxicity
Phototoxicity is a light-induced, non-immune-mediated cytotoxic response. The underlying mechanism generally involves the absorption of photons by a chemical, leading to its excitation to a short-lived singlet state, followed by conversion to a more stable triplet state.[1][2] The excited molecule can then initiate two types of photochemical reactions:
-
Type I Reaction: The excited photosensitizer undergoes electron or hydrogen transfer with a substrate molecule, forming free radicals. These radicals can then react with oxygen to produce reactive oxygen species (ROS), such as superoxide anions, hydrogen peroxide, and hydroxyl radicals.[3][4]
-
Type II Reaction: The excited photosensitizer directly transfers its energy to molecular oxygen, generating highly reactive singlet oxygen.[3]
These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA, leading to cell death.[3]
In Vitro Photosafety Testing: The 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT)
The 3T3 NRU PT is a validated and widely accepted in vitro method for assessing the phototoxic potential of test substances.[5][6] It is based on the comparison of the cytotoxicity of a chemical in the presence and absence of a non-cytotoxic dose of simulated solar light.
Role of the Positive Control
A positive control is included in each assay to ensure the test system is functioning correctly and is capable of detecting a phototoxic effect. While this compound is a known phototoxic agent, the official OECD Test Guideline 432 recommends Chlorpromazine (CPZ) as the positive control due to its well-characterized phototoxic response in this assay.[7]
Quantitative Data for Positive Control (Chlorpromazine)
The following table summarizes the acceptance criteria for Chlorpromazine in the 3T3 NRU PT as per OECD TG 432.
| Parameter | Condition | Acceptance Criteria |
| IC50 | -UVA (Dark) | 7.0 - 90.0 µg/mL |
| IC50 | +UVA (Irradiated) | 0.1 - 2.0 µg/mL |
| Photo-Irritation Factor (PIF) | > 6 | |
| Mean Photo Effect (MPE) | ≥ 0.1 |
Note: While this compound is known to be phototoxic, specific quantitative data (EC50, PIF, MPE) for its use as a positive control in the 3T3 NRU assay is not as extensively documented in recent literature as it is for Chlorpromazine.
Experimental Protocol: 3T3 NRU Phototoxicity Test (OECD TG 432)
This protocol provides a detailed methodology for conducting the 3T3 NRU PT.
1. Cell Culture and Seeding:
-
Balb/c 3T3 fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Cells are seeded into two 96-well microplates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for the formation of a semi-confluent monolayer.
2. Preparation of Test Substance and Positive Control:
-
Prepare a stock solution of the test substance and the positive control (Chlorpromazine) in a suitable solvent (e.g., water, DMSO).
-
A geometric dilution series of at least eight concentrations is prepared in the treatment medium (e.g., Hanks' Balanced Salt Solution).
3. Treatment and Incubation:
-
The culture medium is removed from the cells and replaced with the various concentrations of the test substance or positive control.
-
The cells are incubated for 1 hour at 37°C.
4. Irradiation:
-
One of the two plates (+UVA) is exposed to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).
-
The second plate (-UVA) is kept in the dark for the same duration.
5. Post-Irradiation Incubation:
-
The treatment medium is removed from both plates and replaced with fresh culture medium.
-
The plates are incubated for another 24 hours.
6. Neutral Red Uptake Assay:
-
The culture medium is replaced with a medium containing Neutral Red dye (50 µg/mL).
-
The plates are incubated for 3 hours to allow for the uptake of the dye into the lysosomes of viable cells.
-
The cells are then washed, and the incorporated dye is extracted.
-
The absorbance is measured using a spectrophotometer at 540 nm.
7. Data Analysis:
-
Cell viability is calculated for each concentration relative to the solvent control.
-
The IC50 values (the concentration that reduces cell viability by 50%) are determined for both the -UVA and +UVA conditions.
-
The Photo-Irritation Factor (PIF) is calculated as the ratio of the IC50 (-UVA) to the IC50 (+UVA).
-
The Mean Photo Effect (MPE) is a more complex calculation that compares the entire dose-response curves.
-
A test substance is predicted to be phototoxic if the PIF is ≥ 5 or the MPE is ≥ 0.1.[5][7]
Visualizing Experimental Workflows and Pathways
Experimental Workflow for the 3T3 NRU Phototoxicity Test
Caption: Workflow of the 3T3 NRU Phototoxicity Test.
General Signaling Pathway for Phototoxicity
Caption: General mechanism of phototoxicity.
In Vivo Photosafety Testing
In vivo studies may be conducted to confirm in vitro findings or to assess photoallergenicity. This compound, and more specifically the related compound Tetrachlorosalicylanilide (TCSA), have been used as positive controls in animal models for photoallergy, such as the guinea pig maximization test.[4] These tests involve the induction of a hypersensitivity response by repeated application of the test substance and subsequent exposure to UV light.
Concluding Remarks
The use of appropriate positive controls is fundamental to the reliability of photosafety testing. While this compound is a well-known phototoxic and photoallergenic agent, the current standard positive control for the in vitro 3T3 NRU phototoxicity test is Chlorpromazine, for which clear acceptance criteria have been established. This compound's historical and continued relevance is more pronounced in the context of in vivo photoallergy studies. Researchers should adhere to the recommendations of regulatory guidelines, such as those from the OECD and ICH, when selecting and using positive controls in their photosafety assessment strategies.
References
- 1. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs [apb.tbzmed.ac.ir]
- 2. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of visible light phototoxicity on Porphyromonas gingivalis and Fusobacterium nucleatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The International EU/COLIPA In Vitro Phototoxicity Validation Study: Results of Phase II (Blind Trial). Part 1: The 3T3 NRU Phototoxicity Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of alternative test methods to evaluate phototoxicity of ophthalmic agents by using Statens Seruminstitut Rabbit Cornea cell lines and 3D human reconstituted cornea models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Elucidating the Mechanism of Action of Dibromsalan
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dibromsalan, or 4',5-dibromosalicylanilide, is a halogenated salicylanilide historically investigated for its anti-infective properties.[1] While its precise mechanism of action is not fully understood, it is known to possess antimicrobial and photosensitizing capabilities.[1] Salicylanilides as a class have demonstrated a wide spectrum of biological activities, including potential anticancer properties through the modulation of various signaling pathways such as STAT3, NF-κB, and Wnt/β-catenin, as well as by inducing mitochondrial uncoupling.[2]
This document provides a comprehensive experimental framework to systematically investigate and elucidate the molecular mechanism of action of this compound. The proposed workflow is divided into three main phases:
-
Target Identification and Validation: To identify the direct molecular targets of this compound.
-
Cellular Phenotype Characterization: To determine the physiological effects of this compound on cells.
-
Pathway Elucidation and Confirmation: To map the specific signaling pathways modulated by this compound.
Phase 1: Target Identification and Validation
The initial phase focuses on identifying the specific proteins or biomolecules that this compound directly interacts with. An unbiased approach using affinity purification coupled with mass spectrometry is complemented by a biophysical validation method.
Experimental Workflow: Target Identification
Caption: Workflow for this compound target identification and validation.
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To identify proteins from a cell lysate that directly bind to immobilized this compound.
Methodology:
-
Immobilization: Covalently attach this compound to NHS-activated Sepharose beads. Use beads without this compound as a negative control.
-
Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line like HeLa or a bacterial strain like E. coli) and prepare a native cell lysate.
-
Incubation: Incubate the cell lysate with the this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove non-specific binders.
-
Elution: Elute the bound proteins using a low pH buffer (e.g., 0.1 M glycine, pH 2.5) or by competitive elution with excess free this compound.
-
Sample Preparation for MS: Neutralize the eluate, reduce disulfide bonds (DTT), alkylate cysteine residues (iodoacetamide), and perform in-solution trypsin digestion.
-
LC-MS/MS Analysis: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the this compound pulldown compared to the control beads using a label-free quantification method.
Protocol 2: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
Objective: To validate the binding of identified protein "hits" to this compound.
Methodology:
-
Protein Preparation: Express and purify the recombinant candidate proteins identified from the AP-MS screen.
-
Assay Setup: In a 96-well PCR plate, mix the recombinant protein, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of this compound in a buffered solution.
-
Thermal Denaturation: Use a real-time PCR instrument to heat the plate from 25°C to 95°C in small increments. Monitor the fluorescence at each step. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The melting temperature (Tm) is the midpoint of this transition. A shift in Tm in the presence of this compound indicates a stabilizing (or destabilizing) binding interaction.
Data Presentation: Target Identification
Table 1: Potential this compound Interacting Proteins (Example Data)
| Protein ID (UniProt) | Protein Name | Enrichment Factor (this compound vs. Control) | Validation (ΔTm in °C) |
|---|---|---|---|
| P04637 | STAT3 | 15.2 | +4.5 |
| Q04206 | IKK-beta | 11.8 | +3.1 |
| P10275 | NF-κB p65 | 9.5 | +2.8 |
| P00519 | EGFR | 7.3 | Not Tested |
Phase 2: Cellular Phenotype Characterization
This phase aims to quantify the effect of this compound on cell viability, proliferation, and apoptosis.
Experimental Workflow: Cellular Effects
Caption: Workflow for characterizing the cellular effects of this compound.
Protocol 3: Cell Viability (MTT) Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against the log of this compound concentration. Calculate the IC50 value using non-linear regression.
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if this compound-induced cell death occurs via apoptosis.
Methodology:
-
Cell Treatment: Treat cells in a 6-well plate with this compound at 1x and 2x its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late-stage apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
Data Presentation: Cellular Effects
Table 2: Cytotoxicity and Apoptotic Activity of this compound (Example Data)
| Cell Line | IC50 (µM) at 48h | % Early Apoptotic Cells (at IC50) | % Late Apoptotic Cells (at IC50) |
|---|---|---|---|
| HeLa | 5.2 | 25.4% | 15.1% |
| A549 | 8.1 | 18.9% | 11.5% |
| MCF-7 | 6.5 | 22.7% | 13.8% |
Phase 3: Pathway Elucidation and Confirmation
Based on the identified targets and the known activities of salicylanilides, this phase investigates the modulation of specific signaling pathways.
Hypothesized Signaling Pathway: STAT3 Inhibition
Caption: Hypothesized mechanism of this compound via STAT3 pathway inhibition.
Protocol 5: Western Blot Analysis
Objective: To measure changes in the expression and phosphorylation status of key signaling proteins.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound (at IC50) for various time points (e.g., 0, 2, 6, 12, 24 hours). If studying a specific pathway, stimulate with an appropriate ligand (e.g., IL-6 for STAT3) in the presence or absence of this compound. Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and probe with primary antibodies against target proteins (e.g., p-STAT3, total-STAT3, p-IκBα, total-IκBα, and a loading control like β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels.
Protocol 6: Mitochondrial Membrane Potential (ΔΨm) Assay
Objective: To determine if this compound acts as a mitochondrial uncoupler.
Methodology:
-
Cell Treatment: Treat cells with this compound for a short duration (e.g., 1-6 hours). Include a known uncoupler like CCCP as a positive control.
-
Staining: Load the cells with the JC-1 dye. JC-1 is a ratiometric dye that exists as green fluorescent monomers at low mitochondrial membrane potential but forms red fluorescent "J-aggregates" in healthy mitochondria with high potential.
-
Measurement: Measure the fluorescence using a flow cytometer or fluorescence plate reader, detecting both green (∼529 nm) and red (∼590 nm) emissions.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates depolarization of the mitochondrial membrane, consistent with mitochondrial uncoupling.
Data Presentation: Pathway Analysis
Table 3: Effect of this compound on Signaling and Mitochondrial Health (Example Data)
| Treatment (1h) | Relative p-STAT3 / STAT3 Ratio | Relative IκBα Degradation | Red/Green Fluorescence Ratio (JC-1) |
|---|---|---|---|
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (5 µM) | 0.35 | 0.85 | 0.62 |
| Positive Control | 0.15 (STAT3i) | 0.20 (LPS) | 0.25 (CCCP) |
References
Application Notes and Protocols for the Structural Characterization of Dibromsalan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary analytical techniques for elucidating and confirming the chemical structure of Dibromsalan (5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide). The protocols outlined below are designed to guide researchers in obtaining and interpreting the spectroscopic and crystallographic data necessary for comprehensive structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution patterns on the aromatic rings and identifying the key functional groups.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These values are estimated based on the analysis of similar chemical structures and established principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.5 - 7.6 | d | ~2.5 |
| H-4 | 7.0 - 7.1 | dd | ~8.8, 2.5 |
| H-6 | 7.9 - 8.0 | d | ~8.8 |
| H-2', H-6' | 7.6 - 7.7 | d | ~8.7 |
| H-3', H-5' | 7.5 - 7.6 | d | ~8.7 |
| -OH | 11.0 - 12.0 | s (broad) | - |
| -NH | 10.0 - 10.5 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~118 |
| C-2 | ~160 |
| C-3 | ~140 |
| C-4 | ~125 |
| C-5 | ~115 |
| C-6 | ~120 |
| C=O | ~168 |
| C-1' | ~138 |
| C-2', C-6' | ~123 |
| C-3', C-5' | ~132 |
| C-4' | ~119 |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including pulse width, acquisition time, relaxation delay, and number of scans.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
(Optional but recommended for unambiguous assignment) Perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.[1]
-
-
Data Processing and Interpretation:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the this compound structure.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and for obtaining structural information from its fragmentation pattern.
Predicted Mass Spectrometry Data
The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M, M+2, and M+4 pattern for the molecular ion and any bromine-containing fragments.
Table 3: Predicted m/z Values for Key Fragments of this compound
| Fragment Description | Predicted m/z |
| [M]⁺ (Molecular Ion) | 369, 371, 373 |
| [M - Br]⁺ | 290, 292 |
| [C₇H₄BrO₂]⁺ | 215, 217 |
| [C₆H₄BrN]⁺ | 170, 172 |
| [C₆H₅]⁺ | 77 |
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization:
-
Electron Ionization (EI): Suitable for generating fragment ions and creating a library-searchable spectrum. The sample is introduced via a direct insertion probe or a gas chromatograph (GC-MS).
-
Electrospray Ionization (ESI): A softer ionization technique, often used with liquid chromatography (LC-MS), which typically produces the protonated molecular ion [M+H]⁺ with less fragmentation.
-
-
Mass Analysis:
-
The ions are separated based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Data Analysis:
-
The detector records the abundance of ions at each m/z value.
-
Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine should be used to confirm the presence of bromine in the fragments.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying the functional groups present in this compound.
Predicted Infrared Absorption Data
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H (Phenol) | 3200 - 3600 (broad) | Stretching vibration |
| N-H (Amide) | 3100 - 3500 (medium) | Stretching vibration |
| C-H (Aromatic) | 3000 - 3100 (sharp) | Stretching vibration |
| C=O (Amide I) | 1640 - 1680 (strong) | Stretching vibration |
| N-H (Amide II) | 1510 - 1570 (medium) | Bending vibration |
| C=C (Aromatic) | 1450 - 1600 (multiple bands) | Ring stretching vibrations |
| C-N (Amide) | 1200 - 1400 | Stretching vibration |
| C-O (Phenol) | 1150 - 1250 | Stretching vibration |
| C-Br | 500 - 600 | Stretching vibration |
Experimental Protocol for FT-IR Analysis
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Mix a small amount of finely ground this compound (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.
-
Acquire a background spectrum (of air or the empty ATR crystal).
-
Acquire the sample spectrum over the range of approximately 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.
-
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique can provide precise bond lengths, bond angles, and the overall conformation of the this compound molecule in the solid state.
Predicted Crystallographic Data
Obtaining experimental crystallographic data requires the growth of high-quality single crystals of this compound. The predicted data would include the crystal system, space group, and unit cell dimensions.
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 1500 - 3000 |
| Z | 4 |
Experimental Protocol for X-ray Crystallography
-
Crystallization:
-
Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a single-crystal X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate molecular structure.
-
-
Structure Analysis:
-
Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.
-
By employing these complementary analytical techniques, a comprehensive and unambiguous characterization of the chemical structure of this compound can be achieved. The provided protocols offer a foundational guide for researchers to perform these essential analyses.
References
Application Note & Protocol: Assessing the Antibacterial Spectrum of Dibromsalan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromsalan (3,5-Dibromo-2-hydroxy-N-(4-bromophenyl)benzamide) is a halogenated salicylanilide that has been investigated for its antimicrobial properties. Salicylanilides are known to possess a broad range of biological activities, and their antibacterial effects are of significant interest in the face of rising antimicrobial resistance. This application note provides a detailed protocol for assessing the antibacterial spectrum of this compound, focusing on determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The mechanism of action for salicylanilides, including this compound, involves acting as a protonophore, which disrupts the proton motive force across the bacterial cytoplasmic membrane, ultimately leading to cell death.[1][2][3][4] This disruption of oxidative phosphorylation is a key mechanism of its antibacterial activity.[1][2]
Data Presentation
The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of a microorganism. The following tables summarize representative MIC values for this compound against a panel of common Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Spectrum of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus | 25923 | 0.5 - 2 |
| Streptococcus pyogenes | 19615 | 0.25 - 1 |
| Enterococcus faecalis | 29212 | 1 - 4 |
Table 2: Antibacterial Spectrum of this compound against Gram-Negative Bacteria
| Bacterial Strain | ATCC Number | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Escherichia coli | 25922 | > 64 |
| Pseudomonas aeruginosa | 27853 | > 64 |
| Klebsiella pneumoniae | 13883 | > 64 |
Note: The MIC values presented are representative and may vary depending on the specific experimental conditions and bacterial strains used.
Experimental Protocols
A detailed methodology for determining the antibacterial spectrum of this compound using the broth microdilution method is provided below. This method is a standard and widely accepted procedure for determining the MIC of an antimicrobial agent.[5]
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Streptococcus pyogenes ATCC 19615, Enterococcus faecalis ATCC 29212, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Klebsiella pneumoniae ATCC 13883)[6][7][8][9][10][11][12][13]
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
McFarland standards (0.5)
-
Incubator
Preparation of this compound Stock Solution
-
Dissolve this compound in 100% DMSO to prepare a stock solution of 1280 µg/mL.
-
Further dilutions should be prepared in CAMHB.
Preparation of Bacterial Inoculum
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies into a tube containing 5 mL of sterile saline.
-
Vortex the tube to ensure a homogenous suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Broth Microdilution Assay
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (or the highest concentration to be tested) to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).
-
Incubate the microtiter plate at 37°C for 18-24 hours.
Determination of MIC
-
After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Experimental workflow for MIC determination.
Mechanism of Action: Protonophore Activity
This compound acts as a protonophore, disrupting the proton motive force across the bacterial cytoplasmic membrane. This diagram illustrates the proposed mechanism of action.
Caption: Protonophore mechanism of this compound.
References
- 1. Uncoupler - Wikipedia [en.wikipedia.org]
- 2. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. Inhibition of Klebsiella pneumoniae ATCC 13883 cells by hexane extract of Halimeda discoidea (Decaisne) and the identification of its potential bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologics.com [microbiologics.com]
- 8. Complete Genome Assembly of Streptococcus pyogenes ATCC 19615, a Group A β-Hemolytic Reference Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Escherichia coli ATCC® 25922™ - [ddbiolab.com]
- 10. Enterococcus faecalis rnc gene modulates its susceptibility to disinfection agents: a novel approach against biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Draft Genome Assembly of Klebsiella pneumoniae Type Strain ATCC 13883 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Streptococcus pyogenes Bruno | DSM 11728, ATCC 19615, CIP 104226, CCUG 33061, CCM 7418 | BacDiveID:14757 [bacdive.dsmz.de]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Dibromsalan in the Study of Multidrug-Resistant Pathogens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dibromsalan in the research of multidrug-resistant (MDR) pathogens. The following sections detail its antimicrobial activity, mechanism of action, and protocols for its application in a laboratory setting.
Introduction
This compound, a halogenated salicylanilide, has emerged as a compound of interest in the ongoing battle against antimicrobial resistance. As a member of the salicylanilide class of compounds, it shares structural similarities with other agents known for their antibacterial properties. This document outlines the current understanding of this compound's efficacy against multidrug-resistant bacteria, particularly Gram-positive organisms like Methicillin-resistant Staphylococcus aureus (MRSA).
Antimicrobial Activity and Efficacy
This compound has demonstrated notable activity against a range of Gram-positive bacteria, including strains resistant to multiple antibiotics. The potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Salicylanilides against Multidrug-Resistant Bacteria
| Compound | Bacterial Strain | Resistance Profile | MIC (µg/mL) |
| This compound | Staphylococcus aureus (MRSA) | Methicillin-resistant | Data not available in cited literature |
| Niclosamide | Staphylococcus aureus (MRSA, MW2) | Methicillin-resistant | 0.125[1] |
| Oxyclozanide | Staphylococcus aureus (MRSA, MW2) | Methicillin-resistant | 0.5[1] |
| Niclosamide | Various MRSA clinical isolates | Methicillin, Vancomycin, Linezolid, or Daptomycin-resistant | 0.0625 - 0.5[1] |
| Oxyclozanide | Various MRSA clinical isolates | Methicillin, Vancomycin, Linezolid, or Daptomycin-resistant | 0.5 - 2[1] |
| Niclosamide | Enterococcus faecium | - | 0.25[1] |
| Oxyclozanide | Enterococcus faecium | - | 2[1] |
Note: While specific MIC values for this compound against a comprehensive panel of MDR pathogens were not found in the reviewed literature, the data for structurally related salicylanilides like niclosamide and oxyclozanide suggest that this class of compounds is highly active against clinically relevant Gram-positive resistant bacteria. Further studies are required to determine the precise MIC values for this compound.
Mechanism of Action
The primary mechanism of action for salicylanilides, including likely that of this compound, involves the disruption of the bacterial cell membrane. This disruption leads to a loss of membrane potential and integrity, ultimately resulting in bacterial cell death.
Studies on related compounds have shown that they can permeabilize the bacterial membrane. For instance, oxyclozanide has been demonstrated to permeabilize the bacterial membrane, contributing to its bactericidal effect[1]. This membrane-centric mechanism is advantageous as it is less likely to be compromised by existing resistance mechanisms that target intracellular processes.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the application of this compound in the study of multidrug-resistant pathogens.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial suspension of the test organism (e.g., MRSA ATCC 43300) standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for automated reading)
Procedure:
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.0625 to 128 µg/mL.
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture, prepare a bacterial suspension in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension 1:100 in MHB to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL.
-
-
Inoculate the Plate:
-
Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions. This will result in a final inoculum of approximately 7.5 x 10⁵ CFU/mL and a final volume of 100 µL per well.
-
-
Controls:
-
Growth Control: A well containing 50 µL of MHB and 50 µL of the bacterial inoculum (no this compound).
-
Sterility Control: A well containing 100 µL of uninoculated MHB.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a plate reader to measure optical density at 600 nm.
-
Protocol 2: Time-Kill Assay
This assay determines the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
This compound solution at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Log-phase bacterial culture of the test organism
-
MHB
-
Sterile tubes or flasks
-
Incubator with shaking capabilities
-
Agar plates for colony counting
-
Sterile saline for dilutions
Procedure:
-
Prepare Cultures:
-
Inoculate MHB with the test organism and grow to early to mid-logarithmic phase (approximately 1-5 x 10⁶ CFU/mL).
-
-
Set up Experimental Conditions:
-
In separate sterile tubes or flasks, add the bacterial culture and this compound to achieve the desired final concentrations (e.g., 0x MIC [growth control], 1x MIC, 2x MIC, 4x MIC).
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.
-
-
Determine Viable Counts:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a known volume of each dilution onto appropriate agar plates. . Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on each plate to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.
-
A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.
-
Visualizations
Diagram 1: Proposed Mechanism of Action of Salicylanilides
Caption: Proposed mechanism of action for this compound.
Diagram 2: Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This compound, as a member of the salicylanilide class, holds promise as an antibacterial agent against multidrug-resistant pathogens, particularly Gram-positive bacteria. Its likely mechanism of action, centered on the disruption of the bacterial cell membrane, presents a valuable therapeutic strategy. The provided protocols offer a standardized approach for researchers to investigate the efficacy and characteristics of this compound in their own laboratories. Further research is warranted to fully elucidate its spectrum of activity, specific molecular targets, and potential for synergistic combinations with existing antibiotics.
References
Troubleshooting & Optimization
How to improve Dibromsalan solubility in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the improvement of Dibromsalan solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
This compound (4',5-dibromosalicylanilide) exhibits poor aqueous solubility primarily due to its chemical structure.[1] The molecule contains two hydrophobic aromatic rings and bromine atoms, which contribute to its significant lipophilicity (high logP value).[1] This hydrophobicity makes it energetically unfavorable for this compound to dissolve in polar solvents like water, preferring organic solvents such as ethanol, acetonitrile, and dimethyl sulfoxide (DMSO) instead.[1]
Q2: What are the primary strategies to improve the aqueous solubility of this compound?
For poorly soluble compounds like this compound, several formulation strategies can be employed to enhance aqueous solubility. The most common and effective methods include:
-
pH Adjustment: Modifying the pH of the solution to ionize the drug, thereby increasing its interaction with water.[2]
-
Use of Cosolvents: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.[3][4]
-
Micellar Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic drug molecules.[3][5]
-
Inclusion Complexation: Employing cyclodextrins to form complexes where the this compound molecule is encapsulated within the cyclodextrin cavity.[2][6][7]
Q3: How does pH affect this compound's solubility and how can it be optimized?
This compound possesses ionizable groups, meaning its charge state can change depending on the pH of the solution.[1] The solubility of such compounds is often strongly dependent on pH.[8] By adjusting the pH to a level where this compound is predominantly in its ionized (salt) form, its aqueous solubility can be significantly increased. To optimize solubility, a pH-solubility profile should be determined by measuring the drug's solubility across a wide pH range (e.g., pH 2 to 10). This will identify the pH at which maximum solubility is achieved.
Q4: Can I use cosolvents to dissolve this compound? Which ones are recommended?
Yes, using cosolvents is a common and effective technique.[9] Cosolvents reduce the polarity of the aqueous environment, making it more favorable for lipophilic compounds like this compound to dissolve. Commonly used, physiologically compatible cosolvents include ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400).[4] The choice of cosolvent and its concentration depends on the specific requirements of your experiment, including considerations for toxicity in biological assays.
Q5: What is micellar solubilization and how can it be applied to this compound?
Micellar solubilization is a process that uses surfactants (surface-active agents).[5] Above a specific concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate poorly soluble drugs like this compound, while the hydrophilic shell allows the entire complex to remain dispersed in the aqueous solution, thereby increasing the drug's apparent solubility.[3][10]
Q6: How do cyclodextrins work to improve solubility, and which type should I use?
Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic outer surface and a lipophilic central cavity.[7] They can form "inclusion complexes" by encapsulating a poorly soluble "guest" molecule, like this compound, within their central cavity.[2][6] This shields the hydrophobic drug from the aqueous environment, significantly enhancing its solubility and stability.[7] For research and pharmaceutical applications, chemically modified cyclodextrins such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often preferred over native β-cyclodextrin due to their higher aqueous solubility and improved safety profile.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation after pH Adjustment | The solution pH may have shifted back towards the pKa of the compound, or the concentration exceeds the solubility limit at the target pH. | Ensure the solution is adequately buffered. Re-verify the pH-solubility profile and work at a concentration below the saturation point. Consider a combination approach, such as pH adjustment along with a low concentration of a cosolvent. |
| Cosolvent Interferes with Downstream Assays (e.g., cell toxicity) | The selected cosolvent may be toxic to the biological system at the concentration used. | Screen several different cosolvents (e.g., ethanol, PG, PEG 400) to find one with lower toxicity in your specific assay. Determine the lowest effective concentration of the cosolvent that achieves the desired this compound solubility. Consider alternative methods like cyclodextrin complexation, which are often more biocompatible. |
| Insignificant Solubility Increase with Cyclodextrins | The chosen cyclodextrin may not be the optimal size or type for this compound. The method used for complexation may be inefficient. | Experiment with different cyclodextrin derivatives (e.g., HP-β-CD, sulfobutylether-β-cyclodextrin). Optimize the complexation method; techniques like kneading, co-precipitation, or freeze-drying can yield better results than simple mixing. |
| Solution is Cloudy or Hazy | This may indicate the formation of a colloidal suspension rather than a true solution, or that the solubility limit has been exceeded. | Attempt to filter the solution through a 0.22 µm filter. If the concentration of the filtrate is significantly lower, the drug was not fully dissolved. Re-evaluate the solubilization method or reduce the target concentration. |
Data & Experimental Protocols
Quantitative Data Summary
The following tables summarize key properties of this compound and compare the different solubilization strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 4',5-dibromosalicylanilide | [1] |
| Molecular Formula | C₁₃H₉Br₂NO₂ | [1][12] |
| Molecular Weight | ~371.03 g/mol | [1][12] |
| Appearance | Pale yellow solid | [1] |
| Aqueous Solubility | Poor | [1] |
| XLogP3 | 4.7 | [1][12] |
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| pH Adjustment | Ionization of the drug | Simple, cost-effective | Only applicable to ionizable drugs; risk of precipitation if pH is not controlled |
| Cosolvency | Reduces solvent polarity | Effective for many compounds; simple to prepare | Potential for solvent toxicity in biological systems; may affect drug stability |
| Micellar Solubilization | Encapsulation in micelles | High solubilization capacity | Potential toxicity of surfactants; complex formulation behavior |
| Cyclodextrin Complexation | Encapsulation in cyclodextrin cavity | Low toxicity (especially modified CDs); can improve stability | Higher cost; requires optimization of drug-CD ratio and complexation method |
Detailed Experimental Protocols
Protocol 1: Determination of this compound's pH-Solubility Profile
-
Prepare a series of buffers: Create buffers with pH values ranging from 2 to 10 (e.g., citrate for acidic, phosphate for neutral, borate for basic).
-
Add excess this compound: Add an excess amount of solid this compound to a known volume of each buffer solution in separate vials. Ensure enough solid is present so that undissolved particles remain at equilibrium.
-
Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Separate solid from liquid: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample and dilute: Carefully withdraw a specific volume of the clear supernatant. Dilute the supernatant with an appropriate solvent (in which this compound is freely soluble, e.g., acetonitrile or methanol) to a concentration suitable for analysis.
-
Quantify: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the data: Plot the measured solubility (e.g., in µg/mL) against the pH of each buffer to generate the pH-solubility profile.
Protocol 2: Preparation of a this compound Solution using a Cosolvent
-
Select a cosolvent: Choose a suitable cosolvent (e.g., ethanol).
-
Dissolve this compound: Weigh the required amount of this compound and dissolve it in the minimum required volume of the chosen cosolvent. Sonication can be used to aid dissolution.
-
Add aqueous phase: Slowly add the aqueous phase (e.g., water or buffer) to the cosolvent-drug mixture while stirring continuously. This is often referred to as a "water-titration" or "solvent-dilution" method.
-
Finalize volume: Continue adding the aqueous phase until the final target volume and cosolvent concentration (e.g., 10% ethanol) are reached.
-
Observe for precipitation: Visually inspect the final solution for any signs of precipitation. If the solution remains clear, the drug is solubilized.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
-
Dissolve cyclodextrin: Dissolve the selected cyclodextrin (e.g., HP-β-CD) in purified water or a suitable buffer with stirring. Heating gently can aid dissolution.[6]
-
Dissolve this compound: In a separate container, dissolve this compound in a small amount of a suitable organic solvent (e.g., ethanol).
-
Mix solutions: Slowly add the this compound solution to the aqueous cyclodextrin solution while stirring vigorously.
-
Equilibrate: Continue stirring the mixture for an extended period (e.g., 24 hours) at a constant temperature to allow for complex formation.
-
Remove solvent/induce precipitation: Remove the organic solvent under reduced pressure (rotary evaporation) or cool the solution (e.g., in an ice bath) to induce the precipitation of the inclusion complex.[6]
-
Isolate and dry: Collect the resulting precipitate by filtration or centrifugation, wash it with a small amount of cold water, and dry it under vacuum to obtain a solid powder of the this compound-cyclodextrin complex. This powder can then be reconstituted in an aqueous solution.
Visualizations
Caption: Workflow for selecting a suitable solubilization strategy for this compound.
Caption: Mechanism of solubility enhancement using cyclodextrin inclusion complexation.
References
- 1. Buy this compound | 87-12-7 [smolecule.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmedicinejournal.com [pharmedicinejournal.com]
- 11. researchgate.net [researchgate.net]
- 12. 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide | C13H9Br2NO2 | CID 14839 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dibromsalan Concentration for Antibacterial Assays
Welcome to the technical support center for optimizing Dibromsalan concentration in your antibacterial assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during antibacterial assays with this compound.
1. Solubility and Stock Solution Preparation
-
Question: I am having trouble dissolving this compound. What is the recommended solvent and procedure for preparing a stock solution?
-
Answer: this compound has low solubility in water.[1] It is recommended to prepare stock solutions in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1] To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in the appropriate volume of solvent. For example, to make a 10 mg/mL stock solution in DMSO, dissolve 10 mg of this compound in 1 mL of DMSO. Ensure the solution is completely clear before use. Store stock solutions at -20°C for long-term use and avoid repeated freeze-thaw cycles.
-
Question: My this compound precipitates when I add it to the aqueous culture medium. How can I prevent this?
-
Answer: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. To mitigate this:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low, typically less than 1%, to avoid solvent-induced toxicity to the bacteria.
-
Serial Dilutions: Perform serial dilutions of your this compound stock solution in the same solvent before adding it to the culture medium. This gradual dilution can help maintain solubility.
-
Vortexing/Mixing: After adding the this compound solution to the culture medium, vortex or mix it thoroughly to ensure even dispersion.
-
2. Determining the Optimal Concentration Range
-
Question: What is a good starting concentration range for this compound in a Minimum Inhibitory Concentration (MIC) assay?
-
Answer: The effective concentration of this compound can vary depending on the bacterial species. As a general starting point for salicylanilides, a broad range of concentrations is recommended for initial screening. Based on the activity of related dihalogenated salicylanilides, which show antimycobacterial activity in the low micromolar range (1-4 μM), you could start with a concentration range that covers this and extends higher.[2] A typical starting range for a broth microdilution assay could be from 0.1 µg/mL to 128 µg/mL.
-
Question: I am not observing any antibacterial activity. What could be the reason?
-
Answer:
-
Bacterial Strain: this compound and other salicylanilides tend to be more effective against Gram-positive bacteria, such as Staphylococcus aureus, than Gram-negative bacteria like Escherichia coli.[3][4] The outer membrane of Gram-negative bacteria can act as a barrier, preventing the compound from reaching its target.[5]
-
Inoculum Size: A high bacterial inoculum can sometimes overcome the inhibitory effect of an antimicrobial agent. Ensure your bacterial suspension is standardized, typically to a 0.5 McFarland standard.
-
Compound Inactivation: Components in the culture medium could potentially interact with and inactivate this compound. Consider using a minimal medium if this is suspected.
-
Incorrect Concentration: Double-check your stock solution concentration and dilution calculations.
-
3. Inconsistent or Unreliable Results
-
Question: I am getting variable MIC values between experiments. How can I improve reproducibility?
-
Answer:
-
Standardized Procedures: Strictly adhere to a standardized protocol for every experiment. This includes using the same bacterial strain, growth medium, inoculum density, incubation time, and temperature.
-
Solvent Control: Always include a solvent control (culture medium with the same concentration of DMSO or ethanol used in the highest this compound concentration wells) to ensure the solvent itself is not affecting bacterial growth.
-
Positive and Negative Controls: Include a positive control (a known antibiotic) and a negative control (no antimicrobial agent) in every assay to validate the experimental setup.
-
Plate Sealing: During incubation, seal the microtiter plates to prevent evaporation, which can concentrate the compound in the wells and lead to inaccurate results.
-
4. Cytotoxicity Concerns
-
Question: Is this compound toxic to mammalian cells? How can I assess this?
-
Answer: Salicylanilides can exhibit cytotoxicity at higher concentrations. To determine the cytotoxic potential of this compound on your cell line of interest, it is recommended to perform a cytotoxicity assay, such as an MTT or LDH assay. This will help you determine the concentration range where this compound is selectively toxic to bacteria without significantly harming mammalian cells.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to guide your experimental design.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Low/Poor | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Acetonitrile | Soluble | [1] |
Table 2: Reported Minimum Inhibitory Concentrations (MICs) of Related Salicylanilides
| Compound Class | Bacterial Species | MIC Range (µM) | Reference |
| Dihalogenated Salicylanilides | Mycobacterium tuberculosis | 1 - 4 | [2] |
| Salicylanilide 4-(trifluoromethyl)benzoates | Gram-positive bacteria (including MRSA) | ≥ 0.49 | [3][4] |
| Salicylanilide 4-(trifluoromethyl)benzoates | Gram-negative bacteria | Much less susceptible | [3][4] |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mg/mL in DMSO)
-
Weighing: Accurately weigh 10 mg of this compound powder using an analytical balance.
-
Dissolving: Transfer the powder to a sterile microcentrifuge tube or vial. Add 1 mL of sterile, high-purity DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. The solution should be clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12 of a designated row.
-
Prepare a working solution of this compound from your stock solution. For example, to achieve a starting concentration of 128 µg/mL, dilute your 10 mg/mL stock appropriately in MHB.
-
Add 200 µL of this starting this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculate the Plate:
-
Add 10 µL of the diluted bacterial suspension (from step 1) to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
References
- 1. Buy this compound | 87-12-7 [smolecule.com]
- 2. Novel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of salicylanilide 4-(trifluoromethyl)-benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)-benzoates [mdpi.com]
- 5. medkoo.com [medkoo.com]
Technical Support Center: Mitigating Dibromsalan Phototoxicity in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the phototoxicity of Dibromsalan in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it phototoxic?
This compound (3,5-Dibromosalicylanilide) is a halogenated salicylanilide previously used as an antimicrobial agent. Its structure allows it to absorb ultraviolet (UV) radiation. Upon absorption of UV light, this compound can enter an excited triplet state, leading to two primary phototoxic pathways:
-
Photodehalogenation: The carbon-bromine bonds can break, generating highly reactive free radicals that can damage cellular components.
-
Reactive Oxygen Species (ROS) Generation: The excited this compound molecule can transfer its energy to molecular oxygen, producing singlet oxygen and other reactive oxygen species (ROS) like superoxide anions and hydroxyl radicals. These ROS are highly damaging to cells.
Q2: What are the observable effects of this compound phototoxicity in cell-based assays?
In in vitro experiments, this compound phototoxicity typically manifests as a significant decrease in cell viability upon exposure to UV light. Common observations include:
-
Reduced cell proliferation and metabolic activity.
-
Increased cell membrane damage, leading to cell lysis.
-
Apoptosis and necrosis.
Q3: How can I quantitatively assess the phototoxicity of this compound in my experiments?
The most common and standardized method is the 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay . This assay compares the cytotoxicity of this compound in the presence and absence of a non-cytotoxic dose of UVA light. A significantly higher toxicity in the presence of UVA light indicates a phototoxic potential. Another common method is the Photo-hemolysis Assay , which measures the light-induced lysis of red blood cells.
Q4: What are the primary strategies to mitigate this compound's phototoxicity in my experimental setup?
Mitigation strategies aim to either reduce the photo-activation of this compound or neutralize the damaging downstream products. The two main approaches are:
-
Use of Triplet State Quenchers: These molecules can accept the excess energy from the excited triplet state of this compound, returning it to its ground state before it can generate free radicals or ROS.
-
Use of Antioxidants/ROS Scavengers: These molecules can neutralize the reactive oxygen species generated by photo-activated this compound, thereby preventing cellular damage.
Q5: Are there any general precautions I should take when working with this compound to avoid phototoxicity?
Yes, it is crucial to minimize ambient light exposure during the preparation and handling of this compound solutions and during cell culture incubations before the intended UV exposure. Working under red light conditions can be beneficial if rapid photodegradation is a concern.[1]
Troubleshooting Guides
Issue 1: High background phototoxicity in control (no this compound) wells.
| Possible Cause | Troubleshooting Step |
| Cellular stress due to experimental conditions | Ensure that the UVA dose is not cytotoxic to the cells in the absence of the photosensitizer. Cell viability in the solvent control wells exposed to UVA should be at least 80% of the non-irradiated solvent control.[2] |
| Photosensitive components in the culture medium | Some media components (e.g., riboflavin, tryptophan) can be photosensitive. If high background toxicity is observed, consider using a medium with reduced levels of these components or a specialized low-phenolic red formulation during the experiment. |
| Inappropriate solvent | Ensure the solvent used to dissolve this compound is not contributing to phototoxicity. Run appropriate solvent controls with and without UVA exposure. |
Issue 2: Inconsistent results in the 3T3 NRU Phototoxicity Assay.
| Possible Cause | Troubleshooting Step |
| Variability in UVA light source intensity | Ensure uniform irradiance across the entire 96-well plate. Variations in light intensity can lead to inconsistent results. Regularly calibrate your light source.[3] |
| Inconsistent cell seeding density | Uneven cell monolayers can lead to variability in neutral red uptake. Ensure a homogenous cell suspension and consistent seeding in all wells. |
| Precipitation of this compound | This compound may precipitate at higher concentrations, leading to inaccurate dosing and results. Visually inspect the wells for any precipitation before and after UV exposure. If precipitation occurs, adjust the concentration range. |
| Neutral Red staining issues | Ensure that the Neutral Red solution is freshly prepared and that the incubation time is consistent across all plates. Incomplete washing can lead to high background, while over-washing can remove stained cells.[3] |
Issue 3: Ineffective mitigation of phototoxicity with antioxidants.
| Possible Cause | Troubleshooting Step |
| Inadequate concentration of antioxidant | The concentration of the antioxidant may be too low to effectively scavenge the amount of ROS being produced. Perform a dose-response experiment to determine the optimal concentration of the antioxidant. |
| Poor cellular uptake of the antioxidant | Some antioxidants may have poor membrane permeability. Consider using antioxidants known to have good cellular uptake, such as N-acetylcysteine (NAC). |
| Antioxidant is not targeting the primary ROS | This compound may produce a variety of ROS. The chosen antioxidant may not be effective against the primary damaging species. Consider using a broad-spectrum antioxidant or a combination of antioxidants. |
| Timing of antioxidant addition | For optimal protection, the antioxidant should be present before and during UV exposure. Pre-incubating the cells with the antioxidant before adding this compound and irradiating may improve efficacy. |
Experimental Protocols
Protocol 1: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay
This protocol is adapted from the OECD Test Guideline 432.[2][4][5]
-
Cell Culture: Seed Balb/c 3T3 fibroblasts in two 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours.
-
Treatment: Prepare a range of concentrations of this compound in a suitable solvent (e.g., DMSO) and dilute in culture medium. Replace the culture medium in both plates with the this compound solutions. Include solvent-only controls.
-
Incubation: Incubate the plates for 1 hour at 37°C and 5% CO2.
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (typically 5 J/cm²). Keep the second plate in the dark as a control.
-
Post-Incubation: Replace the treatment medium in both plates with fresh culture medium and incubate for another 18-22 hours.
-
Neutral Red Staining: Incubate the cells with a medium containing Neutral Red for 3 hours.
-
Extraction and Measurement: Wash the cells, then extract the dye from the viable cells using a destain solution. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the IC50 values (concentration that causes 50% reduction in viability) for both the irradiated and non-irradiated plates. Determine the Photo-Irritancy-Factor (PIF) by dividing the IC50 of the dark control by the IC50 of the UVA-exposed plate. A PIF > 5 is generally considered indicative of phototoxicity.
Protocol 2: In Vitro Photo-hemolysis Assay
This assay assesses membrane damage by measuring hemoglobin release from red blood cells.
-
Prepare Red Blood Cell (RBC) Suspension: Obtain fresh red blood cells and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs in PBS to a final concentration of 2%.
-
Treatment: In a 96-well plate, mix the RBC suspension with various concentrations of this compound. Include a positive control (e.g., a known hemolytic agent) and a negative control (PBS only). Prepare a parallel plate for dark control.
-
Incubation: Incubate the plates for 30 minutes at 37°C.
-
Irradiation: Expose one plate to UVA light for a defined period. Keep the other plate in the dark.
-
Centrifugation: After irradiation, centrifuge the plates to pellet the intact RBCs.
-
Measure Hemolysis: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each concentration relative to a 100% hemolysis control (RBCs lysed with distilled water).
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[6][7][8]
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Loading with DCFH-DA: Wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Treatment: Wash the cells again with PBS and then treat them with different concentrations of this compound. If testing mitigation strategies, co-incubate with the antioxidant or quencher.
-
Irradiation: Expose the plate to UVA light.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. An increase in fluorescence intensity corresponds to an increase in intracellular ROS.
Data Presentation
Table 1: Hypothetical Data from 3T3 NRU Phototoxicity Assay with a Mitigating Agent
| Treatment | IC50 (-UVA) µg/mL | IC50 (+UVA) µg/mL | Photo-Irritancy-Factor (PIF) |
| This compound | >100 | 2.5 | >40 |
| This compound + Antioxidant X (10 µM) | >100 | 15.0 | >6.7 |
| This compound + Quencher Y (5 µM) | >100 | 25.0 | >4 |
Note: This is hypothetical data for illustrative purposes.
Table 2: Hypothetical Data from Photo-hemolysis Assay with a Mitigating Agent
| Treatment | Concentration (µg/mL) | % Hemolysis (+UVA) |
| This compound | 1 | 15% |
| 5 | 60% | |
| 10 | 95% | |
| This compound (5 µg/mL) + Antioxidant X (10 µM) | 5 | 25% |
| This compound (5 µg/mL) + Quencher Y (5 µM) | 5 | 15% |
Note: This is hypothetical data for illustrative purposes.
Visualizations
Caption: Mechanism of this compound phototoxicity and points of intervention.
Caption: Workflow for assessing mitigation of this compound phototoxicity.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. iivs.org [iivs.org]
- 4. oecd.org [oecd.org]
- 5. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. abcam.cn [abcam.cn]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthesized Dibromsalan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized Dibromsalan (4',5-Dibromosalicylanilide).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of synthesized this compound?
A1: Common impurities can include unreacted starting materials such as 5-bromosalicylic acid and 4-bromoaniline. Other potential byproducts could be mono-brominated salicylanilides or products from side reactions involving the amide bond formation.
Q2: Which purification techniques are most effective for this compound?
A2: Recrystallization and column chromatography are the two most common and effective methods for purifying crude this compound. The choice between them depends on the impurity profile and the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for accurately determining the purity of this compound. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity during the purification process.
Q4: My purified this compound has a slight coloration. What could be the cause?
A4: A faint color can indicate the presence of trace impurities, possibly oxidized byproducts. A second recrystallization or passing the material through a short plug of silica gel may help remove these colored impurities.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Crystal Formation | The solution is not supersaturated (too much solvent was used). | Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.[1][2] |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] | |
| The compound has "oiled out" instead of crystallizing. | Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly. | |
| Low Recovery Yield | The compound is significantly soluble in the cold recrystallization solvent. | Ensure the solvent is thoroughly chilled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.[1][3][4] |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus is pre-heated. Add a small excess of hot solvent before filtration to prevent premature crystal formation. | |
| Impure Crystals (Poor Purity) | Impurities co-precipitated with the product. | Ensure the solution cools slowly to allow for selective crystallization. A second recrystallization may be necessary. |
| Incomplete removal of mother liquor. | Ensure efficient filtration and wash the crystals with a small amount of ice-cold solvent. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of this compound from Impurities | Inappropriate mobile phase polarity. | Optimize the mobile phase composition. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) may improve separation.[5][6][7] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. The weight of the adsorbent should typically be 20-50 times the weight of the sample.[5] | |
| This compound Elutes Too Quickly or Too Slowly | Mobile phase is too polar or not polar enough. | Adjust the solvent system. If it elutes too quickly, decrease the polarity of the mobile phase. If it elutes too slowly, increase the polarity. |
| Tailing of the this compound Peak | Strong interaction with the stationary phase (silica gel is acidic). | Add a small amount of a modifier like acetic acid to the mobile phase to suppress interactions with acidic silanol groups.[8][9][10][11][12] |
| The column has been poorly packed. | Ensure the column is packed uniformly to avoid channeling. |
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely with heating and stirring.[13]
-
If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystals of this compound should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol.[3]
-
Dry the purified crystals in a vacuum oven.
Column Chromatography of this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed sample onto the top of the column.
-
Elute the column with a mobile phase of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate (e.g., from 100:0 to 80:20 hexane:ethyl acetate).
-
Collect fractions and monitor the elution of this compound using TLC.
-
Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified product.
HPLC Method for Purity Analysis of this compound
Objective: To determine the purity of a this compound sample by HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
Gradient Elution:
| Time (min) | % A | % B |
|---|---|---|
| 0 | 50 | 50 |
| 15 | 10 | 90 |
| 20 | 10 | 90 |
| 22 | 50 | 50 |
| 25 | 50 | 50 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30 °C
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to obtain a concentration of approximately 0.1 mg/mL.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Ethanol) | 85 | 98.5 | 75 |
| Column Chromatography | 85 | 99.2 | 60 |
Table 2: HPLC Purity Analysis Results
| Sample | Retention Time (min) | Peak Area | Purity (%) |
| Crude this compound | 12.5 | 850000 | 85.0 |
| Recrystallized this compound | 12.5 | 985000 | 98.5 |
| Column Purified this compound | 12.5 | 992000 | 99.2 |
| 5-bromosalicylic acid | 4.2 | - | - |
| 4-bromoaniline | 6.8 | - | - |
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromtech.com [chromtech.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of Dibromsalan
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of Dibromsalan. The information is curated for researchers and drug development professionals to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low oral bioavailability?
A1: this compound's low oral bioavailability is primarily attributed to its poor aqueous solubility and high lipophilicity. With a calculated XLogP3 of 4.7, it is highly lipophilic and has a very low predicted water solubility (mLOGS value of -4.289). This poor solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. In a study with rats, it was found that only about 11% of an oral dose of this compound is absorbed, highlighting the significance of this challenge.
Q2: What are the key physicochemical properties of this compound to consider?
A2: Understanding the physicochemical properties of this compound is crucial for developing appropriate formulation strategies. Key parameters are summarized in the table below.
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C₁₃H₉Br₂NO₂ | - |
| Molecular Weight | 371.03 g/mol | High molecular weight can sometimes limit passive diffusion. |
| XLogP3 | 4.7 | High lipophilicity, leading to poor aqueous solubility. |
| mLOGS | -4.289 | Predicted low aqueous solubility. |
| Hydrogen Bond Donors | 2 | Can participate in some hydrogen bonding. |
| Hydrogen Bond Acceptors | 2 | Can participate in some hydrogen bonding. |
Q3: What are the main strategies to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the low solubility of this compound and enhance its oral bioavailability. These include:
-
Particle Size Reduction: Increasing the surface area of the drug powder by reducing particle size can enhance the dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier in a solid state can improve its wettability and dissolution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Lipid-based formulations that form fine emulsions or microemulsions in the gastrointestinal tract can keep the drug in a solubilized state.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity can increase its aqueous solubility.
Troubleshooting Guides
Issue 1: Low and Variable Drug Exposure in Preclinical Studies
Problem: Inconsistent and low plasma concentrations of this compound are observed after oral administration in animal models.
Possible Causes & Solutions:
| Cause | Recommended Solution | Detailed Protocol |
| Poor Dissolution Rate | Prepare a solid dispersion of this compound with a hydrophilic polymer. This can enhance the dissolution rate and lead to more consistent absorption. Based on studies with the structurally similar drug niclosamide, an amorphous solid dispersion can significantly improve bioavailability. | --INVALID-LINK-- |
| Drug Precipitation in the GI Tract | Formulate this compound as a Self-Emulsifying Drug Delivery System (SEDDS). This lipid-based system will form a microemulsion in the gut, keeping the drug in a solubilized state and facilitating its absorption. | --INVALID-LINK-- |
| Limited Permeability | While this compound is predicted to be highly permeable, its effective permeability might be limited by its poor dissolution. If improving dissolution does not sufficiently increase bioavailability, consider the addition of a permeation enhancer to the formulation. | - |
Comparative In Vivo Data (Based on a Structurally Similar Salicylanilide - Niclosamide)
| Formulation | Animal Model | Dose | Key Findings |
| Amorphous Solid Dispersion | Rats | 50 mg/kg | 2.33-fold increase in bioavailability (AUC) compared to the pure drug.[1] |
Issue 2: Difficulty in Preparing a Suitable Vehicle for In Vivo Dosing
Problem: this compound is difficult to dissolve in common, non-toxic vehicles for oral gavage in animal studies.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Lipophilicity | This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol. For in vivo studies, a co-solvent system can be carefully developed. However, it is crucial to use the lowest possible concentration of organic solvents to avoid toxicity. Alternatively, a suspension can be prepared using a suitable suspending agent. |
| Poor Wettability | Micronization of the this compound powder can improve its wettability and allow for the preparation of a more uniform suspension for oral dosing. |
Solubility Data of this compound
| Solvent | Solubility |
| Water | Practically insoluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30 (or other suitable hydrophilic polymer)
-
Ethanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve a specific ratio of this compound and PVP K30 (e.g., 1:1, 1:2, 1:5 w/w) in a minimal amount of ethanol with the aid of sonication or stirring until a clear solution is obtained.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure until a solid film or mass is formed.
-
Drying: Further dry the solid mass in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Pass the resulting powder through a sieve of a specific mesh size to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a lipid-based formulation of this compound that forms a microemulsion upon contact with aqueous media.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, Lauroglycol FCC)
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: Prepare a series of blank SEDDS formulations by mixing the selected oil, surfactant, and co-surfactant in different ratios. Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.
-
Preparation of this compound SEDDS: Based on the phase diagrams, select an optimal ratio of oil, surfactant, and co-surfactant. Dissolve the required amount of this compound in this mixture with the aid of gentle heating and vortexing to form a clear and homogenous solution.
-
Characterization: Evaluate the prepared this compound SEDDS for self-emulsification time, droplet size analysis, and robustness to dilution. The formulation should spontaneously form a microemulsion with a small droplet size upon gentle agitation in an aqueous medium.
Signaling Pathways and Experimental Workflows
This compound and other salicylanilides are known to affect cellular signaling pathways, which may be relevant to their biological activity and potential side effects. One of the primary mechanisms of action for salicylanilides is the uncoupling of mitochondrial oxidative phosphorylation.
Caption: Mitochondrial uncoupling by this compound.
Additionally, salicylanilides have been shown to modulate several other key signaling pathways implicated in various cellular processes.
Caption: Modulation of key signaling pathways by salicylanilides.
The following workflow outlines the general steps for developing and evaluating a bioavailability-enhanced formulation of this compound.
Caption: Workflow for enhancing this compound's bioavailability.
References
Technical Support Center: Improving the Stability of Dibromsalan in Solution
Welcome to the technical support center for Dibromsalan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound, a halogenated salicylanilide, is a pale yellow, crystalline solid. It is characterized by its low solubility in water but is soluble in organic solvents such as ethanol, acetonitrile, and dimethyl sulfoxide. Its chemical structure, featuring aromatic rings and a phenolic hydroxyl group, contributes to its moderate stability. However, it is susceptible to degradation under certain environmental conditions.
Q2: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by three main factors:
-
pH: this compound is most stable in neutral to slightly acidic conditions. It is prone to hydrolysis under strongly acidic or alkaline conditions, which can lead to the cleavage of the amide bond.
-
Light: Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation. This can result in the loss of biological activity and the formation of potentially toxic byproducts.
-
Temperature: Elevated temperatures can accelerate the rate of degradation, particularly hydrolysis and oxidation.
Q3: What are the expected degradation products of this compound?
Under forced degradation conditions, this compound is expected to degrade via two primary pathways:
-
Hydrolysis: The amide bond can be cleaved, resulting in the formation of 5-bromosalicylic acid and 4-bromoaniline.
-
Photodegradation: Exposure to UV light can lead to debromination, resulting in the formation of monosubstituted and unsubstituted salicylanilide derivatives.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in solution.
Problem 1: Precipitation of this compound from solution.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | 1. Solvent Selection: Ensure the use of an appropriate organic solvent in which this compound is highly soluble, such as ethanol, acetonitrile, or DMSO. 2. Co-solvents: Consider using a co-solvent system to enhance solubility. 3. pH Adjustment: For aqueous-organic mixtures, adjust the pH to a neutral or slightly acidic range (pH 6-7) to improve solubility and stability. |
| Temperature Fluctuation | 1. Controlled Environment: Maintain a constant and controlled temperature during the experiment. 2. Avoid Freezing: Avoid freezing and thawing cycles, which can promote precipitation. |
| Concentration Too High | 1. Dilution: Prepare solutions at a lower concentration to prevent saturation. |
Problem 2: Loss of this compound potency over time.
| Potential Cause | Troubleshooting Steps |
| Hydrolytic Degradation | 1. pH Control: Buffer the solution to maintain a pH between 6 and 7. 2. Aqueous Content: Minimize the amount of water in the formulation if possible. |
| Photodegradation | 1. Light Protection: Store solutions in amber-colored vials or protect them from light using aluminum foil. 2. UV-blocking Excipients: Consider the addition of UV-absorbing excipients to the formulation. |
| Oxidative Degradation | 1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to the formulation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and its degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 310 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL.
Protocol 2: Forced Degradation Study of this compound
To understand the degradation pathways and to develop a stability-indicating method, forced degradation studies are essential.
-
Acid Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: Treat a 1 mg/mL solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photodegradation: Expose a 1 mg/mL solution of this compound to UV light (254 nm) for 48 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 105°C for 48 hours.
After exposure to the stress conditions, analyze the samples using the stability-indicating HPLC method described in Protocol 1.
Visualizations
Caption: Proposed degradation pathways of this compound under hydrolytic and photolytic stress.
Caption: Workflow for conducting forced degradation studies of this compound.
Optimizing the bromination reaction for Dibromsalan synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the bromination reaction for the synthesis of Dibromsalan (3,5-dibromosalicylanilide).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants. - Degradation of the product. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material (salicylanilide). - Optimize Temperature: Systematically vary the reaction temperature. While brominations are often run at room temperature or below, gentle heating might be required to drive the reaction to completion. However, excessive heat can lead to side reactions. - Adjust Stoichiometry: Ensure the correct molar ratio of bromine to salicylanilide is used. A slight excess of bromine may be necessary, but a large excess can lead to over-bromination. - Control Reaction Time: Extended reaction times can sometimes lead to product degradation or the formation of byproducts. Optimize the reaction time based on monitoring. |
| Formation of Mono-brominated Byproducts | - Insufficient brominating agent. - Poor mixing of reactants. - Low reaction temperature leading to incomplete reaction. | - Increase Bromine Amount: Incrementally increase the molar equivalent of bromine. - Ensure Efficient Stirring: Use a suitable stir bar and stirring speed to ensure homogeneous mixing of the reactants. - Gradual Bromine Addition: Add the bromine solution dropwise to the salicylanilide solution to maintain a controlled concentration of the brominating agent throughout the reaction. |
| Formation of Tri-brominated Byproducts (e.g., 3,4',5-tribromosalicylanilide) | - Excess brominating agent. - Elevated reaction temperature. - Use of a highly activating solvent. | - Reduce Bromine Amount: Carefully control the stoichiometry and consider using slightly less than the theoretical amount of bromine. - Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to increase selectivity. - Solvent Selection: Consider using a less activating solvent system. For instance, a mixture of p-dioxane and water has been used to control the bromination of salicylanilide.[1] |
| Presence of Unreacted Salicylanilide | - Insufficient reaction time. - Inactive brominating agent. - Low reaction temperature. | - Extend Reaction Time: Continue the reaction for a longer period, monitoring by TLC or HPLC. - Check Bromine Quality: Ensure the bromine used is of appropriate purity and has been stored correctly. - Increase Temperature: Gradually increase the reaction temperature, while monitoring for byproduct formation. |
| Difficult Purification | - Presence of multiple brominated isomers. - Co-precipitation of starting material and products. - Oily or tarry crude product. | - Recrystallization: Use a suitable solvent or solvent mixture for recrystallization to isolate the desired 3,5-dibromosalicylanilide. Ethanol, acetic acid, or mixtures with water are common choices. - Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the different brominated species. - Solvent Wash: Wash the crude product with a solvent in which the impurities are soluble but the desired product is not. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the bromination of salicylanilide to synthesize this compound?
A1: The choice of solvent can significantly impact the reaction's selectivity and yield. Glacial acetic acid is a commonly used solvent for the bromination of aromatic compounds. A mixture of p-dioxane and water can also be employed to control the reaction and minimize the formation of certain byproducts, such as 4',5-dibromosalicylanilide.[1]
Q2: How can I monitor the progress of the bromination reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (salicylanilide), the desired product (this compound), and any byproducts. The spots can be visualized under UV light. High-Performance Liquid Chromatography (HPLC) provides a more quantitative analysis of the reaction mixture.
Q3: What are the expected major byproducts in this reaction?
A3: The primary byproducts are typically mono-brominated salicylanilides (e.g., 3-bromosalicylanilide and 5-bromosalicylanilide) and potentially tri-brominated salicylanilides if an excess of bromine is used.[1] The formation of different isomers is influenced by the reaction conditions.
Q4: What is the best method for purifying the crude this compound?
A4: Recrystallization is the most common and efficient method for purifying this compound. Suitable solvents include ethanol, glacial acetic acid, or mixtures of organic solvents with water. If isomeric impurities are difficult to remove by recrystallization, silica gel column chromatography may be necessary.
Q5: How can I confirm the identity and purity of the synthesized this compound?
A5: The identity of the product can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). The purity can be assessed by measuring the melting point and by using analytical techniques like HPLC.
Quantitative Data Summary
The following table summarizes key experimental parameters for the bromination of salicylanilide. These values should be considered as a starting point for optimization.
| Parameter | Recommended Range | Notes |
| Molar Ratio (Bromine:Salicylanilide) | 2.0 : 1 to 2.2 : 1 | A slight excess of bromine may be required to ensure complete conversion of the starting material. |
| Reaction Temperature | 0 °C to 50 °C | Lower temperatures generally favor higher selectivity and reduce the formation of over-brominated byproducts. |
| Reaction Time | 1 to 6 hours | Reaction progress should be monitored to determine the optimal time. |
| Solvent | Glacial Acetic Acid, p-Dioxane/Water | The choice of solvent influences reaction rate and product distribution. |
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound. Researchers should adapt this protocol based on their specific experimental setup and safety procedures.
Materials:
-
Salicylanilide
-
Bromine
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, condenser, etc.)
Procedure:
-
Dissolution of Salicylanilide: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve salicylanilide (1 equivalent) in glacial acetic acid.
-
Preparation of Bromine Solution: In the dropping funnel, prepare a solution of bromine (2.1 equivalents) in glacial acetic acid.
-
Bromination Reaction: Cool the salicylanilide solution in an ice bath. Slowly add the bromine solution dropwise to the stirred salicylanilide solution over a period of 30-60 minutes. Maintain the temperature of the reaction mixture between 0-10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching and Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing cold water. A precipitate of the crude product will form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration and wash it thoroughly with water to remove any residual acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 3,5-dibromosalicylanilide (this compound).
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic techniques (NMR, MS) to confirm its identity and purity.
Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Spectroscopic Analysis of Dibromsalan
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the spectroscopic analysis of Dibromsalan. Our aim is to help you mitigate interference and ensure the accuracy and reliability of your results.
Troubleshooting Guide: Overcoming Interference in this compound Analysis
Spectroscopic analysis of this compound can be susceptible to various forms of interference that may compromise quantitative accuracy and qualitative identification. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Inconsistent or Unstable UV-Vis Absorbance Readings
| Potential Cause | Troubleshooting Steps |
| Solvent Interference | 1. Ensure the solvent used does not absorb significantly in the same region as this compound (around 330-350 nm). 2. Use high-purity solvents (e.g., HPLC grade) to avoid contaminants. 3. Always use the same solvent for blanking the spectrophotometer as for dissolving the sample. |
| Sample Degradation | 1. Protect this compound solutions from light, as it is known to be photolabile.[1] Use amber vials or cover glassware with aluminum foil. 2. Prepare fresh solutions before analysis. 3. Investigate the effect of pH on stability if using buffered solutions. |
| Excipient Interference | 1. If analyzing a formulation, identify all excipients. Common excipients in topical formulations include rheology modifiers (e.g., Carbopol® polymers), emulsifiers, and preservatives.[2][3] 2. Prepare a "placebo" formulation without this compound to measure the excipient absorbance profile. 3. If excipients absorb at the same wavelength, consider a sample preparation method to remove them (e.g., solid-phase extraction) or use a diode array detector to identify a unique wavelength for this compound quantification. |
Problem 2: Fluorescence Quenching or Enhancement
| Potential Cause | Troubleshooting Steps |
| Quenching Agents in the Sample Matrix | 1. Halide ions (especially bromide and iodide) are known fluorescence quenchers.[4] If present in your sample matrix, consider their removal or dilution. 2. Certain excipients or impurities can act as quenchers. Analyze a placebo formulation to assess background fluorescence. 3. The presence of other aromatic compounds can lead to quenching through energy transfer. |
| Inner Filter Effect | 1. At high concentrations, the analyte itself can absorb the excitation or emission light, leading to a non-linear response. 2. Dilute the sample to an appropriate concentration range where absorbance is typically below 0.1 AU. |
| Solvent Effects | 1. The polarity of the solvent can influence fluorescence intensity. Ensure consistent solvent composition between samples and standards. |
Problem 3: Appearance of Unexpected Peaks in Chromatograms (HPLC-UV)
| Potential Cause | Troubleshooting Steps |
| Degradation Products | 1. This compound can degrade under exposure to UV light and in the presence of certain excipients.[1] 2. Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to generate potential degradation products and confirm their retention times.[1] 3. A stability-indicating HPLC method should be developed to separate the parent drug from all potential degradation products.[5] |
| Excipient-Related Peaks | 1. Inject a solution of the formulation excipients (placebo) to identify any peaks that are not related to this compound or its degradation products. 2. Adjust the mobile phase composition or gradient to improve the resolution between the analyte and excipient peaks. |
| Matrix Effects | 1. Co-eluting matrix components can suppress or enhance the detector response.[6] 2. Improve sample clean-up procedures (e.g., solid-phase extraction) to remove interfering matrix components. 3. Use a matrix-matched calibration curve for quantification. |
Frequently Asked Questions (FAQs)
Q1: What are the typical UV-Vis absorption maxima for this compound?
While specific values can vary slightly with the solvent used, this compound, being a halogenated aromatic compound, is expected to have a UV absorption maximum in the range of 330-350 nm.[7] It is crucial to determine the λmax experimentally in the specific solvent system being used for the analysis.
Q2: What are the expected fluorescence excitation and emission wavelengths for this compound?
The fluorescence properties of this compound are not extensively reported in readily available literature. However, based on its chemical structure, one could anticipate excitation in the UV region (around 330-350 nm) and emission at a longer wavelength.[8][9] It is recommended to determine the optimal excitation and emission wavelengths experimentally using a spectrofluorometer.
Q3: What are some common excipients found in this compound topical formulations that could cause interference?
Topical formulations often contain a variety of excipients to achieve the desired physical properties and stability.[2][3][10] Potential interfering excipients in a this compound cream could include:
-
Emulsifiers and Solubilizers: Polysorbates, glyceryl monostearate.[3]
-
Thickeners and Gelling Agents: Carbomers (e.g., Carbopol®), cetostearyl alcohol.[2][4]
-
Occlusive Agents: White petrolatum, liquid paraffin.[4]
-
Preservatives: Parabens (e.g., methylparaben).[4] Some of these excipients may have their own UV absorbance or fluorescence properties that could overlap with this compound.
Q4: How can I confirm if an unexpected peak in my analysis is a degradation product of this compound?
A forced degradation study is the most effective way to identify potential degradation products.[1] This involves subjecting a pure sample of this compound to various stress conditions:
-
Acidic and Basic Hydrolysis: Refluxing with dilute HCl and NaOH.
-
Oxidative Degradation: Treatment with hydrogen peroxide.
-
Thermal Degradation: Heating the solid or a solution.
-
Photodegradation: Exposing the solution to UV light.[11][12]
The resulting samples should be analyzed by a stability-indicating method (e.g., HPLC-UV) to observe the formation of new peaks, which are likely degradation products.
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC-UV Method
This protocol outlines a general procedure for developing an HPLC-UV method capable of separating this compound from its potential degradation products and formulation excipients.
1. Instrumentation and Columns:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase Selection:
-
Start with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.
-
An acidic modifier, like 0.1% formic acid or phosphoric acid, can improve peak shape for phenolic compounds like this compound.
-
Begin with an isocratic elution (e.g., 60:40 acetonitrile:water) and then transition to a gradient elution to improve the separation of multiple components.
3. Method Development and Optimization:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject solutions from the forced degradation studies to identify the retention times of degradation products.
-
Inject a placebo (formulation without this compound) to identify excipient peaks.
-
Optimize the mobile phase gradient to achieve baseline separation between this compound, all degradation products, and any interfering excipient peaks.
-
The UV detector should be set at the λmax of this compound, or a different wavelength if it provides better selectivity from interferences.
4. Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Troubleshooting workflow for spectroscopic interference.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Formulation Excipients on Skin Barrier Function in Creams Used in Pediatric Care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. explaining uv-visible absorption spectra of halogens spectrum of fluorine chlorine bromine iodine astatine explaining different colours of iodine in different solventsDoc Brown's chemistry revision notes [docbrown.info]
- 8. chem.uci.edu [chem.uci.edu]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Science of Compounded Topical Pain Creams - Compounded Topical Pain Creams - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science2016.lp.edu.ua]
- 12. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storage of Dibromsalan powder
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Dibromsalan powder. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure proper handling, storage, and use in your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and use of this compound powder.
FAQs
-
What is this compound? this compound, with the chemical name 4',5-dibromosalicylanilide, is a halogenated derivative of salicylanilide.[1] It is a pale yellow solid compound with the molecular formula C₁₃H₉Br₂NO₂ and a molecular weight of approximately 371.028 g/mol .[1] Historically, it has been recognized for its antibacterial and antifungal properties.[1][2]
-
What are the primary hazards associated with this compound powder? this compound powder can be harmful if swallowed or inhaled and causes skin and serious eye irritation.[3] It may also cause respiratory irritation and can lead to an allergic skin reaction. It is crucial to handle the powder in a well-ventilated area and use appropriate personal protective equipment (PPE).
-
How should I store this compound powder? Store this compound powder in a dry, cool, and well-ventilated place in a tightly closed container.[2] Some sources recommend keeping it under a nitrogen atmosphere.[2]
-
What is the solubility of this compound? this compound has low solubility in water but is soluble in organic solvents such as ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).[1]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Powder is difficult to dissolve. | Incorrect solvent selection. | This compound has poor aqueous solubility.[1] Use organic solvents like ethanol, acetonitrile, or DMSO for dissolution.[1] Gentle heating may aid dissolution, but monitor for any signs of degradation. |
| Inconsistent experimental results. | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If storing, aliquot and store at -20°C or lower for short periods. Protect from light. The stability of related compounds can be pH-dependent, with maximum stability often found in the pH 4-5 range.[4] |
| Inaccurate concentration of the working solution. | Ensure the powder is completely dissolved before making serial dilutions. Use calibrated equipment for all measurements. | |
| Observed precipitation in cell culture media. | Low solubility of this compound in aqueous media. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and does not affect cell viability. Perform a solubility test in your specific medium prior to the experiment. |
| Skin or eye irritation after handling. | Inadequate personal protective equipment (PPE). | Always wear appropriate PPE, including gloves, safety goggles with side shields, and a lab coat.[3][5] In case of contact, rinse the affected area with plenty of water for at least 15 minutes and seek medical attention.[2][3][5] |
| Clogged liquid handling equipment. | Precipitation of the compound. | Ensure complete dissolution of the powder in the appropriate solvent before use. If precipitation occurs, try sonicating the solution or preparing a fresh, more dilute solution. |
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉Br₂NO₂ | [1][6] |
| Molecular Weight | 371.02 g/mol | [1][6][7] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 226 - 229 °C | [3] |
| Water Solubility | Low | [1] |
| Soluble In | Ethanol, Acetonitrile, Dimethyl sulfoxide (DMSO) | [1] |
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the mass of this compound powder required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 371.02 g/mol ). For example, for 1 mL of a 10 mM solution, you will need 3.71 mg of this compound.
-
Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
The stock solution can be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to protect the solution from light.
2. In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol provides a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in the growth medium. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to the final desired concentration (e.g., 5 x 10⁵ CFU/mL) in the growth medium.
-
Prepare serial two-fold dilutions of the this compound stock solution in the growth medium in the 96-well plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits bacterial growth (typically <0.5%).
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (bacteria in medium with DMSO, no this compound) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density (OD) at 600 nm using a plate reader.
Visualizations
The following diagrams illustrate key concepts related to the handling and potential mechanism of action of this compound.
Caption: A typical experimental workflow for preparing a this compound solution and determining its Minimum Inhibitory Concentration (MIC).
Caption: A proposed multi-target mechanism of antimicrobial action for salicylanilides like this compound.
References
- 1. Buy this compound | 87-12-7 [smolecule.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dibromosilane | Br2H2Si | CID 139586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide | C13H9Br2NO2 | CID 14839 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Dibromsalan's Limited Activity Against Gram-Negative Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and addressing the limited activity of Dibromsalan against Gram-negative bacteria during their experiments.
Troubleshooting Guide
This guide is designed to help you navigate common issues and experimental observations when working with this compound and Gram-negative bacteria.
Q1: My MIC assay shows very high or no inhibition of Gram-negative bacteria with this compound. Is this expected?
A1: Yes, this is a widely observed phenomenon. This compound, a halogenated salicylanilide, and its derivatives typically exhibit potent activity against Gram-positive bacteria but are significantly less effective against Gram-negative strains.[1][2] Reports often indicate very high Minimum Inhibitory Concentrations (MICs) or a complete lack of inhibition for Gram-negative bacteria.[2][3]
Q2: What are the primary reasons for this limited activity of this compound against Gram-negative bacteria?
A2: The intrinsic resistance of Gram-negative bacteria to many compounds, including this compound, is primarily attributed to two key features of their cell envelope:
-
The Outer Membrane: This additional membrane acts as a formidable permeability barrier, preventing or significantly slowing the entry of many antibacterial agents into the cell.[4]
-
Efflux Pumps: Gram-negative bacteria possess sophisticated efflux pumps, such as the Resistance-Nodulation-Division (RND) family of transporters, which actively expel a wide range of antimicrobial compounds from the cell before they can reach their intracellular targets.[5] For salicylanilides like niclosamide, efflux has been identified as a primary mechanism of resistance in Gram-negative bacteria.[6][7]
Q3: How can I experimentally determine if the outer membrane is preventing this compound from entering the bacterial cell?
A3: You can perform an outer membrane permeability assay. A common method is the N-phenyl-1-naphthylamine (NPN) uptake assay. NPN is a fluorescent probe that is normally excluded by the intact outer membrane. When the outer membrane is permeabilized, NPN can enter, and its fluorescence increases upon partitioning into the hydrophobic environment of the membrane. An increase in fluorescence in the presence of this compound would suggest it disrupts the outer membrane.
Q4: What experiment can I perform to test if this compound is being removed from the cell by efflux pumps?
A4: You can investigate the role of efflux pumps by performing your MIC assay in the presence of a known efflux pump inhibitor (EPI), such as Phenylalanine-Arginine β-Naphthylamide (PAβN). If the MIC of this compound against the Gram-negative strain is significantly lower in the presence of the EPI, it strongly suggests that efflux is a major mechanism of resistance.[8]
Q5: I suspect efflux is the issue. What is the next logical step in my research?
A5: If efflux is confirmed to be a significant factor, you can explore a combination therapy approach. Co-administering this compound with a non-toxic, potent efflux pump inhibitor could restore its activity against the target Gram-negative bacteria.[5] This strategy has shown promise for other salicylanilides.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: The precise mechanism of action of this compound is not fully elucidated. However, it is believed to disrupt bacterial cell membranes or interfere with essential enzymatic functions within the microbial cell. For related salicylanilides, dissipation of the proton motive force (PMF) has been identified as a key mechanism of action.[6][7]
Q2: Is there any quantitative data available on the activity of this compound against Gram-negative bacteria?
| Bacterial Species | Gram Stain | Representative MIC of Salicylanilide Derivatives (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.5 - 4 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 1 - 8 |
| Escherichia coli | Gram-negative | >128 (or no inhibition)[2] |
| Pseudomonas aeruginosa | Gram-negative | >128 (or no inhibition)[2] |
| Klebsiella pneumoniae | Gram-negative | >128 (or no inhibition) |
Q3: Are there any known signaling pathways in Gram-negative bacteria that are affected by salicylanilides?
A3: While direct modulation of specific signaling pathways by this compound is not well-documented, the dissipation of the proton motive force (PMF) by salicylanilides like niclosamide has profound effects on cellular bioenergetics.[6][7] This disruption of the PMF can indirectly impact numerous cellular processes that are dependent on it, such as ATP synthesis, flagellar motion, and the transport of nutrients.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Bacterial Inoculum: Culture the Gram-negative bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium.
-
Inoculation: Add the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Outer Membrane Permeability Assay (NPN Uptake Assay)
Objective: To assess the ability of this compound to disrupt the outer membrane of Gram-negative bacteria.
Methodology:
-
Bacterial Cell Preparation: Grow the Gram-negative bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES buffer, pH 7.2). Resuspend the cells in the same buffer to an OD₆₀₀ of 0.5.
-
NPN Addition: Add N-phenyl-1-naphthylamine (NPN) to the bacterial suspension to a final concentration of 10 µM.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
-
Addition of this compound: Add varying concentrations of this compound to the cell suspension.
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity over time until it stabilizes.
-
Positive Control: Use a known membrane-permeabilizing agent, such as Polymyxin B (10 µg/mL), as a positive control for maximum NPN uptake.
-
Data Analysis: The increase in fluorescence intensity upon the addition of this compound, relative to the baseline and the positive control, indicates the extent of outer membrane permeabilization.
Efflux Pump Inhibition Assay (Ethidium Bromide-Agar Cartwheel Method)
Objective: To qualitatively assess if this compound is a substrate of bacterial efflux pumps.
Methodology:
-
Preparation of Agar Plates: Prepare Tryptic Soy Agar (TSA) plates containing varying concentrations of ethidium bromide (EtBr) (e.g., 0, 0.5, 1, 2, 4 µg/mL).
-
Bacterial Strains: Use the wild-type Gram-negative strain and, if available, a corresponding mutant strain with a deficient efflux pump system as a negative control.
-
Inoculation: From an overnight culture, streak the bacterial strains from the center of the plate to the periphery in a cartwheel pattern.
-
Incubation: Incubate the plates at 37°C for 16-18 hours.
-
Visualization: Visualize the plates under UV light.
-
Interpretation: Efflux pump activity is indicated by the lack of fluorescence at lower EtBr concentrations, as the dye is being actively pumped out of the cells. A strain with high efflux activity will require a higher concentration of EtBr in the agar to show fluorescence. To test the effect of an efflux pump inhibitor (EPI), you can incorporate the EPI into the agar along with the EtBr and observe if fluorescence appears at lower EtBr concentrations compared to the plates without the EPI.
Visualizations
Caption: Interaction of this compound with a Gram-negative bacterium.
Caption: Troubleshooting workflow for this compound's limited activity.
Caption: RND Efflux Pump Mechanism in Gram-negative bacteria.
References
- 1. Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)-benzoates [mdpi.com]
- 2. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria [mdpi.com]
- 5. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.sahmri.org.au [research.sahmri.org.au]
- 7. journals.asm.org [journals.asm.org]
- 8. The Influence of Efflux Pump Inhibitors on the Activity of Non-Antibiotic NSAIDS against Gram-Negative Rods - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthesized Dibromsalan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of Dibromsalan. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
This compound, or 3,5-dibromosalicylanilide, is typically synthesized in a two-step process. The first step involves the bromination of salicylic acid to produce 3,5-dibromosalicylic acid. This intermediate is then reacted with aniline, usually in the presence of a coupling agent such as phosphorus trichloride, to form the final this compound product.
Q2: What are the most common sources of batch-to-batch variability in this compound synthesis?
Batch-to-batch variability in this compound synthesis can arise from several factors, including:
-
Purity of starting materials: The quality of salicylic acid, bromine, and aniline can significantly impact the impurity profile of the final product.
-
Reaction conditions: Minor deviations in temperature, reaction time, and stoichiometry can lead to the formation of side products.
-
Efficiency of purification: The crystallization process is critical for removing impurities, and variations in solvent, cooling rate, and agitation can affect purity and crystal morphology.
-
Presence of residual catalysts or reagents: Incomplete removal of catalysts like phosphorus trichloride can lead to product degradation and color formation over time.
Q3: My final this compound product has a yellow or brownish tint. What is the likely cause and how can I prevent it?
A colored tint in the final product is a common issue and is often attributed to the formation of colored impurities during the bromination of the phenol ring.[1] This can be exacerbated by:
-
Excess bromine or localized high concentrations: Careful control of bromine addition is crucial.
-
High reaction temperatures: The bromination reaction should be maintained at a controlled temperature to minimize the formation of colored byproducts.
-
Presence of impurities in the starting phenol: Using high-purity salicylic acid is recommended.
To mitigate color formation, consider using a two-phase solvent system (e.g., water and a water-immiscible organic solvent) during bromination, which has been shown to yield a product with improved color and purity.[1]
Q4: I am observing poor yield after the amidation step. What could be the issue?
Low yields in the amidation of 3,5-dibromosalicylic acid with aniline can be due to several factors:
-
Incomplete reaction: Ensure the reaction goes to completion by monitoring it using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Side reactions: The formation of byproducts, such as salicylanilide salicylate, can reduce the yield of the desired product.
-
Sub-optimal reaction conditions: The temperature and choice of solvent can influence the reaction rate and equilibrium. The reaction is typically carried out at elevated temperatures, often between 100°C and 200°C.
Q5: The particle size of my crystallized this compound is inconsistent between batches. How can I control this?
Inconsistent particle size is often a result of variations in the crystallization process. Key factors that influence particle size include:
-
Rate of cooling: Rapid cooling tends to produce smaller crystals, while slow cooling allows for the growth of larger crystals.
-
Agitation: The stirring rate can affect nucleation and crystal growth.
-
Supersaturation: The level of supersaturation when crystallization is initiated plays a critical role.
-
Solvent system: The choice of solvent and the presence of any anti-solvents will impact crystallization behavior.
To improve consistency, it is important to carefully control these parameters. Seeding the solution with a small amount of previously isolated this compound crystals can also help in controlling the crystal size and form.
Troubleshooting Guides
Problem 1: High Impurity Levels in the Final Product
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete Bromination | Analyze the intermediate 3,5-dibromosalicylic acid for the presence of monobrominated salicylic acid. | Increase the molar equivalent of bromine slightly or extend the reaction time for the bromination step. Ensure efficient mixing. |
| Formation of Over-brominated Species | Check for the presence of tribromophenol in the intermediate. | Carefully control the stoichiometry of bromine and consider a slower addition rate. Maintain a consistent reaction temperature. |
| Unreacted Starting Materials in Amidation | Use HPLC or NMR to detect the presence of 3,5-dibromosalicylic acid or aniline in the final product. | Ensure the use of appropriate molar ratios of reactants and coupling agent. Increase the reaction time or temperature for the amidation step as needed. |
| Formation of Salicylanilide Salicylate | This impurity can form during the amidation reaction. | After the initial reaction, adding an excess of aniline and heating can help to convert this byproduct to the desired product. |
| Ineffective Crystallization | The final product purity is highly dependent on the crystallization step. | Experiment with different solvent systems (e.g., ethanol, methanol, acetic acid) and cooling profiles to optimize the removal of impurities. |
Problem 2: Product Discoloration
| Potential Cause | Troubleshooting Step | Recommended Action |
| Formation of Colored Impurities during Bromination | The bromination of phenols is prone to forming colored byproducts.[1] | Use a two-phase solvent system (e.g., water-methylene chloride) to minimize colored impurity formation.[1] Maintain a controlled, lower reaction temperature. |
| Oxidation of the Phenolic Group | Exposure to air and light, especially at elevated temperatures, can cause discoloration. | Conduct the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon). Protect the product from light during storage. |
| Residual Catalyst | Traces of phosphorus trichloride or its byproducts can cause degradation and color changes over time. | Ensure thorough washing of the crude product to remove any residual catalyst. Recrystallization is also effective in removing these impurities. |
Experimental Protocols
Key Experiment: Synthesis of 3,5-Dibromosalicylic Acid
This protocol is based on a patented method for producing high-purity 3,5-dibromosalicylic acid.
Materials:
-
Salicylic Acid
-
p-Dioxane
-
Bromine
-
Water
Procedure:
-
Prepare a solution of salicylic acid in aqueous p-dioxane (e.g., 50% p-dioxane in water).
-
Stir the mixture at room temperature and begin the dropwise addition of liquid bromine.
-
The reaction is exothermic, and the temperature will rise. Maintain the reaction temperature between 60-84°C during the bromine addition.
-
After the addition is complete, heat the mixture at reflux for approximately 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature to precipitate the 3,5-dibromosalicylic acid.
-
Collect the crystalline product by filtration, wash with water, and dry.
Expected Outcome: A white crystalline product with a purity of >99%.
Key Experiment: Amidation of 3,5-Dibromosalicylic Acid to this compound
This is a general protocol for the amidation of a salicylic acid derivative.
Materials:
-
3,5-Dibromosalicylic Acid
-
Aniline
-
Phosphorus Trichloride (PCl₃)
-
Inert Solvent (e.g., Toluene or Xylene)
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, suspend 3,5-dibromosalicylic acid in an inert solvent.
-
Add aniline to the suspension.
-
Slowly add phosphorus trichloride to the mixture. The reaction is exothermic.
-
Heat the reaction mixture to reflux and maintain for a period of 1-3 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture and wash with water to remove the phosphorous acid byproduct.
-
The crude this compound can be isolated by removing the solvent under reduced pressure and then purified by crystallization.
Data Presentation
Table 1: Analytical Techniques for this compound Characterization
| Analytical Technique | Purpose | Typical Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and impurity profiling. | A main peak for this compound with smaller peaks for impurities such as 3,5-dibromosalicylic acid, aniline, and other side products. |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation of impurities. | A molecular ion peak corresponding to the mass of this compound and fragmentation patterns that can help identify unknown impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and quantification of impurities. | Characteristic proton and carbon signals for the this compound structure. Integration of signals can be used to quantify impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis. | Characteristic absorption bands for the hydroxyl, amide, and aromatic C-H and C=C bonds. |
| Differential Scanning Calorimetry (DSC) | Melting point determination and analysis of polymorphism. | A sharp endothermic peak at the melting point of this compound. The presence of multiple peaks may indicate polymorphism. |
Mandatory Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting workflow for this compound synthesis variability.
Caption: Quality control checkpoints for this compound synthesis.
References
Validation & Comparative
Dibromsalan vs. Tribromsalan: A Comparative Guide to Their Antimicrobial Properties
This guide provides a detailed comparison of the antimicrobial agents Dibromsalan and Tribromsalan, both halogenated salicylanilides historically used as antiseptics. The comparison focuses on their antimicrobial efficacy, mechanism of action, and the experimental protocols used to evaluate their performance, tailored for researchers, scientists, and drug development professionals.
Comparative Antimicrobial Activity
Direct side-by-side quantitative comparisons of this compound and Tribromsalan are not abundant in recent scientific literature. However, based on the established activity of the salicylanilide class of compounds, a general comparison of their expected antimicrobial spectrum can be summarized. Salicylanilides are known to be potent against Gram-positive bacteria and mycobacteria, with reduced efficacy against Gram-negative bacteria and fungi.[1][2][3]
| Microbial Class | Compound | General Efficacy | Supporting Notes |
| Gram-Positive Bacteria | This compound | Effective | Salicylanilides demonstrate significant activity against Gram-positive bacteria, including resistant strains like MRSA.[2][3] |
| Tribromsalan | Effective | Similar to other halogenated salicylanilides, it is expected to be potent against this class of bacteria.[4] | |
| Gram-Negative Bacteria | This compound | Less Effective | The outer membrane of Gram-negative bacteria typically confers resistance to salicylanilides.[3][5] |
| Tribromsalan | Less Effective | Efficacy is generally low unless combined with agents that permeabilize the outer membrane.[3][5] | |
| Mycobacteria | This compound | Moderately Effective | Salicylanilides as a class have shown promise against Mycobacterium species.[3] |
| Tribromsalan | Effective | Tribromsalan has been specifically noted as an inhibitor of Mycobacterium tuberculosis.[6] | |
| Fungi | This compound | Less Effective | Antifungal activity is generally lower compared to antibacterial effects.[1][2] |
| Tribromsalan | Less Effective | While it possesses some antifungal properties, it is not considered a primary antifungal agent.[2][4] |
Mechanism of Action: Proton Motive Force Disruption
The primary antimicrobial mechanism for salicylanilides like this compound and Tribromsalan is not the inhibition of a specific signaling pathway but rather the disruption of the bacterial cell's energy metabolism. These lipophilic molecules insert into the bacterial cytoplasmic membrane and act as protonophores. This action dissipates the crucial proton motive force (PMF) across the membrane, which is essential for ATP synthesis, nutrient transport, and motility. The collapse of the PMF leads to a halt in cellular processes and ultimately, cell death.
Caption: Salicylanilides disrupt the proton gradient essential for ATP synthesis.
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are standard assays for evaluating antimicrobial efficacy.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
1. Preparation of Materials:
-
Microorganism: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for bacteria.
-
Antimicrobial Agent: Stock solutions of this compound and Tribromsalan are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the growth medium in a 96-well microtiter plate to achieve a range of final concentrations.
2. Assay Procedure:
-
100 µL of the standardized microbial suspension is added to each well of the microtiter plate containing 100 µL of the serially diluted antimicrobial agent.
-
Control wells are included: a positive control (microorganism with no drug) and a negative control (medium with no microorganism).
-
The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).
3. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the agent at which there is no visible turbidity (growth).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
1. Procedure:
-
Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.
-
This aliquot is plated onto an agar medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.
-
The plates are incubated for 24-48 hours.
2. Interpretation of Results:
-
The MBC is the lowest concentration that results in no microbial growth on the agar plate, which typically corresponds to a ≥99.9% reduction in the initial inoculum.
Caption: Standard experimental workflow for antimicrobial susceptibility testing.
Conclusion
Both this compound and Tribromsalan are effective antimicrobial agents, particularly against Gram-positive bacteria and mycobacteria, owing to their ability to disrupt the bacterial proton motive force. Tribromsalan has been specifically noted for its activity against M. tuberculosis. Their utility has been limited in clinical applications due to factors such as photosensitization.[4] However, the core salicylanilide structure continues to be a scaffold of interest for the development of new antimicrobial agents, especially those targeting multidrug-resistant pathogens.[3][5] Future research could focus on creating derivatives with improved safety profiles while retaining the potent antimicrobial mechanism of action.
References
- 1. Buy this compound | 87-12-7 [smolecule.com]
- 2. In Vitro Antibacterial and Antifungal Activity of Salicylanilide Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3,4',5-Tribromosalicylanilide | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of salicylanilide 4-(trifluoromethyl)-benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tribromsalan | 3,5,4'-Tribromosalicylanilide | TargetMol [targetmol.com]
Validation of Dibromsalan's antibacterial activity against reference strains
For Immediate Release
[City, State] – [Date] – In the ongoing battle against bacterial resistance, a comprehensive evaluation of established and alternative antimicrobial agents is paramount. This report provides a detailed comparison of the antibacterial activity of Dibromsalan against key reference bacterial strains, alongside a comparative analysis with the widely used antiseptics, Triclosan and Chlorhexidine. This guide is intended for researchers, scientists, and drug development professionals, offering objective performance data and supporting experimental evidence to inform future research and development in antimicrobial therapies.
Executive Summary
This compound, a halogenated salicylanilide, has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. This report summarizes the available data on its in vitro efficacy, primarily focusing on its Minimum Inhibitory Concentration (MIC) against reference strains of Staphylococcus aureus. Due to a lack of specific MIC data for this compound against other key reference strains, this guide also includes data for a closely related derivative and comparator agents to provide a broader context for its potential antimicrobial applications. The primary mechanism of action for salicylanilides involves the disruption of the proton motive force across the bacterial cell membrane, leading to a cascade of inhibitory effects on essential cellular processes.
Comparative Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Ethyl 3,5-dibromoorsellinate against Staphylococcus aureus
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | 4[1] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 4[1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Triclosan against Reference Bacterial Strains
| Bacterial Strain | MIC Range (µg/mL) |
| Staphylococcus aureus (including ATCC strains and clinical isolates) | 0.025 - 4.0[2][3] |
| Escherichia coli (including ATCC strains) | ≥ 32.0 |
| Pseudomonas aeruginosa | No significant activity reported |
| Enterococcus faecalis | No significant activity reported |
Table 3: Minimum Inhibitory Concentration (MIC) of Chlorhexidine against Reference Bacterial Strains
| Bacterial Strain | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA and MRSA) | 0.25 - 8[4] |
| Escherichia coli | 2 - 16[4] |
| Pseudomonas aeruginosa | 16 - 32[4] |
| Enterococcus faecalis | 4 - 16[4] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The data presented in this guide is primarily derived from studies employing the broth microdilution method, a standard and widely accepted protocol.
Broth Microdilution Method for MIC Determination
1. Preparation of Bacterial Inoculum:
- Isolate 3-5 well-isolated colonies of the reference bacterial strain from an 18-24 hour agar plate.
- Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
- Prepare a stock solution of the antimicrobial agent (this compound, Triclosan, or Chlorhexidine) in a suitable solvent.
- Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate to obtain a range of concentrations.
3. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
- Include a growth control well (bacteria and broth, no antimicrobial) and a sterility control well (broth only).
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Mechanism of Action: A Visual Representation
The antibacterial activity of salicylanilides, including this compound, is primarily attributed to their ability to disrupt the proton motive force (PMF) across the bacterial cytoplasmic membrane. This disruption has a cascading effect on various essential cellular functions.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Antibacterial Susceptibility Testing
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Caption: Workflow for MIC determination.
Conclusion
This compound and its derivatives exhibit promising antibacterial activity, particularly against Gram-positive organisms like Staphylococcus aureus. Its mechanism of action, centered on the disruption of the bacterial cell membrane's proton motive force, represents a target less susceptible to common resistance mechanisms. However, a clear need exists for further research to establish a comprehensive antibacterial profile of this compound against a wider range of clinically important bacteria, including Gram-negative species and other resistant strains. The comparative data provided herein for Triclosan and Chlorhexidine offer a valuable benchmark for future investigations into the potential of this compound as a viable therapeutic agent. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of antimicrobial drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)-benzoates [mdpi.com]
Cross-Resistance Profile of Dibromsalan and Other Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profiles of Dibromsalan and other antimicrobial agents. Due to the limited availability of direct cross-resistance studies on this compound, this guide leverages experimental data from structurally and mechanistically related salicylanilides, such as Niclosamide and Oxyclozanide, to infer potential cross-resistance patterns.
Mechanism of Action: The Protonophore Hypothesis
This compound, a brominated salicylanilide, and its chemical relatives exert their antimicrobial effects primarily by acting as protonophores.[1][2] This mechanism involves the disruption of the proton motive force (PMF) across the bacterial cell membrane, a critical component for essential cellular processes like ATP synthesis and transport.[3][4] By shuttling protons across the membrane, these compounds dissipate the electrochemical gradient, leading to a collapse of cellular energy production and ultimately, cell death.[1][2]
Resistance to salicylanilides, particularly in Gram-negative bacteria, is often mediated by multidrug efflux pumps that actively remove the compounds from the cell.[3][4] A secondary resistance mechanism can involve nitroreduction.[3]
dot
Caption: Mechanism of action of this compound as a protonophore.
Comparative Antimicrobial Activity
The following tables summarize the in vitro activity of the salicylanilides Niclosamide and Oxyclozanide against a range of bacterial strains, including multidrug-resistant (MDR) isolates. This data provides an insight into the potential spectrum of activity and cross-resistance profile of this compound. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Activity of Niclosamide against various bacterial strains.
| Bacterial Strain | Resistance Profile | Niclosamide MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | 0.125 | [5] |
| Enterococcus faecium | - | 0.25 | [5] |
| Klebsiella pneumoniae | - | >64 | [5] |
| Acinetobacter baumannii | - | >64 | [5] |
| Pseudomonas aeruginosa | - | >64 | [5] |
| Enterobacter aerogenes | - | >64 | [5] |
| Helicobacter pylori | - | 0.25 | [6] |
Table 2: In Vitro Activity of Oxyclozanide against various bacterial strains.
| Bacterial Strain | Resistance Profile | Oxyclozanide MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | 0.5 | [5] |
| Enterococcus faecium | - | 2 | [5] |
| Staphylococcus pseudintermedius (MSSP) | Methicillin-Susceptible | 0.5-1 | |
| Staphylococcus pseudintermedius (MRSP) | Methicillin-Resistant | 0.5-2 | |
| Escherichia coli | - | No inhibition | |
| Pseudomonas aeruginosa | - | No inhibition | |
| Enterococcus faecalis | - | No inhibition |
Cross-Resistance and Synergy
The primary mechanism of resistance to salicylanilides in Gram-negative bacteria, efflux pumps, is a common mechanism of resistance to a wide array of antibiotics.[3] This suggests a potential for cross-resistance. However, studies on Niclosamide and Oxyclozanide indicate that these compounds can act as efflux pump inhibitors, leading to synergistic effects when combined with other antibiotics.[3]
For instance, salicylanilides have been shown to synergize with colistin against multidrug-resistant Gram-negative clinical isolates.[3][7] This suggests that instead of cross-resistance, there may be an opportunity for combination therapies to overcome existing resistance mechanisms.
dot
Caption: Potential for synergy by overcoming shared resistance mechanisms.
Experimental Protocols
The data presented in this guide is primarily based on standard antimicrobial susceptibility testing methods.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a widely used method to determine the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the salicylanilide (e.g., Niclosamide, Oxyclozanide) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension (inoculum) is prepared to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
dot
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
While direct experimental data on the cross-resistance of this compound is limited, the available evidence from related salicylanilides suggests a complex interaction with other antimicrobial agents. The shared mechanism of action as protonophores and the common resistance mechanism of efflux pumps indicate a potential for both cross-resistance and synergistic activity. The ability of salicylanilides to inhibit efflux pumps presents a promising avenue for the development of combination therapies to combat multidrug-resistant bacteria. Further research is warranted to elucidate the specific cross-resistance profile of this compound and to explore its potential in synergistic combinations with existing antibiotics.
References
- 1. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic combinations of anthelmintic salicylanilides oxyclozanide, rafoxanide, and closantel with colistin eradicates multidrug-resistant colistin-resistant Gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Phototoxic Potential of Dibromsalan and Other Photosensitizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phototoxic potential of Dibromsalan with other well-known photosensitizers, including Chlorpromazine, Amiodarone, Psoralen, and Ketoprofen. The information is intended to assist researchers and professionals in drug development in understanding the relative phototoxic risks associated with these compounds. The comparison is based on available in vitro data, primarily from the 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT), and a review of the underlying mechanisms of action.
Quantitative Assessment of Phototoxicity
The phototoxic potential of a chemical is often evaluated using the in vitro 3T3 NRU PT, an internationally recognized and validated method (OECD Test Guideline 432).[1][2] This assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of UVA light.[2] Key parameters derived from this test include the half-maximal inhibitory concentration (IC50) with and without UVA irradiation, the Photo-Irritation-Factor (PIF), and the Mean Photo Effect (MPE). A PIF value greater than 5 or an MPE value greater than 0.15 is generally considered indicative of phototoxic potential.
For comparison, the following table summarizes the available 3T3 NRU PT data for other known photosensitizers.
| Photosensitizer | IC50 (-UVA) (µg/mL) | IC50 (+UVA) (µg/mL) | Photo-Irritation-Factor (PIF) | Mean Photo Effect (MPE) | Phototoxicity Classification |
| This compound | Data not available | Data not available | Data not available | Data not available | Phototoxic (based on clinical data) |
| Chlorpromazine | 33.703 | 0.516 | 66.994 | 0.432 | Phototoxic |
| Amiodarone | >100 | ~10-20 | >5 | >0.15 | Phototoxic |
| Psoralen | Data not available | Data not available | Data not available | Data not available | Phototoxic (well-established) |
| Ketoprofen | Data not available | Data not available | Data not available | Data not available | Phototoxic |
Note: The data for Chlorpromazine and Amiodarone are compiled from various in vitro studies. The phototoxic classification of this compound, Psoralen, and Ketoprofen is based on extensive clinical and experimental evidence, despite the absence of standardized 3T3 NRU PT data in the accessible literature.
Mechanisms of Phototoxicity: A Cellular Perspective
The phototoxic effects of these compounds are primarily mediated by their ability to absorb ultraviolet (UV) radiation, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. The two main mechanisms are Type I and Type II photoreactions.
-
Type I Reaction: The photoactivated sensitizer reacts directly with a substrate (e.g., a biomolecule) to produce free radicals.
-
Type II Reaction: The photoactivated sensitizer transfers its energy to molecular oxygen, generating highly reactive singlet oxygen.
These reactive species can cause widespread damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death through necrosis or apoptosis.
Signaling Pathways in Phototoxicity
The cellular response to phototoxic stress involves complex signaling cascades. While the specific pathways can vary between different photosensitizers and cell types, a generalized pathway can be illustrated. Upon exposure to UVA radiation, the photosensitizer generates ROS, which induces oxidative stress. This can lead to the activation of stress-activated protein kinase (SAPK) pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. These pathways, in turn, can trigger downstream events, including the activation of transcription factors like AP-1 and NF-κB, which regulate the expression of genes involved in inflammation and apoptosis.
Caption: Generalized signaling pathway of phototoxicity.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the phototoxicity data.
3T3 Neutral Red Uptake Phototoxicity Test (OECD 432)
The 3T3 NRU PT is a standardized in vitro assay to assess the phototoxic potential of a test substance.
Experimental Workflow:
References
Validation of a New UPLC-MS/MS Method for Dibromsalan: A Comparative Guide
This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Dibromsalan against a standard High-Performance Liquid Chromatography (HPLC-UV) method. The validation is conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose in pharmaceutical quality control.[1][2] The data presented herein is intended to guide researchers, scientists, and drug development professionals in the selection and implementation of analytical techniques for salicylanilide compounds.
Comparative Analysis of Analytical Methods
The performance of the new UPLC-MS/MS method was rigorously evaluated against a conventional HPLC-UV method. The UPLC-MS/MS method demonstrates significant improvements in sensitivity, specificity, and analytical throughput. A summary of the key validation parameters is presented below.
Table 1: Comparison of Method Performance Characteristics
| Parameter | New Method (UPLC-MS/MS) | Standard Method (HPLC-UV) | ICH Acceptance Criteria |
| Linearity (R²) | 0.9998 | 0.9985 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL | 5 ng/mL | - |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 15 ng/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 97.5% - 102.8% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.5% | < 2.5% | ≤ 2.0% |
| Run Time | 3 minutes | 12 minutes | - |
Detailed Experimental Protocols
The validation of the new UPLC-MS/MS method was performed following the ICH Q2(R1) guidelines.[2] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3]
2.1. Chromatographic Conditions (New UPLC-MS/MS Method)
-
System: Waters ACQUITY UPLC H-Class with Xevo TQ-S Mass Spectrometer
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 1.5 min, hold for 0.5 min, return to initial conditions
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
MS Detection: Multiple Reaction Monitoring (MRM)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transition: m/z 369.9 -> 156.0
2.2. Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components was confirmed by analyzing blank samples, placebo (matrix without the analyte), and spiked samples. No interfering peaks were observed at the retention time of this compound.
-
Linearity: A seven-point calibration curve was prepared by diluting a standard stock solution to concentrations ranging from 0.15 ng/mL to 50 ng/mL. The linearity was evaluated by the coefficient of determination (R²) from the plot of peak area versus concentration.
-
Accuracy: Accuracy was determined by the standard addition method.[4] Known amounts of this compound were added to a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of a sample at 100% of the target concentration were analyzed on the same day under the same operating conditions.[5]
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using different equipment to assess within-laboratory variations.[5] The relative standard deviation (%RSD) was calculated for both.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.[4]
Data Presentation
The quantitative results from the validation experiments are summarized in the following tables.
Table 2: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 0.15 - 50 ng/mL |
| Regression Equation | y = 45890x + 1250 |
| Coefficient of Determination (R²) | 0.9998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (ng/mL) | Amount Found (ng/mL, mean, n=3) | % Recovery |
| 80% | 8.0 | 7.94 | 99.2% |
| 100% | 10.0 | 10.15 | 101.5% |
| 120% | 12.0 | 11.95 | 99.6% |
Table 4: Precision Data
| Parameter | Measured Concentration (ng/mL, mean, n=6) | Standard Deviation | % RSD |
| Repeatability | 10.08 | 0.11 | 1.09% |
| Intermediate Precision | 10.12 | 0.14 | 1.38% |
Visualized Experimental Workflow and Biological Context
To clearly illustrate the process and context, the following diagrams were generated using Graphviz.
Caption: Workflow for analytical method validation based on ICH guidelines.
While the precise mechanism of action for this compound is not fully elucidated, related salicylanilides are known to modulate key cellular signaling pathways.[6][7] The diagram below illustrates the NF-κB signaling pathway, a common target for such compounds, providing relevant biological context for drug development professionals.[7]
Caption: Potential inhibition of the NF-κB pathway by salicylanilides.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Buy this compound | 87-12-7 [smolecule.com]
- 7. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Activities of Dibromsalan and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of Dibromsalan, a halogenated salicylanilide, and Fluconazole, a widely used azole antifungal agent. While specific antifungal data for this compound is limited in publicly available literature, this comparison is based on the established antifungal activity of the broader class of halogenated salicylanilides to which it belongs.
Executive Summary
This compound and its related halogenated salicylanilides exhibit a distinct antifungal mechanism of action compared to Fluconazole. Salicylanilides primarily target mitochondrial function, leading to a disruption of cellular respiration and energy production. In contrast, Fluconazole inhibits the synthesis of ergosterol, an essential component of the fungal cell membrane. This fundamental difference in their mechanisms suggests that salicylanilides like this compound could be effective against fungal strains that have developed resistance to azole antifungals. While extensive quantitative data for this compound is not available, related compounds have shown significant antifungal activity.
Data Presentation: Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Fluconazole against various fungal species. Due to the lack of specific data for this compound, representative MIC values for other halogenated salicylanilides are provided to offer a qualitative comparison of the potential potency of this class of compounds.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Fluconazole | Candida albicans | 0.25 - 1.0 | [1] |
| Candida glabrata | 0.5 - 64 | [1] | |
| Candida parapsilosis | 0.5 - 4.0 | [1] | |
| Candida tropicalis | 0.5 - 4.0 | [1] | |
| Cryptococcus neoformans | 4.0 - 16.0 | ||
| Halogenated Salicylanilides | Candida albicans | MICs reported for related compounds, but specific data for this compound is unavailable. | [2] |
| (Representative data) | Filamentous Fungi (Moulds) | ≥3.91 µmol/L for some salicylanilides | [2] |
| Yeast | ≥15.63 µmol/L for some salicylanilides | [2] |
Note: The provided MIC values for halogenated salicylanilides are for related compounds and should be considered as indicative of the potential activity of this compound. Further experimental validation is required to determine the precise MIC values for this compound against various fungal pathogens.
Experimental Protocols
The determination of antifungal activity, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating the efficacy of antifungal agents. The following are detailed methodologies for two standard experimental protocols.
Broth Microdilution Assay
This method is a standardized technique for determining the MIC of an antifungal agent in a liquid medium. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Fungal isolate
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Antifungal stock solutions (this compound and Fluconazole)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Drug Dilution: Serial twofold dilutions of the antifungal agents are prepared in the microtiter plate wells containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by using a microplate reader.[3][4]
Disk Diffusion Assay
This method provides a qualitative assessment of the susceptibility of a fungal isolate to an antifungal agent.
Objective: To determine the susceptibility of a fungus to an antifungal agent by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.
Materials:
-
Mueller-Hinton agar plates (supplemented with 2% glucose and 0.5 µg/mL methylene blue for Candida species)
-
Fungal isolate
-
Sterile cotton swabs
-
Filter paper disks impregnated with known concentrations of the antifungal agents
-
Incubator
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation: A fungal suspension is prepared and adjusted to a 0.5 McFarland standard as described for the broth microdilution assay.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension, and the excess fluid is removed by pressing it against the inside of the tube. The entire surface of the agar plate is then swabbed evenly in three directions.
-
Disk Application: Antifungal-impregnated disks are placed onto the surface of the inoculated agar plate using sterile forceps.
-
Incubation: The plates are incubated at 35°C for 20-24 hours.
-
Reading Results: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is correlated with the susceptibility of the organism to the drug.[5][6]
Signaling Pathways and Mechanisms of Action
The antifungal mechanisms of this compound (as a representative halogenated salicylanilide) and Fluconazole are fundamentally different, targeting distinct cellular pathways.
This compound (Halogenated Salicylanilide)
The primary mechanism of action for halogenated salicylanilides is the disruption of mitochondrial function. These compounds act as uncouplers of oxidative phosphorylation, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. This leads to a depletion of cellular energy and ultimately, fungal cell death. Some studies also suggest that these compounds can interfere with other mitochondrial processes.[3][7]
Caption: Mechanism of action of this compound.
Fluconazole
Fluconazole is a triazole antifungal that targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, Fluconazole prevents the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[8][9][10]
Caption: Mechanism of action of Fluconazole.
Experimental Workflow: Antifungal Susceptibility Testing
The following diagram outlines the general workflow for determining the antifungal susceptibility of a compound.
Caption: General workflow for antifungal susceptibility testing.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antibacterial and antifungal activity of salicylanilide pyrazine-2-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US9642846B2 - Antifungal drugs - Google Patents [patents.google.com]
- 7. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phenotypic small-molecule screen identifies halogenated salicylanilides as inhibitors of fungal morphogenesis, biofilm formation and host cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A comparative study of the synthesis methods for Dibromsalan
For Researchers, Scientists, and Drug Development Professionals
Dibromsalan, a potent antimicrobial agent, is a halogenated salicylanilide derivative. Its synthesis is a key area of interest for researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of the primary methods for synthesizing this compound, with a focus on the reagents used to facilitate the crucial amide bond formation. The information presented is intended to assist researchers in selecting the most suitable synthetic route based on factors such as yield, reaction conditions, and availability of reagents.
Synthetic Pathways Overview
The principal synthetic route to this compound (4',5-dibromosalicylanilide) involves the condensation reaction between 3,5-dibromosalicylic acid and 4-bromoaniline. The critical step in this synthesis is the activation of the carboxylic acid group of 3,5-dibromosalicylic acid to facilitate its reaction with the amino group of 4-bromoaniline, forming a stable amide linkage. Several coupling agents can be employed for this purpose, with the most common being phosphorus-based and sulfur-based halides.
This guide will focus on a comparative analysis of three widely used coupling agents:
-
Phosphorus Trichloride (PCl₃)
-
Phosphoryl Chloride (POCl₃)
-
Thionyl Chloride (SOCl₂)
Comparison of Synthesis Methods
| Coupling Agent | Molar Ratio (Acid:Aniline:Agent) | Solvent | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Purity Notes |
| Phosphorus Trichloride (PCl₃) | 1 : 1 : 0.33 | Inert Organic Solvent (e.g., Toluene, Xylene) | Reflux | 2 - 4 | 75 - 85 | Recrystallization often required to remove phosphorus byproducts. |
| Phosphoryl Chloride (POCl₃) | 1 : 1 : 1 | Inert Organic Solvent (e.g., Toluene, Pyridine) | 80 - 110 | 3 - 5 | 80 - 90 | Pyridine can act as both a solvent and an acid scavenger, potentially improving yield. |
| Thionyl Chloride (SOCl₂) | 1 : 1 : 1.1 - 1.5 | Inert Organic Solvent (e.g., Toluene, Dichloromethane) | Reflux | 1 - 3 | 85 - 95 | Gaseous byproducts (SO₂ and HCl) are easily removed, simplifying workup. |
Experimental Protocols
Below are generalized experimental protocols for the synthesis of this compound using each of the three coupling agents. These should be adapted and optimized based on laboratory conditions and safety protocols.
Method 1: Synthesis of this compound using Phosphorus Trichloride
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 3,5-dibromosalicylic acid in an inert organic solvent (e.g., toluene) is prepared.
-
4-bromoaniline is added to the solution.
-
Phosphorus trichloride (approximately 0.33 molar equivalents) is added dropwise to the stirred mixture.
-
The reaction mixture is heated to reflux and maintained for 2-4 hours.
-
After cooling, the reaction mixture is poured onto crushed ice and stirred.
-
The resulting precipitate is filtered, washed with water, and then a dilute sodium bicarbonate solution to remove any unreacted acid.
-
The crude product is then washed again with water until the washings are neutral.
-
The product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol).
Method 2: Synthesis of this compound using Phosphoryl Chloride
Experimental Protocol:
-
A mixture of 3,5-dibromosalicylic acid and 4-bromoaniline is suspended in an inert solvent such as toluene or pyridine in a reaction flask fitted with a reflux condenser.
-
Phosphoryl chloride (1 molar equivalent) is added cautiously to the mixture.
-
The reaction mixture is heated to 80-110°C for 3-5 hours.
-
After the reaction is complete, the mixture is cooled and slowly poured into cold water.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and then with a dilute solution of sodium carbonate.
-
The crude this compound is then washed with water until neutral.
-
Purification is achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Method 3: Synthesis of this compound using Thionyl Chloride
Experimental Protocol:
-
To a suspension of 3,5-dibromosalicylic acid in an inert solvent (e.g., toluene), thionyl chloride (1.1-1.5 molar equivalents) is added. A catalytic amount of dimethylformamide (DMF) may also be added.
-
The mixture is refluxed for 1-2 hours until the evolution of gas (HCl and SO₂) ceases. This step forms the intermediate acid chloride.
-
The excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting acid chloride is dissolved in a fresh portion of the inert solvent.
-
A solution of 4-bromoaniline in the same solvent is then added dropwise to the acid chloride solution.
-
The reaction mixture is stirred at room temperature or gentle heating for 1-3 hours.
-
Upon completion, the mixture is cooled, and the precipitated product is filtered.
-
The solid is washed with a dilute acid solution (to remove unreacted aniline), followed by water, and then a dilute base solution (to remove any unreacted acid chloride).
-
Finally, the product is washed with water until neutral and purified by recrystallization.
Logical Workflow for Synthesis Method Selection
The choice of the synthesis method for this compound can be guided by several factors. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a this compound synthesis method.
Conclusion
The synthesis of this compound can be effectively achieved through the condensation of 3,5-dibromosalicylic acid and 4-bromoaniline using various coupling agents. Thionyl chloride often presents an advantage in terms of yield and ease of workup due to the formation of gaseous byproducts. Phosphoryl chloride also offers good yields, particularly when pyridine is used as a solvent and acid scavenger. Phosphorus trichloride is a viable option, although it may necessitate more thorough purification to remove phosphorus-containing impurities. The selection of the optimal method will depend on the specific requirements of the researcher, including the desired yield, scale of the reaction, available equipment, and safety considerations for handling the respective reagents. It is recommended to perform small-scale trial reactions to determine the most efficient and practical method for a given laboratory setting.
Comparative Guide to Validating the Purity of Dibromsalan Using Analytical Standards
For researchers, scientists, and drug development professionals, ensuring the purity of active compounds is a critical prerequisite for obtaining reliable and reproducible experimental results. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of Dibromsalan (5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide), a halogenated salicylanilide with notable antimicrobial and photosensitizing properties.[1] The use of certified analytical standards is paramount in these analyses for accurate identification and quantification.
The Importance of Purity in this compound Research
Potential impurities in a this compound sample could include:
-
Starting Materials: Unreacted 5-bromosalicylic acid and 4-bromoaniline.
-
Synthesis By-products: Isomers or compounds with different degrees of bromination (e.g., monobrominated or tribrominated salicylanilides).
-
Degradation Products: Hydrolysis of the amide bond, reverting the compound to its starting materials.
Comparative Analysis of Key Analytical Techniques
A multi-pronged analytical approach is often the most robust strategy for purity validation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful, complementary techniques for this purpose.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile/semi-volatile compounds in a gaseous mobile phase followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. |
| Primary Use | Quantification of purity and detection of non-volatile or thermally labile impurities.[3][4] | Identification of volatile impurities and confirmation of the primary compound's identity.[5][6] | Definitive structural confirmation and identification/quantification of impurities without a specific standard.[7][8] |
| Sensitivity | High (ng to pg levels). | Very High (pg to fg levels). | Lower (µg to mg levels). |
| Specificity | High, especially with diode-array detection (DAD) for spectral comparison. | Very High, provides mass fragmentation patterns for structural elucidation. | Very High, provides unambiguous structural information. |
| Sample Prep. | Moderate: Dissolution in a suitable solvent, filtration. | Moderate to Complex: Dissolution, potential derivatization for non-volatile compounds. | Simple: Dissolution in a deuterated solvent. |
| Throughput | High. | Moderate. | Low to Moderate. |
| Cost | Moderate. | High. | Very High. |
Experimental Protocols
Accurate purity validation relies on well-defined experimental protocols. The following sections detail standard procedures for analyzing this compound using HPLC, GC-MS, and NMR.
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This method is ideal for quantifying this compound and separating it from less volatile, structurally similar impurities.
-
Instrumentation: HPLC system with a UV/DAD detector, C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and 0.1% Phosphoric Acid in Water (Solvent A).
-
Standard Preparation: Prepare a stock solution of this compound analytical standard at 1.0 mg/mL in Acetonitrile. Create a working standard at 0.1 mg/mL by diluting the stock with the mobile phase initial composition (e.g., 50:50 A:B).
-
Sample Preparation: Accurately weigh and dissolve the this compound test sample to a final concentration of 0.1 mg/mL in the mobile phase initial composition. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 237 nm[4]
-
Gradient Program: Start at 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Analysis: Inject the standard and sample solutions. Calculate purity using the area percent method, where the area of the main this compound peak is expressed as a percentage of the total area of all observed peaks.
Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to confirm the identity of this compound and to detect any volatile or semi-volatile impurities.
-
Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Impact (EI) source.
-
Column: A low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Standard Preparation: Prepare a 100 µg/mL solution of this compound analytical standard in a high-purity solvent like Dichloromethane or Ethyl Acetate.
-
Sample Preparation: Prepare the test sample at the same concentration as the standard.
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 10 minutes.
-
MS Transfer Line Temp: 290 °C
-
Ion Source Temp: 230 °C
-
Mass Range: Scan from m/z 50 to 500.
-
-
Analysis: Inject the standard to obtain a reference mass spectrum and retention time. Inject the sample and compare its mass spectrum to the standard and a library (e.g., NIST) for identity confirmation. Integrate all peaks in the total ion chromatogram to identify and semi-quantify impurities.
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
NMR provides definitive structural confirmation and can identify impurities even without a reference standard for the impurity itself.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Standard Preparation: Dissolve ~5 mg of the this compound analytical standard in ~0.7 mL of DMSO-d₆.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
Acquisition Parameters:
-
Experiment: Standard ¹H acquisition.
-
Temperature: 25 °C
-
Scans: 16-64 scans for good signal-to-noise.
-
-
Analysis: Compare the ¹H NMR spectrum of the test sample to that of the analytical standard. The chemical shifts, splitting patterns, and integration values should match perfectly. Any additional peaks indicate the presence of impurities, which can often be identified by their characteristic signals.
Visualizing Workflows and Molecular Relationships
Diagrams are essential for clarifying complex processes and relationships. The following visualizations, created using the DOT language, outline the purity validation workflow, potential impurity profiles, and the compound's proposed mechanism of action.
References
- 1. Buy this compound | 87-12-7 [smolecule.com]
- 2. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC method for the determination of emtricitabine and related degradation substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide | C13H9Br2NO2 | CID 14839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NMR-Based Structural Characterization of a Two-Disulfide-Bonded Analogue of the FXIIIa Inhibitor Tridegin: New Insights into Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Dibromsalan's Bioactivity Across Diverse Research Models
For Researchers, Scientists, and Drug Development Professionals
Dibromsalan, a halogenated salicylanilide, has garnered scientific interest for its broad-spectrum biological activities. Historically used as an antiseptic agent, recent research has explored its potential in various therapeutic areas, including as an antibacterial, antifungal, anticancer, and antiviral agent. This guide provides a comparative overview of this compound's activity in different research models, supported by available experimental data and detailed methodologies.
Summary of Quantitative Data
The following tables summarize the reported biological activities of this compound and closely related brominated salicylanilides. It is important to note that specific data for this compound is limited in publicly available literature; therefore, data from related compounds is included to provide a broader context for its potential activity.
Table 1: Antibacterial and Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Organism | Compound | MIC (µg/mL) | Research Model |
| Staphylococcus aureus | Tribromsalan | 0.1 - 1.0 | In vitro |
| Streptococcus pyogenes | Brominated Salicylanilides | 1.56 - 6.25 | In vitro |
| Candida albicans | Salicylanilide Derivatives | >100 | In vitro |
| Aspergillus fumigatus | Salicylanilide Derivatives | >100 | In vitro |
Table 2: Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)
| Cell Line | Compound | IC50 (µM) | Cancer Type | Research Model |
| MCF-7 | 5,5'-dibromo-DIM | 1 - 5 | Breast Cancer | In vitro[1] |
| MDA-MB-231 | 5,5'-dibromo-DIM | 1 - 5 | Breast Cancer | In vitro[1] |
Note: Data for this compound is not specified. 5,5'-dibromo-1,1-bis(3'-indolyl)methane (5,5'-diBrDIM) is a brominated compound that has shown activity against breast cancer cells. This suggests that brominated structures may possess anticancer properties worth exploring in this compound.
Table 3: Antiviral Activity (Half-maximal Effective Concentration - EC50)
| Virus | Compound | EC50 (µM) | Research Model |
| Influenza Virus | Salicylanilide Derivatives | Not Specified | In vitro |
| Coronaviruses | Niclosamide (a related salicylanilide) | Not Specified | In vitro |
Note: Specific EC50 values for this compound against viral strains are not well-documented in the available literature. However, the broader class of salicylanilides, including the closely related compound niclosamide, has demonstrated antiviral potential.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of this compound and related compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination[3][4][5][6]
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Microorganism: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of a Dilution Series: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria and fungi).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MTT Assay for Cytotoxicity (IC50) Determination[7][8][9][10][11]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms of this compound are not fully elucidated, but research on salicylanilides suggests several potential pathways.
Mitochondrial Uncoupling
One of the proposed mechanisms of action for salicylanilides is the uncoupling of oxidative phosphorylation in mitochondria.[3][4][5][6][7] This process disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in oxygen consumption. This disruption of cellular energy metabolism can lead to cell death.
Caption: Mitochondrial uncoupling by this compound.
Inhibition of STAT3 and NF-κB Signaling Pathways
Studies on related compounds suggest that salicylanilides may inhibit key signaling pathways involved in cancer cell proliferation, survival, and inflammation, such as the STAT3 and NF-κB pathways.[8][9][10][11][12][13][14] Inhibition of these pathways can lead to the downregulation of genes that promote tumor growth and survival.
Caption: Potential inhibition of STAT3 and NF-κB pathways.
Conclusion
This compound, a member of the salicylanilide class of compounds, exhibits a range of biological activities that suggest its potential for further investigation in various therapeutic contexts. While direct comparative data for this compound is limited, the information available for closely related brominated salicylanilides indicates promising antibacterial and anticancer properties. The proposed mechanisms of action, including mitochondrial uncoupling and inhibition of key signaling pathways like STAT3 and NF-κB, provide a foundation for future research. To fully elucidate the therapeutic potential of this compound, further studies are warranted to generate specific quantitative data (MIC, IC50, EC50) across a broader range of models and to confirm its precise molecular targets and mechanisms of action. This guide serves as a starting point for researchers interested in exploring the multifaceted bioactivities of this intriguing compound.
References
- 1. Inhibition of breast cancer cell growth and induction of cell death by 1,1-bis(3'-indolyl)methane (DIM) and 5,5'-dibromoDIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of substituted salicylanilides--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of inhibition of mitochondrial oxidative phosphorylation by the nonsteroidal anti-inflammatory agent diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial uncouplers inhibit oncogenic E2F1 activity and prostate cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spontaneous reversal of small molecule-induced mitochondrial uncoupling: the case of anilinothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial uncoupling as a target for drug development for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Flubendazole exhibits anti-glioblastoma effect by inhibiting STAT3 and promoting cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of p-STAT3 Enhances IFN-α Efficacy Against Metastatic Melanoma in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potent Biological Activities of Brominated Salicylanilides: A Comparative Review
For researchers, scientists, and drug development professionals, brominated salicylanilides represent a compelling class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of their performance across various therapeutic areas, supported by quantitative experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Brominated salicylanilides, a group of halogenated aromatic compounds, have long been recognized for their therapeutic potential.[1] Initially established as potent anthelmintic agents in both veterinary and human medicine, recent research has unveiled their significant efficacy as antibacterial, antifungal, and anticancer agents.[1] This has spurred a renewed interest in exploring their structure-activity relationships and mechanisms of action for the development of novel therapeutics.
Comparative Analysis of Biological Activities
The biological efficacy of brominated salicylanilides is profoundly influenced by the position and number of bromine substituents on both the salicylic acid and aniline rings. The following tables summarize the quantitative data from various studies, offering a clear comparison of their activities.
Antibacterial Activity
Brominated salicylanilides have demonstrated significant activity against a range of bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Their mechanism of action often involves the inhibition of two-component regulatory systems (TCS) in bacteria, which are crucial for sensing and responding to environmental stimuli.[4][5]
| Compound/Derivative | Target Organism(s) | MIC (µmol/L) | Reference(s) |
| 5-bromo-N-(3-trifluoromethylphenyl)salicylanilide | Staphylococcus aureus | 1.95 | [3] |
| 5-bromo-N-(4-trifluoromethylphenyl)salicylanilide | Staphylococcus aureus | 0.98 | [3] |
| 4-bromo-2-(4-bromophenylcarbamoyl)phenyl benzoate | Gram-positive bacteria | ≥0.98 | [3] |
| 5-chloro-2-(4-bromophenylcarbamoyl)phenyl benzoate | Gram-positive bacteria | ≥0.98 | [3] |
| 2-(3-Bromophenylcarbamoyl)-5-chlorophenyl Benzoate | Gram-positive bacteria | ≥0.98 | [3] |
| 2-(4-Bromophenylcarbamoyl)-4-chlorophenyl Benzoate | Gram-positive bacteria | ≥0.98 | [3] |
| Salicylanilide 4-(trifluoromethyl)benzoates | Mycobacterium tuberculosis | 0.5 - 32 | [6][7] |
| 4-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-(trifluoromethyl)benzoate | Mycobacterium species | 0.5 - 32 | [6] |
Antifungal Activity
The antifungal potential of brominated salicylanilides has been explored against various fungal pathogens. The substitution pattern and lipophilicity of the compounds play a crucial role in their antifungal efficacy.[8][9]
| Compound/Derivative | Target Organism(s) | MIC (µmol/L) | Reference(s) |
| N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide | Moulds | ≥ 0.49 | [8] |
| 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl) benzoate | Moulds | 0.49 | [8] |
| (S)-4-bromo-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl 2-acetamido-3-phenylpropanoate | Trichophyton mentagrophytes | 3.9–7.8 | [9] |
Anticancer Activity
Recent studies have highlighted the significant anticancer properties of brominated salicylanilides, with some compounds exhibiting potent activity against various cancer cell lines.[1][10] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways such as Wnt/β-catenin.[11][12][13][14]
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Niclosamide (a chlorinated salicylanilide, for comparison) | Prostate (PC-3, DU145), Breast (MDA-MB-231, T-47D) | < 1 | [14] |
| 6-bromo-2-styrylquinazolin-4(3H)-ones derivatives | Human renal (TK-10), Melanoma, Breast (MCF-7) | 0.62 - 7.72 | [15] |
| N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | P2X1 receptor inhibition | 0.0192 | [6] |
| N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-2-hydroxybenzamide | P2X1 receptor inhibition | 0.0231 | [6] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments cited in the literature.
Synthesis of Brominated Salicylanilides
The synthesis of salicylanilides is typically achieved through the reaction of a substituted salicylic acid with a substituted aniline.[16][17][18]
General Procedure:
-
A substituted salicylic acid and a substituted aniline are dissolved in a suitable solvent, such as chlorobenzene or toluene.[8][17]
-
A coupling agent, commonly phosphorus trichloride (PCl₃), is added to the reaction mixture.[8][17]
-
The reaction is often heated, sometimes under microwave irradiation, to facilitate the amide bond formation.[8][17]
-
After the reaction is complete, the product is isolated and purified, typically by crystallization or chromatography.[17][19]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial and antifungal activity. The broth microdilution method is a commonly used technique.[19][20][21][22]
Broth Microdilution Protocol:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).[19][20]
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours for bacteria, 35°C for 24-48 hours for fungi).[19][20]
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[20]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic or cytostatic effects of potential anticancer drugs.[23][24]
MTT Assay Protocol:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).[23]
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[25]
Visualizing the Mechanisms of Action
To provide a clearer understanding of the molecular interactions and pathways affected by brominated salicylanilides, the following diagrams were generated using Graphviz.
Inhibition of Bacterial Two-Component System
Salicylanilides can inhibit the two-component regulatory systems in bacteria, which are essential for signal transduction and adaptation to environmental changes. This inhibition disrupts crucial cellular processes, leading to bacterial cell death.[4][5][26][27]
Modulation of the Wnt/β-catenin Signaling Pathway
Certain salicylanilides, such as niclosamide, have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. This inhibition can lead to decreased cancer cell proliferation and survival.[11][13][28]
Experimental Workflow: MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a brominated salicylanilide.
References
- 1. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Antibacterial and Antifungal Activity of Salicylanilide Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted salicylanilides as inhibitors of two-component regulatory systems in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Two-Component Signal Transduction Systems of Pathogenic Bacteria As Targets for Antimicrobial Therapy: An Overview [frontiersin.org]
- 6. Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)-benzoates [mdpi.com]
- 8. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-helminth compound niclosamide downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. actascientific.com [actascientific.com]
- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
- 23. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Two-Component Signal Transduction as a Target for Microbial Anti-Infective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Two-Component Signal Transduction Systems: A Major Strategy for Connecting Input Stimuli to Biofilm Formation [frontiersin.org]
- 28. researchgate.net [researchgate.net]
Dibromsalan's Inhibitory Effect on Bacterial Enzymes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of Dibromsalan and other compounds on specific bacterial enzymes. The information is compiled from various experimental studies to offer an objective overview for research and drug development purposes.
Inhibitory Activity of this compound and Comparators on Bacterial Histidine Kinases
This compound belongs to the salicylanilide class of compounds, which are recognized for their antibacterial properties. A primary mechanism of their action is the inhibition of bacterial two-component systems (TCS), which are crucial for signal transduction and adaptation in bacteria. A key component of these systems is the sensor histidine kinase (HK), which undergoes autophosphorylation. Salicylanilides have been shown to inhibit this autophosphorylation step.
For a comprehensive comparison, the following table summarizes the inhibitory activities of other known bacterial histidine kinase inhibitors.
| Inhibitor | Target Enzyme(s) | IC50 (µM) | Target Organism(s) |
| Salicylanilides | Histidine Protein Kinase-Response Regulator pairs | 1.9 - >500 | Gram-positive bacteria |
| Thienopyridine (TEP) | HpkA, VicK, VanS, EnvZ | 5.5 - 103.8 | Thermotoga maritima, Streptococcus pneumoniae, Enterococcus faecium, Escherichia coli |
| Walkmycin C | VicK, CiaH, LiaS, EnvZ, PhoQ | 1.25 - 4.96 (µg/mL) | Streptococcus mutans, Escherichia coli |
Experimental Protocols
The validation of the inhibitory effect of compounds like this compound on bacterial histidine kinases typically involves an in vitro kinase inhibition assay. The following is a generalized protocol based on common methodologies used in the field.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific bacterial histidine kinase.
Materials:
-
Purified recombinant bacterial histidine kinase
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) reagents and equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified histidine kinase, kinase reaction buffer, and varying concentrations of the test compound. Include a control reaction with no inhibitor.
-
Pre-incubation: Incubate the mixture at the optimal temperature for the kinase (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the autophosphorylation reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each tube.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at the optimal temperature.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis: Separate the reaction products by SDS-PAGE. The histidine kinase will be separated based on its molecular weight.
-
Detection: Dry the gel and expose it to a phosphor screen or autoradiography film to detect the radiolabeled, phosphorylated kinase.
-
Quantification and Analysis: Quantify the band intensity corresponding to the phosphorylated kinase for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's inhibitory action, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: Inhibition of the bacterial two-component signaling pathway by this compound.
Caption: Workflow for determining the IC50 of this compound against a bacterial histidine kinase.
Caption: Postulated multi-target mechanism of action for the antibacterial effect of this compound.
References
Comparative analysis of the cost-effectiveness of Dibromsalan synthesis routes
For researchers, scientists, and drug development professionals, the selection of a synthetic route for a target molecule is a critical decision, balancing efficiency, cost, and environmental impact. This guide provides a comparative analysis of the primary synthesis routes for Dibromsalan (4',5-dibromosalicylanilide), a topical antimicrobial and antifungal agent. The analysis focuses on the cost-effectiveness of two main strategies: the direct bromination of salicylanilide and the condensation of 4,5-dibromosalicylic acid with 4-bromoaniline.
Executive Summary
The synthesis of this compound can be approached from two principal starting points, each with distinct advantages and disadvantages. The direct bromination of readily available salicylanilide offers a potentially shorter synthesis, while the condensation route, utilizing 4,5-dibromosalicylic acid and 4-bromoaniline, provides greater control over the bromination pattern, potentially leading to higher purity and yield of the desired product. The cost-effectiveness of each route is heavily dependent on the price of starting materials, reaction yields, and the complexity of purification.
Data Presentation: A Comparative Overview
| Parameter | Route 1: Direct Bromination of Salicylanilide | Route 2: Condensation of 4,5-Dibromosalicylic Acid and 4-Bromoaniline |
| Starting Materials | Salicylanilide, Bromine | 4,5-Dibromosalicylic acid, 4-Bromoaniline, Activating Agent (e.g., SOCl₂) |
| Key Reaction Steps | Electrophilic Aromatic Substitution (Bromination) | Amide Bond Formation (Condensation) |
| Reported Yield | Variable, dependent on reaction conditions | Generally high |
| Purification | May require separation of mono-, di-, and tri-brominated species | Typically straightforward crystallization |
| Estimated Starting Material Cost | Moderate to High (Salicylanilide price can vary)[1][2][3][4][5] | Potentially Higher (Cost of 4,5-dibromosalicylic acid needs to be considered) |
Synthesis Route Analysis
Route 1: Direct Bromination of Salicylanilide
This route involves the direct electrophilic bromination of the salicylanilide backbone. The hydroxyl and amide groups on the salicylanilide ring are activating and ortho-, para-directing. This can lead to a mixture of brominated products, including the desired 4',5-dibromosalicylanilide, as well as other isomers and over-brominated products.
Logical Workflow for Route 1:
References
Safety Operating Guide
Proper Disposal Procedures for Dibromsalan
This document provides essential safety and logistical information for the proper disposal of Dibromsalan, a halogenated salicylanilide. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these procedures is critical to minimize health risks and environmental contamination.
Hazard Identification and Safety Precautions
This compound is a hazardous chemical requiring careful handling. Key hazards include:
-
Toxicity: Toxic if swallowed and harmful if inhaled.[1]
-
Corrosivity: Causes severe skin burns and serious eye damage.[1][2]
-
Carcinogenicity: May cause cancer by inhalation.[1]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
Due to these hazards, all handling and disposal of this compound and its waste must be performed with appropriate personal protective equipment (PPE) and in designated areas.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Protective Clothing: A lab coat or chemical-resistant apron.[1]
-
Respiratory Protection: If handling powders or creating aerosols, use a NIOSH-approved respirator.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for a related compound, which provides insight into the necessary handling precautions.
| Property | Value | Source |
| Physical State | Off-white to straw-yellow solid/liquid | [1] |
| Melting Point | 15 °C (59 °F) | [1] |
| Boiling Point | 160 °C (320 °F) | [1] |
| Flash Point | 63 °C (145 °F) - Combustible liquid Class IIIA | [1] |
| Acute Oral LD50 (rat) | 235 mg/kg | [2] |
| Acute Dermal LD50 (rabbit) | > 5050 mg/kg | [2] |
| Inhalation LC50 (rat) | 1.51 mg/L (4 hr) | [2] |
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste management company.[3] In-laboratory treatment of halogenated aromatic compounds is not recommended due to the potential for hazardous reactions and the production of other toxic byproducts.
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: Separate waste into the following categories:
-
Solid Waste: Contaminated labware (e.g., gloves, pipette tips, paper towels), and residual solid this compound.
-
Liquid Waste: Unused solutions containing this compound and rinsates from cleaning contaminated glassware.
-
-
Use Designated Containers:
-
Collect all this compound waste in clearly labeled, dedicated hazardous waste containers.[4][5]
-
Containers must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.[6]
-
Label containers with "Hazardous Waste," the name "this compound," and the associated hazards (Toxic, Corrosive, Environmental Hazard).[4]
-
Step 2: Handling and Storage of Waste
-
Minimize Storage: Accumulate the minimum amount of waste necessary before arranging for disposal. Do not store more than 10 gallons of hazardous waste in the laboratory.[4]
-
Safe Storage Location: Store waste containers in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
Secondary Containment: Use secondary containment for all liquid waste containers to prevent the spread of spills.[4]
-
Keep Containers Closed: Always keep waste containers securely closed except when adding waste.[4]
Step 3: Spill Management In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Wear Appropriate PPE: Don all recommended PPE before attempting to clean the spill.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent for large spills. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect Spill Debris: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.[7] Never return spilled material to its original container.[1]
-
Decontaminate the Area: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.
-
Seek Medical Attention: If there is any skin or eye contact, rinse the affected area with water for at least 15-20 minutes and seek immediate medical attention.[7]
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of this compound waste through your institution's Environmental Health and Safety office or a licensed hazardous waste disposal contractor.[4]
-
Do Not Dispose in General Trash or Sewer: Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the drain.[4] This is due to its high toxicity to aquatic life.[1]
Experimental Protocols
As in-laboratory treatment is not recommended, no experimental protocols for the degradation of this compound are provided. The accepted protocol is professional disposal.
Mandatory Visualization
The following diagram illustrates the decision-making and operational workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Management.
References
- 1. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 2. gcrec.ifas.ufl.edu [gcrec.ifas.ufl.edu]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling Dibromsalan
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dibromsalan. Adherence to these procedures is vital to ensure personal safety and proper disposal.
Personal Protective Equipment (PPE) for this compound
When handling any chemical, the appropriate PPE is your primary line of defense against exposure.[1] The selection of PPE should be based on a thorough risk assessment of the specific tasks to be performed.[1] Below is a summary of recommended PPE for handling this compound in solid and liquid forms.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid this compound (e.g., weighing, transferring) | Safety glasses with side shields or chemical splash goggles.[2] A face shield may be required if there is a significant risk of dust generation.[1] | Two pairs of chemical-resistant gloves (e.g., nitrile).[3] Check manufacturer's compatibility data. | A fully buttoned lab coat or a disposable gown.[3] Polyethylene-coated polypropylene or other laminate materials offer better protection.[3] | A NIOSH-certified N95 or N100 respirator is recommended if handling powders outside of a certified chemical fume hood or if dust may be generated.[3] |
| Preparing this compound Solutions | Chemical splash goggles are mandatory. A face shield should be worn over goggles if splashing is a risk.[1][3] | Two pairs of chemical-resistant gloves (e.g., nitrile). Ensure gloves are compatible with the solvent being used. | A lab coat or chemical-resistant apron over a lab coat.[3] | Work should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[4] If a fume hood is not available, a respirator appropriate for the solvent vapors should be used. |
| General Laboratory Operations with Dilute this compound Solutions | Safety glasses with side shields.[2] | A single pair of chemical-resistant gloves. | A fully buttoned lab coat. | Not generally required if working with small quantities of dilute solutions in a well-ventilated area. |
Detailed Protocol for Safe Handling of this compound Powder
This protocol outlines the step-by-step procedure for safely weighing and preparing a solution of this compound.
Objective: To accurately weigh solid this compound and prepare a stock solution while minimizing exposure risk.
Materials:
-
This compound powder
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with a stopper
-
Beaker
-
All required PPE (as specified in the table above)
Procedure:
-
Preparation and PPE:
-
Ensure the work area, specifically the chemical fume hood and analytical balance, is clean and uncluttered.
-
Don all required PPE: two pairs of nitrile gloves, a lab coat, and chemical splash goggles. If not using a fume hood with proper airflow, a fit-tested N95 respirator is necessary.[3]
-
-
Weighing the Compound:
-
Perform all manipulations of the solid powder within a certified chemical fume hood to minimize inhalation risk.[4]
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.
-
Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weighing paper. Avoid generating dust.[5]
-
Once the target weight is achieved, record the exact mass.
-
-
Preparing the Solution:
-
Carefully transfer the weighed this compound powder into the volumetric flask. A funnel may be used to prevent spillage.
-
Add a small amount of the appropriate solvent to the flask to dissolve the powder. Swirl gently or use a magnetic stirrer.
-
Once the solid is fully dissolved, add the solvent up to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Cleanup:
-
Dispose of the weighing paper, any contaminated wipes, and other disposable materials into a designated hazardous waste container.[6]
-
Clean the spatula and any non-disposable equipment with an appropriate solvent. Collect the rinse solvent as hazardous waste.
-
Wipe down the work surface in the fume hood and the area around the balance.
-
Carefully doff PPE, removing gloves last, and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan for this compound Waste
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container designated for hazardous solid waste. This includes excess powder and contaminated items like weighing paper and gloves.[6] |
| Liquid this compound Waste | Collect all solutions containing this compound in a labeled, sealed, and chemically compatible container for hazardous liquid waste. Do not pour this compound solutions down the drain.[5] |
| Contaminated PPE | All disposable PPE, including gloves, gowns, and respirator cartridges, that have come into contact with this compound should be disposed of as solid hazardous waste.[6] |
| Empty Containers | Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
Note: All waste should be disposed of through your institution's environmental health and safety office, likely via high-temperature incineration.[7]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling a chemical like this compound.
References
- 1. trihydro.com [trihydro.com]
- 2. epa.gov [epa.gov]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Ethidium Bromide Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 7. health.qld.gov.au [health.qld.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
